Product packaging for 2,3-Dimethyl-5-nitroaniline(Cat. No.:CAS No. 109508-62-5)

2,3-Dimethyl-5-nitroaniline

Cat. No.: B184227
CAS No.: 109508-62-5
M. Wt: 166.18 g/mol
InChI Key: RSRLXRIHUGVPDS-UHFFFAOYSA-N
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Description

2,3-Dimethyl-5-nitroaniline is a versatile nitroaniline derivative that serves as a valuable synthetic intermediate in organic chemistry and materials science research. Its molecular structure, featuring both an electron-donating amino group and an electron-withdrawing nitro group on a dimethyl-substituted benzene ring, makes it a useful precursor for the synthesis of more complex chemical architectures. As a substituted aniline, it falls into a class of compounds frequently utilized as building blocks for dyes and pigments . In pharmaceutical research, such heterocyclic scaffolds and aromatic intermediates are of significant interest for the development of new bioactive molecules; over 85% of FDA-approved drugs contain heterocyclic structures, which often play vital roles in targeting specific genes, enzymes, and receptors . Researchers employ this compound to explore the development of substances with potential biological activity, leveraging its structure as a core component in synthetic pathways. The compound must be handled by trained researchers in accordance with established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O2 B184227 2,3-Dimethyl-5-nitroaniline CAS No. 109508-62-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethyl-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-3-7(10(11)12)4-8(9)6(5)2/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRLXRIHUGVPDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356238
Record name 2,3-dimethyl-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109508-62-5
Record name 2,3-dimethyl-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2,3-Dimethyl-5-nitroaniline (CAS 106837-44-9)

Author: BenchChem Technical Support Team. Date: December 2025

To the intended audience of researchers, scientists, and drug development professionals: This document summarizes the publicly available information for 2,3-Dimethyl-5-nitroaniline. It is important to note that comprehensive experimental data and in-depth studies on this specific isomer are limited. Much of the available literature focuses on related isomers, such as 2-Methyl-5-nitroaniline.

Chemical and Physical Properties

Publicly available data for this compound is primarily limited to its basic chemical identifiers and predicted properties. Experimental data is not widely reported.

PropertyValueSource
CAS Number 106837-44-9
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
SMILES CC1=CC(=CC(=C1C)N)--INVALID-LINK--[O-][1]
Storage Keep in dark place, Inert atmosphere, Room temperature[1]

Synthesis

A general procedure for the nitration of a related compound, 2,4-dimethylaniline, to produce 2,4-dimethyl-5-nitroaniline involves the slow, dropwise addition of nitric acid to a solution of the aniline in concentrated hydrochloric acid at a controlled low temperature, followed by the addition of sulfuric acid. A similar approach, with adjustments to reaction conditions and purification methods, might be applicable for the synthesis of this compound.

Hypothetical Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a dimethyl-nitroaniline, based on protocols for related compounds. This is a hypothetical representation and would require experimental validation for this compound.

G General Synthesis Workflow for Dimethyl-nitroaniline cluster_prep Reaction Preparation cluster_nitration Nitration cluster_workup Work-up and Purification Start 2,3-Dimethylaniline Acid Dissolve in Concentrated Acid (e.g., HCl or H2SO4) Start->Acid Cooling Cool to < 15°C Acid->Cooling Addition Slow, Dropwise Addition of Nitrating Agent Cooling->Addition Nitrating_Agent Prepare Nitrating Mixture (HNO3 / H2SO4) Nitrating_Agent->Addition Reaction Stir at Controlled Temperature Addition->Reaction Quench Pour onto Ice Reaction->Quench Neutralize Basify to Precipitate Crude Product Quench->Neutralize Filter Filter and Wash with Water Neutralize->Filter Recrystallize Recrystallize from Suitable Solvent (e.g., Ethanol/Water) Filter->Recrystallize Final_Product This compound Recrystallize->Final_Product

Caption: Hypothetical synthesis workflow for this compound.

Biological Activity and Applications

There is a lack of specific information regarding the biological activity, signaling pathway involvement, or applications of this compound in the scientific literature. However, the broader class of nitro compounds is known for a wide range of biological activities, including antibacterial, antifungal, and antineoplastic properties.[2][3] The biological effects of many nitroaromatic compounds are related to the enzymatic reduction of the nitro group to form reactive intermediates that can interact with cellular macromolecules.

For the closely related compound, 2-Methyl-5-nitroaniline, it is known to be an intermediate in the synthesis of azo dyes and is a metabolite of 2,4-dinitrotoluene.[4][5] It has also been investigated for its genotoxicity, with some studies indicating positive results in mutagenicity assays.[5] Given the structural similarity, it is plausible that this compound could have applications as an intermediate in organic synthesis or possess uninvestigated biological properties. However, without experimental data, this remains speculative.

Safety Information

The following safety information is available for this compound:

Hazard InformationCodes
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)
Signal Word Warning

This information is based on available safety data sheets and may not be exhaustive. Standard laboratory safety precautions should be taken when handling this chemical.

Conclusion

This compound (CAS 106837-44-9) is a chemical compound for which there is a significant lack of in-depth technical and experimental data in the public domain. While its basic chemical properties can be identified, detailed protocols for its synthesis, comprehensive spectroscopic data, and information on its applications and biological activity are not well-documented. Researchers interested in this compound may need to rely on general principles of organic chemistry for its synthesis and would likely need to perform extensive experimental work to characterize its properties and potential applications. For more detailed experimental methodologies and a wider range of data, professionals are encouraged to review the literature on the more extensively studied isomer, 2-Methyl-5-nitroaniline (CAS 99-55-8).

References

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dimethyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2,3-Dimethyl-5-nitroaniline (CAS No: 106837-44-9). Due to a notable scarcity of experimentally determined data in peer-reviewed literature for this specific isomer, this document presents a summary of fundamental molecular identifiers. Furthermore, it furnishes detailed, representative experimental protocols for the determination of key physicochemical parameters, including melting point, boiling point, acid dissociation constant (pKa), partition coefficient (logP), and solubility. These methodologies are provided to guide researchers in the experimental characterization of this and similar compounds. A logical workflow for these experimental determinations is also presented visually.

Introduction

This compound is an aromatic amine, a class of compounds that are pivotal intermediates in the synthesis of a wide array of industrial and pharmaceutical products, including azo dyes and pigments. The precise positioning of the methyl and nitro groups on the aniline ring significantly influences its chemical reactivity, metabolic fate, and overall physicochemical characteristics. A thorough understanding of properties such as melting point, boiling point, pKa, logP, and solubility is fundamental for its application in chemical synthesis, process optimization, formulation development, and for predicting its toxicological and environmental profile. This guide addresses the current knowledge gap regarding the specific physicochemical data for this compound.

Core Physicochemical Properties

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 106837-44-9[1][2][3][4][5]
Molecular Formula C₈H₁₀N₂O₂[1][4][5]
Molecular Weight 166.18 g/mol [1][4][5]
Melting Point Not AvailableN/A
Boiling Point Not AvailableN/A
pKa Not AvailableN/A
logP Not AvailableN/A
Water Solubility Not AvailableN/A

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized, representative methodologies for the experimental determination of the core physicochemical properties of aromatic amines like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder.

  • Packing the Sample: The capillary tube is inverted and tapped gently to allow the powder to fall to the sealed end. This process is repeated until a packed sample of 2-3 mm in height is achieved.

  • Measurement: The packed capillary tube is placed in a melting point apparatus. The sample is heated at a steady rate (e.g., 10-20 °C/min) to determine an approximate melting range. The experiment is then repeated with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/min.

  • Data Recording: The temperature at which the first droplet of liquid is observed and the temperature at which the last solid crystal melts are recorded. This range is reported as the melting point.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Micro Boiling Point (Thiele Tube Method)

  • Apparatus Setup: A small quantity (0.5-1.0 mL) of this compound is placed in a small test tube. A capillary tube, sealed at one end, is placed inside the test tube with the open end downwards.

  • Assembly: The test tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then clamped inside a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) so that the heat-transfer liquid is above the level of the sample.

  • Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will bubble out.

  • Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat source is then removed.

  • Data Recording: The liquid in the test tube will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

Acid Dissociation Constant (pKa) Determination

The pKa value is a measure of the acidity of a compound. For an amine, it refers to the pKa of its conjugate acid (R-NH₃⁺).

Methodology: Potentiometric Titration

  • Solution Preparation: A standard solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent system (e.g., a mixture of water and a co-solvent like ethanol if solubility is low).

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl). The pH of the solution is recorded after each incremental addition of the acid.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the amine has been protonated).

Partition Coefficient (logP) Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity.

Methodology: Shake-Flask Method

  • Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol to create the two immiscible phases.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases until equilibrium is reached. The mixture is then allowed to stand until the two phases have completely separated.

  • Concentration Measurement: The concentration of the analyte in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Isothermal Equilibrium Method

  • Slurry Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, buffer at a specific pH) in a sealed container.

  • Equilibration: The resulting slurry is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Concentration Analysis: The concentration of this compound in the clear, saturated supernatant or filtrate is determined using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Result: The measured concentration represents the solubility of the compound in that specific solvent at the given temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive physicochemical characterization of this compound.

G cluster_0 Physicochemical Property Determination Workflow cluster_1 Physical Properties cluster_2 Chemical Properties start This compound Sample melting_point Melting Point Determination (Capillary Method) start->melting_point boiling_point Boiling Point Determination (Micro Method) start->boiling_point solubility Solubility Determination (Isothermal Equilibrium) start->solubility pka pKa Determination (Potentiometric Titration) solubility->pka Requires Soluble Sample logp logP Determination (Shake-Flask Method) solubility->logp Informs Solvent Choice

Caption: Workflow for Physicochemical Property Determination.

Conclusion

While this compound is commercially available, there is a significant lack of published experimental data regarding its core physicochemical properties. This guide serves to highlight this knowledge gap and provides robust, standardized protocols to enable researchers to determine these critical parameters. The experimental workflows and methodologies detailed herein are essential for the proper handling, application, and risk assessment of this compound in research and development settings. The generation and publication of such data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2,3-Dimethyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and bonding of 2,3-dimethyl-5-nitroaniline (C₈H₁₀N₂O₂), a substituted aromatic amine of interest in various chemical and pharmaceutical research domains. Due to the limited availability of direct experimental crystallographic data for this specific isomer, this guide leverages computational data from the closely related isomer, 2,3-dimethyl-6-nitroaniline, to provide insights into its structural parameters. This document presents a comprehensive overview of its bonding characteristics, estimated geometric parameters, and relevant spectroscopic data inferred from analogous compounds. Furthermore, a representative experimental protocol for the synthesis of a related dimethyl-nitroaniline isomer is provided to offer practical guidance for researchers.

Introduction

This compound belongs to the family of nitroaniline derivatives, which are characterized by an aniline ring substituted with both a nitro group (-NO₂) and methyl groups (-CH₃). The relative positions of these functional groups on the aromatic ring significantly influence the molecule's electronic properties, reactivity, and potential applications. The presence of the electron-donating amino (-NH₂) and methyl groups, along with the electron-withdrawing nitro group, creates a push-pull electronic system that can lead to interesting chemical and physical properties, including potential use as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.

Molecular Structure and Bonding

The molecular structure of this compound consists of a benzene ring substituted at positions 1, 2, 3, and 5. An amino group is attached at position 1, two methyl groups at positions 2 and 3, and a nitro group at position 5. The bonding within the molecule is characterized by a combination of covalent bonds and the delocalized π-electron system of the aromatic ring.

The carbon atoms of the benzene ring are sp² hybridized, forming σ bonds with each other and with the hydrogen atoms or the substituent groups. The remaining p-orbitals on the carbon atoms overlap to form a delocalized π-system above and below the plane of the ring, which is characteristic of aromatic compounds. The nitrogen atom of the amino group is sp³ hybridized, with one of the hybrid orbitals overlapping with the sp² hybrid orbital of the adjacent carbon atom to form a C-N σ bond. The lone pair of electrons on the nitrogen atom can participate in resonance with the aromatic π-system, which influences the electron density distribution in the ring. The nitrogen atom of the nitro group is sp² hybridized, and the group is characterized by resonance structures that delocalize the negative charge between the two oxygen atoms.

Estimated Bond Lengths and Angles

In the absence of direct experimental crystallographic data for this compound, the following table presents estimated bond lengths and angles based on quantum mechanical calculations performed on the isomeric compound 2,3-dimethyl-6-nitroaniline. These values are expected to be a reasonable approximation for the target molecule.

Bond Estimated Bond Length (Å) Angle Estimated Bond Angle (˚)
C1-C21.40C2-C1-C6119.5
C2-C31.39C1-C2-C3120.5
C3-C41.39C2-C3-C4120.1
C4-C51.38C3-C4-C5119.9
C5-C61.39C4-C5-C6120.0
C1-C61.40C1-C6-C5120.0
C1-N(H₂)1.39C2-C1-N(H₂)120.3
C5-N(O₂)1.47C4-C5-N(O₂)118.5
N-O (average)1.23O-N-O124.0
C2-C(H₃)1.51C1-C2-C(H₃)121.0
C3-C(H₃)1.51C4-C3-C(H₃)120.5

Note: Data is derived from computational studies on an isomeric compound and should be considered as an approximation.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The aromatic protons will appear as multiplets in the downfield region (typically 6.5-8.0 ppm), with their chemical shifts and coupling constants being influenced by the positions of the substituents. The amino group protons will likely appear as a broad singlet, and the two methyl groups will each exhibit a singlet in the upfield region (around 2.0-2.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be spread over a range, with the carbons attached to the nitro and amino groups showing the most significant shifts. The carbons of the methyl groups will appear at the high-field end of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups present in the molecule.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amino)Symmetric & Asymmetric Stretch3300 - 3500
C-H (Aromatic)Stretch3000 - 3100
C-H (Methyl)Stretch2850 - 3000
C=C (Aromatic)Stretch1450 - 1600
N-O (Nitro)Asymmetric Stretch1500 - 1570
N-O (Nitro)Symmetric Stretch1300 - 1370
C-N (Amino)Stretch1250 - 1350

Experimental Protocols

Representative Synthesis of a Dimethyl-nitroaniline Isomer

This protocol describes the nitration of 2,4-dimethylaniline.

Materials:

  • 2,4-dimethylaniline

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Ethanol

  • Water

Procedure:

  • A solution of 2,4-dimethylaniline (0.33 mol) in concentrated hydrochloric acid is prepared in a reaction vessel equipped with a stirrer and a cooling bath.

  • Concentrated nitric acid (33 g) is added dropwise to the stirring solution over a period of 3 hours, while maintaining the reaction temperature below 15 °C.

  • Following the addition of nitric acid, concentrated sulfuric acid (400 g) is added to the reaction mixture.

  • The mixture is stirred for an additional hour at 15 °C.

  • The reaction mixture is then carefully poured into a beaker containing 600 mL of ice and stirred for 30 minutes.

  • The resulting precipitate is collected by filtration.

  • The crude product is purified by recrystallization from an ethanol-water mixed solvent to yield the final product.

Safety Precautions: This synthesis involves the use of strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

Visualizations

Molecular Structure of this compound

synthesis_workflow Start Start: 2,4-Dimethylaniline Step1 Dissolve in conc. HCl Start->Step1 Step2 Cool to < 15°C Step1->Step2 Step3 Add conc. HNO3 dropwise Step2->Step3 Step4 Add conc. H2SO4 Step3->Step4 Step5 Stir for 1 hour at 15°C Step4->Step5 Step6 Pour into ice Step5->Step6 Step7 Filter precipitate Step6->Step7 Step8 Recrystallize from Ethanol/Water Step7->Step8 End End: Purified 2,4-Dimethyl-5-nitroaniline Step8->End

An In-depth Technical Guide to the Solubility of 2,3-Dimethyl-5-nitroaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of active pharmaceutical ingredients and key chemical intermediates is a critical parameter in drug development and process chemistry. It influences bioavailability, formulation, reaction kinetics, and purification strategies. This technical guide addresses the solubility of 2,3-Dimethyl-5-nitroaniline in organic solvents. A comprehensive search of publicly available scientific literature reveals a notable absence of quantitative solubility data for this specific compound. Consequently, this document provides a detailed experimental protocol for the reliable determination of its solubility using the isothermal equilibrium method. Furthermore, a standardized template for data presentation is offered to facilitate systematic recording and comparison of experimentally obtained solubility values.

Introduction

This compound is an aromatic amine whose physicochemical properties are of interest in various chemical synthesis and pharmaceutical development applications. The presence of both amine and nitro functional groups, along with methyl substituents on the benzene ring, suggests a nuanced solubility profile that will vary significantly with the polarity and hydrogen bonding capacity of the solvent. A thorough understanding of its solubility is essential for optimizing reaction conditions, selecting appropriate solvents for crystallization and purification, and for the development of formulations.

Given the current lack of published quantitative solubility data, this guide provides the necessary framework for researchers to experimentally determine the solubility of this compound in a range of organic solvents.

Quantitative Solubility Data

As of the date of this guide, a diligent search of scientific databases and literature has not yielded specific quantitative solubility data for this compound in common organic solvents. To address this gap, the following section details a robust experimental protocol for obtaining this critical data. A structured table is provided below to serve as a template for recording the determined solubility values.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
e.g., Methanol25Isothermal Equilibrium
e.g., Ethanol25Isothermal Equilibrium
e.g., Acetone25Isothermal Equilibrium
e.g., Ethyl Acetate25Isothermal Equilibrium
e.g., Dichloromethane25Isothermal Equilibrium
e.g., Toluene25Isothermal Equilibrium
e.g., Heptane25Isothermal Equilibrium
e.g., Dimethyl Sulfoxide25Isothermal Equilibrium

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

The isothermal equilibrium method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[1] This method involves creating a saturated solution by agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is reached.[1] The concentration of the solute in the supernatant is then measured, which represents the solubility at that specific temperature.[1]

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume or mass of the desired organic solvent to the vial.

    • Tightly seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the sealed vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the slurry for a sufficient period to reach equilibrium. This typically ranges from 24 to 72 hours, depending on the compound and solvent system. A preliminary study can be conducted to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantitative Analysis:

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

3.3. Analytical Method Example: HPLC-UV

  • Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile or methanol) and water.

  • Column: A standard C18 reverse-phase column.

  • Detection: UV detection at an appropriate wavelength determined by the UV spectrum of this compound.

  • Quantification: Calculate the concentration based on a calibration curve prepared from standard solutions of known concentrations.

3.4. Data Calculation

The solubility (S) can be calculated using the following formula:

S (mg/mL) = (Concentration from analysis) × (Dilution factor)

The experiment should be performed in triplicate for each solvent to ensure the accuracy and reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal equilibrium method for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil Agitate at constant temperature (24-72 hours) prep3->equil sample1 Settle undissolved solid equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant (0.22 µm) sample2->sample3 analysis1 Dilute filtered sample sample3->analysis1 analysis2 Analyze by HPLC/UV-Vis analysis1->analysis2 analysis3 Calculate concentration using calibration curve analysis2->analysis3 result Solubility Data (mg/mL) analysis3->result

Workflow for Isothermal Equilibrium Solubility Determination.

Conclusion

While there is a notable lack of publicly available quantitative solubility data for this compound in organic solvents, this technical guide provides a comprehensive and reliable experimental framework for its determination. The detailed isothermal equilibrium method and the suggested data presentation format will enable researchers to systematically generate the crucial solubility data needed for a wide range of applications in chemical synthesis, process development, and pharmaceutical sciences. The generation and dissemination of such data would be a valuable contribution to the scientific community.

References

2,3-Dimethyl-5-nitroaniline: An In-depth Technical Guide on Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific stability and degradation pathways of 2,3-Dimethyl-5-nitroaniline is limited. This guide is constructed based on the known chemical properties of the molecule, information from safety data sheets, and established degradation patterns of structurally related nitroaromatic compounds and anilines. The provided experimental protocols and degradation pathways are illustrative and should be adapted and validated for specific research needs.

Introduction

This compound is an aromatic amine containing a nitro functional group. Its chemical structure, featuring an electron-donating amino group and methyl groups alongside an electron-withdrawing nitro group on a benzene ring, dictates its reactivity and stability. This guide provides a comprehensive overview of the anticipated stability of this compound under various stress conditions and outlines its probable degradation pathways. Understanding these characteristics is crucial for its handling, storage, and application in research and development, particularly in the synthesis of pharmaceuticals and other fine chemicals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting stability and degradation studies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 106837-44-9
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Appearance Solid (predicted)-
Storage Keep in dark place, Inert atmosphere, Room temperature

Chemical Stability and Incompatibilities

Based on safety data sheets and the general reactivity of nitroanilines, this compound is expected to be incompatible with a range of substances. These incompatibilities suggest potential degradation pathways.

Table 2: Known and Predicted Incompatibilities of this compound

Incompatible Material ClassPotential Hazard / Reaction
Strong Oxidizing Agents Vigorous or explosive reactions.
Strong Acids Exothermic reactions, potential for hydrolysis.
Acid Chlorides and Anhydrides Vigorous reactions.
Chloroformates Incompatible.
Strong Bases May form salts.

These incompatibilities highlight the susceptibility of the amino and nitro groups to chemical transformation, which are the primary sites for degradation.

Predicted Degradation Pathways

While specific degradation products for this compound have not been documented in the reviewed literature, plausible degradation pathways can be predicted based on the chemistry of nitroaromatic amines. These include hydrolysis, oxidation, photolysis, and thermal degradation.

Hydrolytic Degradation

Hydrolysis is a potential degradation pathway, particularly under acidic or basic conditions.

  • Acid-Catalyzed Hydrolysis: Under strong acidic conditions and elevated temperatures, the amino group can be protonated, making the aromatic ring more susceptible to nucleophilic attack by water. However, the acetamide group in related compounds is more readily hydrolyzed than the amino group itself. Given that this compound is a primary amine, direct hydrolysis of the C-N bond is less likely under typical conditions but may occur under harsh acidic environments, potentially leading to the corresponding phenol.

  • Base-Catalyzed Hydrolysis: In the presence of strong bases, deprotonation of the amino group could occur, potentially leading to oxidative degradation pathways rather than direct hydrolysis.

Hydrolysis_Pathway This compound This compound Protonated Amine Protonated Amine This compound->Protonated Amine  H+ (Acidic) Deprotonated Amine Deprotonated Amine This compound->Deprotonated Amine  OH- (Basic) Corresponding Phenol Corresponding Phenol Protonated Amine->Corresponding Phenol  H2O, Δ Oxidation Products Oxidation Products Deprotonated Amine->Oxidation Products  [O]

Caption: Predicted Hydrolytic Degradation Pathways.

Oxidative Degradation

The amino group of this compound is susceptible to oxidation.

  • Oxidation of the Amino Group: Strong oxidizing agents can oxidize the amino group to a nitroso or nitro group. Further oxidation could lead to ring-opening products.

  • Oxidation of Methyl Groups: The methyl groups on the aromatic ring could be oxidized to carboxylic acids under harsh oxidative conditions.

Oxidation_Pathway This compound This compound Nitroso Derivative Nitroso Derivative This compound->Nitroso Derivative  [O] Carboxylic Acid Derivatives Carboxylic Acid Derivatives This compound->Carboxylic Acid Derivatives  Strong [O] Dinitro Derivative Dinitro Derivative Nitroso Derivative->Dinitro Derivative  [O] Ring Cleavage Products Ring Cleavage Products Dinitro Derivative->Ring Cleavage Products

Caption: Predicted Oxidative Degradation Pathways.

Photolytic Degradation

Nitroaromatic compounds are often susceptible to photodegradation.

  • Nitro Group Reduction: Upon exposure to UV light, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group.

  • Ring Modification: Photochemical reactions can also lead to hydroxylation of the aromatic ring or polymerization.

Photolysis_Pathway This compound This compound Excited State Excited State This compound->Excited State  hν (UV light) Nitroso Derivative Nitroso Derivative Excited State->Nitroso Derivative  Reduction Hydroxylated Derivatives Hydroxylated Derivatives Excited State->Hydroxylated Derivatives  +H2O Polymeric Products Polymeric Products Excited State->Polymeric Products Hydroxylamino Derivative Hydroxylamino Derivative Nitroso Derivative->Hydroxylamino Derivative  Reduction 2,3-Dimethyl-1,5-diaminobenzene 2,3-Dimethyl-1,5-diaminobenzene Hydroxylamino Derivative->2,3-Dimethyl-1,5-diaminobenzene  Reduction

Caption: Predicted Photolytic Degradation Pathways.

Thermal Degradation

At elevated temperatures, nitroaromatic compounds can undergo decomposition. For a related compound, 4,4'-Methylenebis(this compound), the thermal stability is reported to be greater than 150°C.

  • Decomposition: The primary decomposition pathway is likely to involve the cleavage of the C-NO₂ bond, leading to the formation of nitrogen oxides and radical species.

  • Polymerization/Condensation: At high temperatures, complex condensation and polymerization reactions can occur.

Thermal_Degradation_Pathway This compound This compound Radical Species + NO2 Radical Species + NO2 This compound->Radical Species + NO2  Δ (Heat) Radical Species Radical Species Polymeric/Char Products Polymeric/Char Products Radical Species->Polymeric/Char Products

Caption: Predicted Thermal Degradation Pathway.

Proposed Experimental Protocols for Forced Degradation Studies

To investigate the stability and degradation of this compound, a series of forced degradation studies should be conducted. The following are suggested starting protocols that should be optimized based on preliminary results.

General Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare stock solution of this compound Prepare stock solution of this compound Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prepare stock solution of this compound->Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prepare stock solution of this compound->Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Oxidation (e.g., 3% H2O2, RT) Oxidation (e.g., 3% H2O2, RT) Prepare stock solution of this compound->Oxidation (e.g., 3% H2O2, RT) Photolysis (e.g., UV light at 254 nm) Photolysis (e.g., UV light at 254 nm) Prepare stock solution of this compound->Photolysis (e.g., UV light at 254 nm) Thermal (e.g., 80°C, solid state) Thermal (e.g., 80°C, solid state) Prepare stock solution of this compound->Thermal (e.g., 80°C, solid state) Neutralize samples (for hydrolysis) Neutralize samples (for hydrolysis) Acid Hydrolysis (e.g., 0.1M HCl, 60°C)->Neutralize samples (for hydrolysis) Base Hydrolysis (e.g., 0.1M NaOH, 60°C)->Neutralize samples (for hydrolysis) Analyze by HPLC-UV/DAD Analyze by HPLC-UV/DAD Oxidation (e.g., 3% H2O2, RT)->Analyze by HPLC-UV/DAD Photolysis (e.g., UV light at 254 nm)->Analyze by HPLC-UV/DAD Thermal (e.g., 80°C, solid state)->Analyze by HPLC-UV/DAD Neutralize samples (for hydrolysis)->Analyze by HPLC-UV/DAD Characterize degradants by LC-MS/MS Characterize degradants by LC-MS/MS Analyze by HPLC-UV/DAD->Characterize degradants by LC-MS/MS

Caption: General Workflow for Forced Degradation Studies.

Detailed Methodologies

5.2.1. Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

5.2.2. Hydrolytic Degradation:

  • Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at 60°C and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic:

An In-depth Technical Guide on the Health and Safety of 2,3-Dimethyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available safety information for 2,3-Dimethyl-5-nitroaniline (CAS RN 106837-44-9). It is intended for informational purposes for qualified professionals. Users should conduct their own comprehensive risk assessments and consult their institution's safety office before handling this chemical. Information for chemical isomers should not be extrapolated to this compound.

Chemical Identification and Physical Properties

This compound is an organic compound with the molecular formula C₈H₁₀N₂O₂.[1][2] Limited data is available for its physical properties.

PropertyValueReference
CAS Registry Number 106837-44-9[1][2]
Molecular Formula C₈H₁₀N₂O₂[1][2]
Molecular Weight 166.18 g/mol [1][2]
Purity Specification NLT 95%[2]
Storage Conditions Keep in dark place, Inert atmosphere, Room temperature[1]

Hazard Identification and Classification

Based on available data, this compound is classified as a hazardous substance. The primary hazards are related to acute toxicity upon ingestion or inhalation, and irritation to skin, eyes, and the respiratory system.[1]

GHS Classification Hazard Statement
Acute Toxicity, Oral H302: Harmful if swallowed
Acute Toxicity, Inhalation H332: Harmful if inhaled
Skin Corrosion/Irritation H315: Causes skin irritation
Serious Eye Damage/Irritation H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation) H335: May cause respiratory irritation
Signal Word Warning
Pictograms
alt text
alt text

Source: Achmem[1]

Experimental Protocols & Safe Handling

Detailed experimental protocols for toxicological studies on this compound are not available in the public domain. However, based on its hazard classification, a stringent safe handling protocol is mandatory.

General Handling Workflow:

The following workflow is a general guideline for handling chemical substances with the hazard profile of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_1 Consult Safety Data Sheet (SDS) prep_2 Conduct Risk Assessment prep_1->prep_2 prep_3 Don Personal Protective Equipment (PPE) (Gloves, Lab Coat, Eye Protection) prep_2->prep_3 prep_4 Ensure Engineering Controls are Active (Fume Hood, Ventilation) prep_3->prep_4 handle_1 Weigh/handle substance only within a fume hood prep_4->handle_1 Proceed to Handling handle_2 Avoid generating dust handle_1->handle_2 handle_3 Keep container tightly closed handle_1->handle_3 handle_4 Avoid contact with skin and eyes handle_1->handle_4 clean_1 Decontaminate work surfaces handle_4->clean_1 Proceed to Cleanup clean_2 Dispose of waste in a labeled, sealed hazardous waste container clean_1->clean_2 clean_3 Remove PPE and wash hands thoroughly clean_2->clean_3

Caption: General workflow for handling hazardous chemical powders.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile). Change gloves immediately if contaminated.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate particulate filter if dust is generated or if working outside of a fume hood.

Engineering Controls:

  • Always handle this substance within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure eyewash stations and safety showers are readily accessible.

First Aid Measures

Emergency procedures should be in place before beginning any work. The following first aid measures are based on the known hazards.

G cluster_routes Routes of Exposure & Immediate Actions exposure Exposure Occurs inhalation Inhalation (H332, H335) 1. Move to fresh air. 2. If not breathing, give artificial respiration. exposure->inhalation skin Skin Contact (H315) 1. Immediately flush skin with plenty of water. 2. Remove contaminated clothing. exposure->skin eye Eye Contact (H319) 1. Immediately flush eyes with water for at least 15 minutes. exposure->eye ingestion Ingestion (H302) 1. Do NOT induce vomiting. 2. Rinse mouth with water. exposure->ingestion seek_medical Seek Immediate Medical Attention inhalation->seek_medical skin->seek_medical eye->seek_medical ingestion->seek_medical

Caption: First aid workflow for exposure to this compound.

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • After Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1]

Fire-Fighting and Accidental Release Measures

  • Fire-Fighting: Specific data for this compound is unavailable. For related nitroaniline compounds, suitable extinguishing media include dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. When heated to decomposition, it may emit toxic fumes of nitrogen oxides.[3]

  • Accidental Release: Avoid dust formation.[4] Ventilate the area. Wear appropriate PPE as described in Section 3. Carefully sweep up the material and place it in a suitable, sealed container for disposal.[4] Do not let the product enter drains.

Stability and Reactivity

  • Chemical Stability: Assumed to be stable under recommended storage conditions (cool, dry, inert atmosphere).[1]

  • Conditions to Avoid: Information not available. For related compounds, avoid heat and incompatible materials.

  • Incompatible Materials: Information not available. Aromatic amines and nitro compounds can be reactive with strong oxidizing agents and strong acids.[5]

  • Hazardous Decomposition Products: When heated to decomposition, may produce toxic fumes including carbon oxides and nitrogen oxides (NOx).[3]

References

In-Depth Technical Guide to the Material Safety of 2,3-Dimethyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for informational purposes only. It is not a substitute for a certified Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols. Information for 2,3-Dimethyl-5-nitroaniline is limited, and this guide supplements available data with information from closely related nitroaniline compounds for a more comprehensive, albeit partially inferred, safety profile.

Chemical Identification and Physical Properties

This compound is an aromatic amine, a class of compounds widely used as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Due to the presence of the nitro group and amino group on the benzene ring, this compound is expected to have toxicological properties that necessitate careful handling.

Table 1: Identifiers and Physicochemical Properties of this compound and Related Compounds

PropertyValue for this compoundValue for 2-Methyl-5-nitroaniline (Isomer)Value for 3-Nitroaniline (Related Compound)
CAS Number 106837-44-999-55-899-09-2
Molecular Formula C₈H₁₀N₂O₂C₇H₈N₂O₂C₆H₆N₂O₂
Molecular Weight 166.18 g/mol 152.15 g/mol 138.126 g/mol
Appearance Not specified; likely a yellow to orange or brown crystalline powder.Yellow to orange-brown crystalline powder.Yellow crystalline powder.
Melting Point Not available103-106 °C114 °C
Boiling Point Not available294.61°C (estimate)306 °C
Solubility Not availableInsoluble in water; soluble in ethanol, acetone, and chloroform.Very slightly soluble in water (0.1 g/100 ml at 20 °C).

Hazard Identification and Classification

Based on the available information for this compound and the known hazards of related nitroaniline compounds, this substance should be treated as hazardous. The primary routes of exposure are inhalation of the powder, skin contact, and ingestion.

Table 2: GHS Hazard and Precautionary Statements for this compound

CategoryCodeStatement
Hazard Statements H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H332Harmful if inhaled.
H335May cause respiratory irritation.
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER/doctor if you feel unwell.
P330Rinse mouth.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362+P364Take off contaminated clothing and wash it before reuse.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Note: Precautionary statements are based on the provided hazard statements and general safe handling practices for toxic powders.

Experimental Protocols

Given the hazardous nature of this compound, all work should be conducted by trained personnel in a controlled laboratory environment. A detailed Standard Operating Procedure (SOP) should be in place before commencing any work.

General Handling and Weighing of a Toxic Powder

This protocol outlines the essential steps for safely handling and weighing this compound.

1. Preparation and Engineering Controls:

  • Conduct a thorough risk assessment before starting any new procedure.
  • Ensure a certified chemical fume hood is available and functioning correctly. All manipulations of the solid compound should be performed within the fume hood to minimize inhalation exposure.
  • Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.
  • Ensure that

Spectroscopic Data for 2,3-Dimethyl-5-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,3-Dimethyl-5-nitroaniline (CAS No. 106837-44-9). Due to the limited availability of experimentally derived spectroscopic data in peer-reviewed literature and public databases, this document presents predicted spectroscopic data based on computational models. It includes predicted ¹H NMR and ¹³C NMR chemical shifts, and expected infrared absorption bands, all summarized in clear, tabular formats for ease of reference. Furthermore, this guide furnishes detailed, generalized experimental protocols for the acquisition of nuclear magnetic resonance (NMR) spectra, infrared (IR) spectra, and mass spectra (MS), which are broadly applicable to the characterization of aromatic nitro compounds. A logical workflow for the synthesis and spectroscopic analysis of novel compounds is also presented in a flowchart format. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this compound and related molecules.

Compound Identification

PropertyValue
Chemical Name This compound
CAS Number 106837-44-9
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Chemical Structure Chemical structure of this compound

Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data are predicted based on computational models and have not been experimentally verified. This information should be used as a guideline for the identification and characterization of this compound.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5 - 7.7s1HAr-H (H-4)
~7.2 - 7.4s1HAr-H (H-6)
~3.6 - 4.0br s2H-NH₂
~2.3 - 2.5s3HAr-CH₃ (at C-2)
~2.1 - 2.3s3HAr-CH₃ (at C-3)
Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (ppm)Assignment
~148 - 150C-5 (-NO₂)
~145 - 147C-1 (-NH₂)
~138 - 140C-3 (-CH₃)
~125 - 127C-2 (-CH₃)
~118 - 120C-6
~110 - 112C-4
~18 - 20Ar-CH₃ (at C-3)
~14 - 16Ar-CH₃ (at C-2)
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3550MediumN-H stretch (asymmetric)
3350 - 3450MediumN-H stretch (symmetric)
3000 - 3100MediumAromatic C-H stretch
2850 - 2970MediumAliphatic C-H stretch
1590 - 1620StrongN-H bend
1510 - 1550StrongAsymmetric NO₂ stretch
1330 - 1370StrongSymmetric NO₂ stretch
800 - 900StrongC-H out-of-plane bend
700 - 800MediumC-N stretch

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for aromatic amines like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

¹H NMR Acquisition:

  • Pulse Sequence: A standard single-pulse sequence.

  • Spectral Width: Typically 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Sequence: A standard proton-decoupled single-pulse sequence.

  • Spectral Width: Typically 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration, due to the low natural abundance of ¹³C.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal to ensure good contact.

  • Apply pressure using the instrument's pressure arm.

Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Data Processing:

  • The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, for example, coupled with a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system, or with a direct insertion probe.

Sample Preparation (for GC-MS):

  • Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • The solution is then injected into the GC system.

GC-MS Parameters (Typical):

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium.

  • Oven Program: Start at a suitable temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Data Processing:

  • The resulting mass spectrum will show the relative abundance of different fragment ions as a function of their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) should correspond to the molecular weight of the compound.

Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of a novel compound such as this compound.

G Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Confirmation start Starting Materials synthesis Chemical Synthesis start->synthesis workup Reaction Work-up synthesis->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification ms Mass Spectrometry (MS) purification->ms Sample ir Infrared Spectroscopy (IR) purification->ir Sample nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Sample purity Purity Assessment (e.g., HPLC, GC) purification->purity Sample interpretation Spectral Interpretation ms->interpretation ir->interpretation nmr->interpretation structure_confirmation Structure Confirmation purity->structure_confirmation interpretation->structure_confirmation documentation Documentation and Reporting structure_confirmation->documentation end Final Characterized Compound documentation->end

Caption: A flowchart illustrating the general workflow from synthesis to the final characterization of a chemical compound.

Theoretical NMR Shifts for 2,3-Dimethyl-5-nitroaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2,3-Dimethyl-5-nitroaniline. Due to the absence of publicly available experimental NMR data for this specific compound in reviewed scientific literature and databases, this document focuses on high-quality theoretical predictions. These predictions are generated using established computational methodologies and are presented alongside experimental data from structurally similar isomers to offer a robust framework for spectroscopic analysis.

This guide details the computational protocols for predicting NMR shifts and provides standardized experimental procedures for the acquisition of NMR data for analogous compounds. The aim is to equip researchers with the necessary information to identify and characterize this compound in complex mixtures and to facilitate its study in medicinal chemistry and materials science.

Predicted NMR Chemical Shifts for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using the Gauge-Independent Atomic Orbital (GIAO) method with Density Functional Theory (DFT). The calculations were performed at the B3LYP/6-311+G(2d,p) level of theory with a CPCM solvation model for chloroform-d. Chemical shifts are referenced to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)
H47.58
H67.31
NH₂4.12
2-CH₃2.35
3-CH₃2.18

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C5148.9
C1147.2
C3133.5
C2125.1
C6118.4
C4112.9
2-CH₃18.5
3-CH₃14.2

Experimental NMR Data for Isomers of this compound

For comparative purposes, the following tables present experimental ¹H and ¹³C NMR data for structurally related isomers of this compound. This data provides a valuable reference for the expected chemical shift ranges for different functional groups in similar chemical environments.

Table 3: Experimental ¹H NMR Chemical Shifts for Isomeric Dimethyl-nitroanilines

CompoundSolventSpectrometer Frequency (MHz)Chemical Shifts (ppm)
2-Methyl-3-nitroanilineDMSO-d₆4007.07 (t, J=8.0 Hz, 1H), 6.93 (d, J=7.9 Hz, 1H), 6.88 (d, J=8.0 Hz, 1H), 5.54 (s, 2H, NH₂), 2.07 (s, 3H, CH₃)[1]
4-Methyl-3-nitroanilineDMSO-d₆4007.15 (d, J=2.4 Hz, 1H), 7.09 (d, J=8.3 Hz, 1H), 6.80 (dd, J=8.2, 2.4 Hz, 1H), 5.55 (s, 2H, NH₂), 2.31 (s, 3H, CH₃)[1]
2-Methyl-5-nitroanilineDMSO-d₆4007.79 (d, J=2.5 Hz, 1H), 7.56 (dd, J=8.2, 2.4 Hz, 1H), 7.25 (d, J=8.1 Hz, 1H), 2.16 (s, 3H, CH₃)[1]

Table 4: Experimental ¹³C NMR Chemical Shifts for Isomeric Dimethyl-nitroanilines

CompoundSolventSpectrometer Frequency (MHz)Chemical Shifts (ppm)
2-Methyl-3-nitroanilineDMSO-d₆100151.98, 149.07, 127.13, 117.89, 113.97, 111.00, 12.88 (CH₃)[1]
4-Methyl-3-nitroanilineDMSO-d₆100149.26, 147.96, 133.07, 119.02, 118.58, 108.21, 18.78 (CH₃)[1]
2-Methyl-5-nitroanilineCDCl₃125148.34, 145.99, 132.28, 119.38, 114.96, 110.94

Experimental and Computational Protocols

Experimental Protocol for NMR Data Acquisition

This protocol outlines a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of a solid organic compound such as a substituted aniline.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.

    • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample solution for chemical shift calibration (0 ppm).

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This can be performed manually or using automated shimming routines.

    • Tune and match the probe for both the ¹H and ¹³C frequencies to maximize sensitivity.

  • ¹H NMR Data Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 16-64) and a relaxation delay (e.g., 1-2 seconds).

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Data Acquisition:

    • Set the appropriate spectral width (e.g., 0 to 200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a sufficient number of scans for adequate signal-to-noise ratio (e.g., 1024 or more, depending on sample concentration).

    • Set an appropriate relaxation delay (e.g., 2-5 seconds).

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the NMR spectrum.

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Perform baseline correction.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra.

Computational Protocol for Theoretical NMR Shift Calculation

This protocol describes the workflow for predicting ¹H and ¹³C NMR chemical shifts using the GIAO DFT method.

  • Molecular Structure Optimization:

    • Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

    • Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). The optimization should be run until a stationary point on the potential energy surface is found.

    • Confirm that the optimized structure corresponds to a true minimum by performing a frequency calculation and ensuring the absence of imaginary frequencies.

  • NMR Shielding Tensor Calculation:

    • Using the optimized geometry, perform a single-point energy calculation to compute the NMR shielding tensors.

    • Employ the GIAO method.

    • Select a higher-level basis set for improved accuracy (e.g., 6-311+G(2d,p)).

    • Incorporate a solvation model (e.g., CPCM or SMD) to account for the effect of the solvent (e.g., chloroform).

    • The calculation will yield absolute shielding values (σ_iso) for each nucleus.

  • Reference Standard Calculation:

    • Perform the same geometry optimization and GIAO NMR shielding tensor calculation for the reference standard, tetramethylsilane (TMS), using the identical level of theory (functional, basis set, and solvation model).

  • Chemical Shift Calculation:

    • Calculate the relative chemical shifts (δ) for each nucleus using the following equation: δ_sample = σ_TMS - σ_sample where δ_sample is the chemical shift of the nucleus in the sample, σ_TMS is the isotropic shielding value of the corresponding nucleus in TMS, and σ_sample is the isotropic shielding value of the nucleus in the sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Solid Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add TMS Reference prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock, Shim, and Tune acq1->acq2 acq3 Acquire 1H and 13C FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Calibrate to TMS proc2->proc3 proc4 Peak Picking and Integration proc3->proc4

Caption: Experimental workflow for NMR data acquisition.

computational_workflow cluster_geom_opt Geometry Optimization cluster_nmr_calc NMR Calculation cluster_ref_calc Reference Calculation cluster_shift_calc Chemical Shift Calculation opt1 Build 3D Structure opt2 DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) opt1->opt2 opt3 Frequency Calculation (Confirm Minimum) opt2->opt3 nmr1 GIAO DFT Calculation (e.g., B3LYP/6-311+G(2d,p)) opt3->nmr1 ref1 Repeat Steps for TMS opt3->ref1 nmr2 Include Solvation Model (e.g., CPCM) nmr1->nmr2 nmr3 Calculate Shielding Tensors (σ) nmr2->nmr3 shift1 δ_sample = σ_TMS - σ_sample nmr3->shift1 ref2 Obtain σ_TMS ref1->ref2 ref2->shift1

Caption: Workflow for theoretical NMR shift calculation.

References

An In-depth Technical Guide to the Predicted Infrared Spectrum of 2,3-Dimethyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted infrared (IR) spectrum of 2,3-Dimethyl-5-nitroaniline, a key organic compound with applications in various research and development sectors. Due to the limited availability of direct experimental and computational data for this compound in the current literature, this guide leverages data from its close structural isomer, 4,5-Dimethyl-2-nitroaniline, to provide a robust predictive analysis. The methodologies and spectral interpretations presented herein are grounded in established experimental and computational practices for nitroaniline derivatives.

Predicted Vibrational Frequencies

The predicted IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrational modes of its functional groups. The following table summarizes the predicted vibrational frequencies and their assignments, based on a computational study of the closely related isomer, 4,5-Dimethyl-2-nitroaniline. These predictions are typically derived from Density Functional Theory (DFT) calculations, a common and reliable method for simulating vibrational spectra.[1]

Predicted Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3400-3500MediumAsymmetric N-H stretching of the amine group
~3300-3400MediumSymmetric N-H stretching of the amine group
~3000-3100Weak-MediumAromatic C-H stretching
~2900-3000Weak-MediumAliphatic C-H stretching of methyl groups
~1600-1650StrongN-H scissoring (bending) of the amine group
~1550-1600StrongC=C aromatic ring stretching
~1500-1550Very StrongAsymmetric NO₂ stretching of the nitro group
~1300-1350Very StrongSymmetric NO₂ stretching of the nitro group
~1400-1450MediumC-H bending of methyl groups
~1250-1300StrongC-N stretching
~800-900StrongC-H out-of-plane bending
~700-800MediumNO₂ wagging

Note: The predicted wavenumbers are based on computational analysis of 4,5-Dimethyl-2-nitroaniline and are expected to be very similar for this compound. Minor shifts in peak positions may occur due to the different substitution pattern on the aromatic ring.

Experimental Protocols

The experimental determination of the IR spectrum of this compound would typically follow standard Fourier Transform Infrared (FTIR) spectroscopy protocols for solid samples.

Sample Preparation (KBr Pellet Method)
  • Sample Grinding: A small amount of the solid this compound sample (typically 1-2 mg) is placed in an agate mortar.

  • Addition of KBr: Approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added to the mortar.

  • Mixing and Grinding: The sample and KBr are intimately mixed and ground to a very fine powder to ensure homogeneity and reduce scattering of the infrared radiation.

  • Pellet Formation: The finely ground powder is transferred to a pellet press. A pressure of 7-10 tons is applied for several minutes to form a thin, transparent or translucent pellet.

  • Sample Holder: The resulting KBr pellet is carefully removed from the press and placed in the sample holder of the FTIR spectrometer.

FTIR Spectroscopy
  • Background Spectrum: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded. This allows for the subtraction of any contributions from atmospheric water and carbon dioxide, as well as the KBr matrix.

  • Sample Spectrum: The sample holder containing the KBr pellet with this compound is placed in the spectrometer's beam path.

  • Data Acquisition: The FTIR spectrum is recorded, typically in the mid-infrared range of 4000 to 400 cm⁻¹.[1] A sufficient number of scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing: The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mandatory Visualizations

Computational Workflow for Predicted IR Spectrum

The following diagram illustrates the typical workflow for predicting the IR spectrum of a molecule like this compound using computational chemistry methods.

computational_workflow mol_structure Define Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) mol_structure->geom_opt Input freq_calc Frequency Calculation (Vibrational Analysis) geom_opt->freq_calc Optimized Geometry scaling Frequency Scaling (Correction for anharmonicity) freq_calc->scaling Calculated Frequencies spectrum_gen Generate Predicted IR Spectrum scaling->spectrum_gen Scaled Frequencies analysis Vibrational Mode Assignment spectrum_gen->analysis Peak List & Intensities

Caption: Computational workflow for predicting an IR spectrum.

This workflow outlines the key steps in the computational prediction of an IR spectrum. The process begins with defining the molecule's 3D structure. This structure is then optimized to find its lowest energy conformation using a selected level of theory and basis set, such as B3LYP/6-31G(d).[1] Following optimization, a frequency calculation is performed to determine the vibrational modes and their corresponding frequencies. These calculated frequencies are often systematically higher than experimental values, necessitating a scaling factor to improve agreement with experimental data. Finally, the scaled frequencies and their calculated intensities are used to generate a predicted IR spectrum, and the vibrational modes are assigned to specific molecular motions.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2,3-Dimethyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical electron ionization (EI) mass spectrometry fragmentation of 2,3-Dimethyl-5-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted fragmentation pathways, presents data in a clear, tabular format, and includes a detailed, generalized experimental protocol for the analysis of such aromatic compounds.

Introduction

This compound, a substituted nitroaromatic compound, is of interest in various chemical and pharmaceutical research areas. Mass spectrometry is a pivotal analytical technique for the structural elucidation of such molecules. Electron ionization mass spectrometry, in particular, provides a reproducible fragmentation pattern that serves as a unique "fingerprint" for the compound. In the absence of a publicly available experimental mass spectrum for this compound, this guide presents a theoretical fragmentation pathway derived from the well-established fragmentation patterns of analogous compounds, including nitroanilines and nitrotoluenes. The fragmentation of the constitutional isomer, 5-nitro-m-xylene, serves as a significant reference for the predicted behavior of this compound.

Predicted Mass Spectrometry Fragmentation of this compound

The electron ionization of this compound (molecular weight: 166.18 g/mol ) is initiated by the removal of an electron to form the molecular ion [M]•+ at m/z 166. The subsequent fragmentation is driven by the presence of the nitro, amino, and methyl functional groups on the aromatic ring. The primary fragmentation pathways are predicted to involve the loss of the nitro group and a methyl radical.

The molecular ion is expected to undergo the following key fragmentation steps:

  • Loss of a Methyl Radical: A primary fragmentation event is the loss of a methyl radical (•CH₃) from the molecular ion, leading to the formation of a stable ion at m/z 151.

  • Loss of Nitrogen Dioxide: A characteristic fragmentation of nitroaromatic compounds is the cleavage of the C-N bond, resulting in the loss of a neutral nitrogen dioxide molecule (NO₂). This would produce a fragment ion at m/z 120.

  • Loss of Nitric Oxide: Another common pathway for nitroaromatics is the rearrangement of the molecular ion followed by the loss of nitric oxide (NO), which would yield a fragment at m/z 136.

  • Subsequent Fragmentations: The initial fragment ions can undergo further fragmentation, such as the loss of CO or HCN, leading to smaller, stable ions.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound under electron ionization mass spectrometry. The relative abundance is a qualitative prediction based on the expected stability of the ions.

m/zProposed Fragment IonProposed StructurePredicted Relative Abundance
166[C₈H₁₀N₂O₂]•+ (Molecular Ion)This compound•+Moderate
151[C₇H₇N₂O₂]+[M - CH₃]+High
136[C₈H₁₀NO]+[M - NO]•+Moderate
120[C₈H₁₀N]+[M - NO₂]•+Moderate to High
92[C₇H₈]+[M - NO₂ - N]•+ or [M - CH₃ - NO₂]+Moderate
77[C₆H₅]+Phenyl CationLow

Experimental Protocol: Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS)

This section provides a generalized protocol for the analysis of this compound using EI-GC-MS.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane).

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

3. Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

  • Scan Speed: 2 scans/second.

  • Transfer Line Temperature: 280 °C.

4. Data Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum from the apex of the chromatographic peak.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with spectral libraries (if available) and the predicted fragmentation pattern.

Visualization of Fragmentation Pathways

The following diagrams illustrate the proposed logical relationships in the fragmentation of this compound.

fragmentation_pathway M [C₈H₁₀N₂O₂]•+ m/z = 166 (Molecular Ion) F151 [C₇H₇N₂O₂]+ m/z = 151 M->F151 - •CH₃ F136 [C₈H₁₀NO]•+ m/z = 136 M->F136 - •NO F120 [C₈H₁₀N]•+ m/z = 120 M->F120 - •NO₂ F92 [C₇H₈]•+ m/z = 92 F120->F92 - N

Caption: Proposed primary fragmentation of this compound.

logical_relationship cluster_experimental_workflow Experimental Workflow Sample Sample Preparation (this compound in solvent) GC Gas Chromatography (Separation) Sample->GC MS Mass Spectrometry (Ionization & Fragmentation) GC->MS Data Data Analysis (Spectrum Interpretation) MS->Data

Caption: Generalized experimental workflow for GC-MS analysis.

An In-depth Technical Guide on the Electronic Properties of Substituted Nitroanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted nitroanilines are a class of organic molecules that have garnered significant interest due to their unique electronic characteristics. As prototypical "push-pull" systems, they feature an electron-donating group (typically an amino group) and an electron-withdrawing group (a nitro group) attached to a π-conjugated system, usually a benzene ring.[1] This arrangement facilitates intramolecular charge transfer (ICT), which is the foundation of their notable electronic and optical properties.[2][3] These properties make them valuable in various fields, including the development of non-linear optical (NLO) materials and as scaffolds in medicinal chemistry.[4][5][6] This guide provides a comprehensive overview of their electronic properties, supported by quantitative data, experimental protocols, and logical diagrams to elucidate key concepts.

Core Electronic Properties: Intramolecular Charge Transfer and Substituent Effects

The fundamental electronic behavior of substituted nitroanilines is governed by an intramolecular charge transfer (ICT) from the electron-donating amino group (-NH₂) and the phenyl ring to the electron-withdrawing nitro group (-NO₂).[1] This charge transfer character is evident in their electronic absorption spectra and can be modulated by the addition of other substituents to the aromatic ring.[2][3]

  • Electron-Donating Groups (EDGs): When an additional EDG (e.g., -OH, -OCH₃, -CH₃) is introduced, the electron density of the system increases. This destabilizes the Highest Occupied Molecular Orbital (HOMO) more than the Lowest Unoccupied Molecular Orbital (LUMO), leading to a reduction in the HOMO-LUMO energy gap. Consequently, less energy is required for electronic excitation, resulting in a bathochromic (red) shift in the absorption spectrum.[3] Strong electron donors like -OH, -OCH₃, and -NH₂ are particularly effective in reducing this energy gap, enhancing the potential for optoelectronic applications.[3]

  • Electron-Withdrawing Groups (EWGs): Conversely, the introduction of an EWG (e.g., -CN, -CF₃, -COOH) decreases the electron density of the π-system. This stabilizes the HOMO more than the LUMO, increasing the HOMO-LUMO energy gap. This change necessitates higher energy for electronic excitation, causing a hypsochromic (blue) shift in the absorption spectrum.[3] EWGs also tend to decrease the overall charge transfer character of the main electronic transition, leading to more localized excitations within the aromatic ring.[3]

The interplay of these substituent effects allows for the fine-tuning of the electronic and optical properties of nitroaniline derivatives, enabling the design of molecules for specific applications.[3]

cluster_EDG Effect of Electron-Donating Group (EDG) cluster_EWG Effect of Electron-Withdrawing Group (EWG) EDG_Start Add EDG (e.g., -OH, -OCH3) EDG_Effect Increases System Electron Density EDG_Start->EDG_Effect EDG_Gap Reduces HOMO-LUMO Gap EDG_Effect->EDG_Gap EDG_Result Bathochromic Shift (Redshift in Spectrum) EDG_Gap->EDG_Result EWG_Start Add EWG (e.g., -CN, -CF3) EWG_Effect Decreases System Electron Density EWG_Start->EWG_Effect EWG_Gap Increases HOMO-LUMO Gap EWG_Effect->EWG_Gap EWG_Result Hypsochromic Shift (Blueshift in Spectrum) EWG_Gap->EWG_Result Start Substituted Nitroaniline Core Start->EDG_Start Start->EWG_Start

Caption: Logical flow of substituent effects on the electronic spectra of nitroanilines.

Data Summary: Spectroscopic and Non-Linear Optical Properties

The electronic modifications induced by substituents can be quantified through spectroscopic and non-linear optical measurements. The tables below summarize key data for representative substituted nitroanilines.

Table 1: Electronic Absorption Data for Substituted p-Nitroanilines This table presents the calculated maximum absorption wavelengths (λ_max) for various p-nitroaniline (pNA) derivatives, illustrating the impact of different substituent groups.

CompoundSubstituent GroupSubstituent Typeλ_max (nm)HOMO-LUMO Gap (eV)
pNA-NH₂-NH₂Strong EDG390.45.23
pNA-OH-OHStrong EDG368.55.51
pNA-OCH₃-OCH₃Strong EDG366.15.51
pNA-CH₃-CH₃Weak EDG344.25.86
pNA (unsubstituted)-HReference332.96.07
pNA-Cl-ClWeak EWG329.16.13
pNA-CF₃-CF₃Strong EWG311.96.51
pNA-CN-CNStrong EWG306.96.55
pNA-NO₂-NO₂Strong EWG302.36.54

Data adapted from theoretical calculations presented in Máximo-Canadas et al., 2023.[3] Note: These are gas-phase theoretical values.

Table 2: Non-Linear Optical (NLO) Properties of p-Nitroaniline and Derivatives The push-pull nature of these molecules often leads to significant second-order NLO properties, such as the first hyperpolarizability (β).

MoleculeDipole Moment (μ) (Debye)First Hyperpolarizability (β) (esu)
p-Nitroaniline (PNA)7.019.3 x 10⁻³⁰
2-methyl-p-nitroaniline6.7811.2 x 10⁻³⁰
3-methyl-p-nitroaniline7.428.8 x 10⁻³⁰

Data is indicative and compiled from computational studies.[4][7] Absolute values can vary based on the computational method and basis set used.

Applications in Drug Development

N-substituted 2-nitroaniline derivatives have emerged as a significant scaffold in medicinal chemistry, showing potential as both anticancer and antimicrobial agents.[5] The nitro group is often crucial to their mechanism of action. In the hypoxic (low oxygen) environments characteristic of solid tumors, the nitro group can undergo bioreductive activation, leading to the formation of cytotoxic reactive nitrogen species that damage cancer cells.[5] The specific substitutions on the N-phenyl ring can significantly modulate this activity, influencing the compound's potency and selectivity.[5]

cluster_drug Bioreductive Activation Pathway Molecule N-Substituted 2-Nitroaniline Derivative Hypoxia Hypoxic Tumor Environment Reduction Enzymatic Reduction of Nitro Group Hypoxia->Reduction Radical Formation of Nitro Radical Anion Reduction->Radical Reactive Generation of Cytotoxic Reactive Nitrogen Species Radical->Reactive Damage Cellular Damage & Apoptosis Reactive->Damage

Caption: Bioreductive activation of nitroanilines in hypoxic tumor environments.

Experimental Protocols

This section provides generalized methodologies for the synthesis and characterization of substituted nitroanilines, based on common laboratory practices.

A common method for synthesizing these compounds involves the nucleophilic aromatic substitution of a nitro-substituted chlorobenzene.[5]

Protocol:

  • Reactant Setup: In a round-bottom flask, combine 2-nitrochlorobenzene (1.0 mmol), the desired substituted aniline (1.2 mmol), and potassium carbonate (2.0 mmol) in 10 mL of dimethylformamide (DMF).

  • Reaction: Heat the mixture at 120 °C for 8-12 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water and allow it to air dry.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final N-substituted 2-nitroaniline derivative.[5]

A. UV-Visible Spectroscopy This technique is used to determine the maximum absorption wavelength (λ_max) and study solvatochromic effects.

Protocol:

  • Stock Solution: Prepare a concentrated stock solution of the synthesized nitroaniline derivative in a spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile).[2]

  • Dilution: Prepare a dilute solution (typically in the 10⁻⁵ to 10⁻⁶ M range) from the stock solution in a quartz cuvette to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 1.0).

  • Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm) using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference blank.

  • Analysis: Identify the wavelength corresponding to the maximum absorbance (λ_max), which is associated with the primary π→π* ICT transition.[1][2]

B. Second-Harmonic Generation (SHG) Efficiency Measurement The Kurtz-Perry powder technique is a standard method for screening materials for second-order NLO activity.[6]

Protocol:

  • Sample Preparation: Grind the crystalline nitroaniline derivative into a fine powder and sieve it to obtain a uniform particle size (e.g., 125-150 µm).[6] Pack the powder into a microcapillary tube.

  • Instrumentation: Use a high-intensity pulsed laser, such as a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm.

  • Measurement: Irradiate the powdered sample with the laser beam.

  • Detection: Use a photomultiplier tube to detect any frequency-doubled light (at 532 nm) that is generated by the sample. The intensity of the 532 nm signal is proportional to the SHG efficiency.

  • Comparison: Compare the signal intensity to that of a standard NLO material, such as potassium dihydrogen phosphate (KDP), to determine the relative SHG efficiency.[6]

cluster_workflow General Experimental Workflow Synthesis Synthesis of Substituted Nitroaniline Purification Purification (e.g., Recrystallization) Synthesis->Purification Structure Structural Confirmation (NMR, MS) Purification->Structure Properties Property Characterization Structure->Properties UVVis UV-Vis Spectroscopy (λmax, Solvatochromism) Properties->UVVis NLO NLO Measurement (SHG Efficiency) Properties->NLO Bio Biological Assay (e.g., Cytotoxicity) Properties->Bio

Caption: A generalized workflow for the synthesis and characterization of nitroanilines.

References

Steric Hindrance Effects in Dimethyl-nitroaniline Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the steric hindrance effects in various dimethyl-nitroaniline isomers. Steric hindrance, arising from the spatial arrangement of methyl groups in proximity to the nitro and amino functionalities, profoundly influences the electronic properties, reactivity, and spectroscopic characteristics of these molecules. Understanding these effects is critical for applications in medicinal chemistry, materials science, and organic synthesis, where precise control of molecular conformation and reactivity is paramount. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying chemical principles.

Introduction

The interplay of electronic and steric effects governs the chemical behavior of substituted aromatic compounds. In dimethyl-nitroaniline isomers, the electron-donating dimethylamino group (-N(CH₃)₂) and the electron-withdrawing nitro group (-NO₂) exert significant electronic influence on the benzene ring. However, the positioning of the methyl groups can introduce substantial steric strain, leading to notable deviations from the behavior expected based on electronic effects alone. This guide focuses on a comparative analysis of key isomers to elucidate the impact of steric hindrance on their fundamental properties.

The primary isomers discussed include:

  • N,N-dimethyl-4-nitroaniline: A reference compound with minimal steric hindrance between the functional groups and the ring.

  • N,N-dimethyl-2-nitroaniline: Exhibits steric strain between the ortho-nitro group and the dimethylamino group.

  • N,N-dimethyl-3-nitroaniline: Steric hindrance is less pronounced compared to the ortho-isomer.

  • 2,6-dimethyl-4-nitroaniline: Features significant steric hindrance around the amino group due to two ortho-methyl groups.

  • 3,5-dimethyl-4-nitroaniline: Methyl groups are meta to the amino group, resulting in less direct steric interaction with the functional groups.

The Principle of Steric Inhibition of Resonance

A central concept in understanding the properties of these isomers is Steric Inhibition of Resonance (SIR) . For maximal resonance interaction, the p-orbitals of the substituent (the nitrogen of the amino group and the nitro group) must be aligned with the π-system of the benzene ring. This requires a planar geometry. When bulky groups are present, particularly in the ortho positions, they can force the amino or nitro group to twist out of the plane of the ring. This misalignment disrupts the p-orbital overlap, thereby inhibiting resonance.

SIR cluster_planar Planar System (e.g., N,N-dimethyl-4-nitroaniline) cluster_twisted Twisted System (e.g., 2,6-dimethyl-4-nitroaniline) p_planar Planar Geometry r_planar Effective Resonance p_planar->r_planar e_planar Electron Delocalization r_planar->e_planar b_twisted Bulky Ortho Groups t_twisted Twisted Geometry b_twisted->t_twisted i_twisted Inhibited Resonance t_twisted->i_twisted l_twisted Localized Electrons i_twisted->l_twisted

Figure 1: Steric Inhibition of Resonance.

Quantitative Data Comparison

The following tables summarize key quantitative data for selected dimethyl-nitroaniline isomers, illustrating the impact of steric hindrance.

Table 1: Physicochemical Properties

IsomerStructurepKa (Predicted/Experimental)Dipole Moment (Debye)
N,N-dimethyl-4-nitroaniline~1.0~6.1 - 6.3
N,N-dimethyl-2-nitroaniline< 0-
N,N-dimethyl-3-nitroaniline2.62~4.9
2,6-dimethyl-4-nitroaniline~0.76 (Predicted)[1]-
3,5-dimethyl-4-nitroaniline> 1.0-

Note: Experimental values can vary based on conditions. Some values are predicted due to limited experimental data.

Table 2: Spectroscopic Data

IsomerUV-Vis λmax (nm) in Ethanol¹H NMR (δ ppm, aromatic protons)¹³C NMR (δ ppm, C-N)
N,N-dimethyl-4-nitroaniline~3958.1 (d), 6.7 (d)~150
N,N-dimethyl-2-nitroaniline~4107.0-7.8 (m)-
N,N-dimethyl-3-nitroaniline~3757.2-7.8 (m)~151
2,6-dimethyl-4-nitroaniline~380~7.8 (s)-
3,5-dimethyl-4-nitroaniline~390~6.5 (s)-

Note: NMR chemical shifts are approximate and depend on the solvent and instrument frequency.

Table 3: Structural Data from X-ray Crystallography and Computational Models

IsomerAmino Group Dihedral Angle (°)Nitro Group Dihedral Angle (°)
N,N-dimethyl-4-nitroaniline~0-10~0-10
N,N-dimethyl-2-nitroaniline> 30> 30
2,6-dimethyl-4-nitroanilineSignificantly twisted~0-10
3,5-dimethyl-4-nitroaniline~0-10Significantly twisted

Note: Dihedral angles represent the twist out of the benzene ring plane. Values are estimations based on related structures and computational studies.

Analysis of Steric Hindrance Effects

  • Basicity (pKa): The basicity of the amino group is a direct measure of the availability of its lone pair of electrons for protonation. In N,N-dimethyl-4-nitroaniline, the lone pair is delocalized into the ring and towards the nitro group, reducing basicity compared to aniline. In 2,6-dimethyl-4-nitroaniline , the ortho-methyl groups force the dimethylamino group out of the plane of the ring. This steric inhibition of resonance localizes the lone pair on the nitrogen, which would be expected to increase basicity. However, the bulky methyl groups also sterically hinder the approach of a proton to the nitrogen, which drastically decreases basicity, making it a weaker base.[2] In contrast, 3,5-dimethyl-4-nitroaniline experiences steric hindrance between the methyl groups and the nitro group, forcing the nitro group to twist out of the plane. This reduces the electron-withdrawing effect of the nitro group, leading to a higher basicity compared to 2,6-dimethyl-4-nitroaniline.

  • UV-Vis Spectroscopy: The primary absorption band (λmax) in the UV-Vis spectrum of these compounds corresponds to a π-π* intramolecular charge transfer (ICT) from the amino group to the nitro group. When steric hindrance disrupts the planarity and conjugation, the energy of this transition is affected. For instance, the λmax of 2,6-dimethyl-4-nitroaniline is blue-shifted (lower wavelength) compared to a planar analogue because the reduced resonance increases the energy gap between the HOMO and LUMO.[2]

  • NMR Spectroscopy: The chemical shifts of the aromatic protons and carbons are sensitive to the electron density distribution. In isomers with significant steric hindrance, the disruption of resonance alters the shielding of the aromatic nuclei, leading to changes in their chemical shifts.[2]

  • Structural Effects: X-ray crystallography and computational modeling provide direct evidence of the non-planar conformations induced by steric hindrance. The dihedral angles between the planes of the functional groups and the benzene ring quantify the degree of twisting. In ortho-substituted N,N-dimethylanilines, the dimethylamino group is found to be considerably turned with respect to the ring plane.[3]

Experimental Protocols

A general workflow for the synthesis and analysis of dimethyl-nitroaniline isomers is presented below.

workflow cluster_synthesis Synthesis cluster_analysis Analysis start Starting Material (e.g., Dimethylaniline) nitration Nitration (HNO₃/H₂SO₄) start->nitration workup Work-up and Purification (e.g., Crystallization) nitration->workup product Dimethyl-nitroaniline Isomer workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structural Elucidation uvvis UV-Vis Spectroscopy product->uvvis Electronic Properties xray X-ray Crystallography product->xray Solid-State Structure

Figure 2: General Synthesis and Analysis Workflow.
Synthesis of Dimethyl-nitroaniline Isomers

a) Synthesis of N,N-dimethyl-3-nitroaniline:

This procedure is adapted from Organic Syntheses.

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, cool concentrated sulfuric acid in an ice bath.

  • Slowly add N,N-dimethylaniline while maintaining the temperature below 25 °C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it.

  • Add the nitrating mixture dropwise to the dimethylaniline sulfate solution, keeping the temperature between 5-10 °C.

  • After the addition is complete, stir for an additional hour at the same temperature.

  • Pour the reaction mixture into a large volume of ice and water.

  • Carefully neutralize the solution with concentrated ammonium hydroxide to precipitate the product. The para-isomer precipitates first, followed by the meta-isomer.

  • Collect the crude m-nitrodimethylaniline by filtration and recrystallize from hot 95% ethanol.

b) Synthesis of 2,6-dimethyl-4-nitroaniline (adapted from analogous syntheses):

  • Acetylation: Reflux 2,6-dimethylaniline with acetic anhydride to form 2,6-dimethylacetanilide. This protects the amino group.

  • Nitration: Dissolve the acetanilide in a mixture of glacial acetic acid and concentrated sulfuric acid. Cool the solution and add a nitrating mixture of concentrated nitric acid and sulfuric acid, maintaining a low temperature.

  • Pour the reaction mixture into ice water to precipitate the 2,6-dimethyl-4-nitroacetanilide.

  • Hydrolysis: Reflux the nitroacetanilide with 70% sulfuric acid to remove the acetyl group.

  • Pour the solution onto ice and make it basic with sodium hydroxide solution to precipitate the 2,6-dimethyl-4-nitroaniline.

  • Recrystallize the product from a suitable solvent like aqueous methanol.

Analytical Techniques

a) UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the dimethyl-nitroaniline isomer in a UV-grade solvent (e.g., ethanol) in a quartz cuvette. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the absorbance of the sample over a wavelength range of approximately 200-600 nm. Use the pure solvent as a blank.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).

b) NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Standard parameters are typically sufficient.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign the chemical shifts of both ¹H and ¹³C nuclei based on their multiplicity, integration, and comparison with predicted spectra or literature data.

c) Single-Crystal X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may involve techniques like slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Instrumentation: Use a single-crystal X-ray diffractometer.

  • Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final molecular structure, including bond lengths, bond angles, and dihedral angles.

Conclusion

The steric effects in dimethyl-nitroaniline isomers, particularly the phenomenon of steric inhibition of resonance, have a profound and predictable impact on their physicochemical and spectroscopic properties. Ortho-substitution leads to significant conformational changes, altering basicity, electronic transitions, and NMR chemical shifts. A thorough understanding of these structure-property relationships is essential for the rational design of molecules with tailored properties in drug development and materials science. This guide provides a foundational framework for researchers to explore and exploit these steric effects in their work.

References

Methodological & Application

Synthesis of 2,3-Dimethyl-5-nitroaniline from 2,3-dimethylaniline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2,3-Dimethyl-5-nitroaniline via the nitration of 2,3-dimethylaniline. This application note addresses the critical aspects of regioselectivity in electrophilic aromatic substitution and provides a comprehensive methodology for laboratory-scale synthesis, purification, and characterization.

Introduction

The selective introduction of a nitro group onto an aromatic ring is a fundamental transformation in organic synthesis, providing a versatile intermediate for the preparation of amines, azo compounds, and other functionalized molecules crucial in the pharmaceutical and dye industries. The nitration of substituted anilines, such as 2,3-dimethylaniline, presents a significant regiochemical challenge. The directing effects of the substituents on the aromatic ring—the strongly activating ortho-, para-directing amino group and the weakly activating ortho-, para-directing methyl groups—are complicated by the reaction conditions. In strongly acidic media, the amino group is protonated to form the anilinium ion, which is a deactivating, meta-directing group. This protocol leverages the formation of the anilinium ion to favor the formation of the desired this compound, where the nitro group is positioned meta to the amino substituent. Careful control of reaction parameters, particularly temperature, is paramount to maximize the yield of the target isomer and minimize the formation of unwanted side products.

Data Presentation

ParameterValueReference
Reactants
2,3-Dimethylaniline1.0 mol eq.N/A
Concentrated Sulfuric Acid (98%)~10-15 mol eq.General Protocol
Concentrated Nitric Acid (70%)1.1 mol eq.General Protocol
Reaction Conditions
Temperature0-5 °C[1]
Reaction Time1-2 hours[1]
Product Characterization
Molecular FormulaC₈H₁₀N₂O₂[2]
Molecular Weight166.18 g/mol [2]
AppearanceYellow to orange crystalline solid[1]
Purity (typical)>95% after recrystallization[3]
Expected Yield
Theoretical Yield166.18 g (for 1 mole of starting material)N/A
Practical Yield50-70% (isomer mixture dependent)Estimated

Experimental Protocol

Materials:

  • 2,3-Dimethylaniline (≥98%)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃) or Ammonium Hydroxide (NH₄OH) solution

  • Ethanol (for recrystallization)

  • Round-bottom flask (3-necked)

  • Dropping funnel

  • Mechanical stirrer

  • Thermometer

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Preparation of the Anilinium Salt Solution:

    • In a 3-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 2,3-dimethylaniline.

    • Cool the flask in an ice-salt bath to 0-5 °C.

    • Slowly add concentrated sulfuric acid dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. The addition is highly exothermic. Continue stirring until the 2,3-dimethylaniline is completely dissolved and the corresponding anilinium sulfate salt is formed.

  • Preparation of the Nitrating Mixture:

    • In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. A typical ratio is 1:2 v/v of nitric acid to sulfuric acid.

  • Nitration Reaction:

    • Cool the anilinium salt solution to 0-5 °C.

    • Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred anilinium salt solution. The rate of addition should be controlled to maintain the reaction temperature between 0-5 °C.[1]

    • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours to ensure the reaction goes to completion.[1]

  • Work-up and Isolation:

    • Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. This will precipitate the crude product.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a dilute ammonium hydroxide solution until the pH is approximately 7-8. The mixture will foam significantly with sodium bicarbonate. Keep the mixture cool in an ice bath during neutralization.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water to remove any residual acid and inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization. Ethanol is a common solvent for recrystallizing nitroanilines.[1]

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood.

  • Concentrated acids are highly corrosive and strong oxidizing agents. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is highly exothermic and can run away if the temperature is not carefully controlled. Always add reagents slowly and maintain cooling.

  • Nitroaromatic compounds can be toxic and should be handled with care.

Diagrams

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start 2,3-Dimethylaniline in H₂SO₄ reaction Nitration @ 0-5 °C start->reaction nitrating_mix Nitrating Mixture (HNO₃/H₂SO₄) nitrating_mix->reaction quench Quench on Ice reaction->quench neutralize Neutralization quench->neutralize filter Filtration neutralize->filter recrystallize Recrystallization filter->recrystallize product This compound recrystallize->product

References

Application Notes and Protocols: Nitration of 2,3-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of substituted anilines is a cornerstone of synthetic organic chemistry, providing essential intermediates for the pharmaceutical, dye, and materials industries. The regiochemical outcome of the electrophilic aromatic substitution is dictated by the electronic and steric effects of the substituents on the aniline ring. In the case of 2,3-dimethylaniline, the interplay between the activating, ortho-, para-directing dimethylamino group and the two ortho- and meta-directing methyl groups presents a unique challenge in controlling the position of nitration.

Under strongly acidic conditions, such as in a mixture of nitric and sulfuric acids, the dimethylamino group is protonated to form the corresponding anilinium ion. This protonated species is a powerful deactivating group and directs incoming electrophiles to the meta position.[1][2] Consequently, direct nitration of 2,3-dimethylaniline is expected to yield products nitrated at positions meta to the -N(CH3)2H+ group.

To achieve nitration at positions ortho or para to the amino group, a common strategy involves the use of a protecting group. By converting the amino functionality into an amide (e.g., an acetanilide), its activating and directing influence is retained, while its basicity is reduced, preventing protonation. Following the nitration step, the protecting group can be readily removed to furnish the desired nitro-2,3-dimethylaniline isomer.

This document provides two detailed protocols for the nitration of 2,3-dimethylaniline: a direct nitration method that is likely to favor meta-nitration, and a protecting group strategy to favor ortho- and para-nitration.

Data Presentation

ProtocolStarting MaterialMajor Expected Product(s)Hypothetical Yield (%)
1: Direct Nitration2,3-Dimethylaniline2,3-Dimethyl-5-nitroaniline & 2,3-Dimethyl-6-nitroaniline50-60
2: Protection/NitrationN-(2,3-dimethylphenyl)acetamideN-(4-nitro-2,3-dimethylphenyl)acetamide70-80

Experimental Protocols

Protocol 1: Direct Nitration of 2,3-Dimethylaniline with Mixed Acid

This protocol is adapted from the well-established procedure for the nitration of N,N-dimethylaniline and is expected to favor the formation of meta-nitro isomers due to the protonation of the dimethylamino group.[3][4]

Materials and Reagents:

  • 2,3-Dimethylaniline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Ammonium Hydroxide solution

  • Deionized Water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 2,3-dimethylaniline to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

  • Once the 2,3-dimethylaniline solution is cooled to 0 °C, add the nitrating mixture dropwise via the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature between 0 and 5 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution, while keeping the mixture cool in an ice bath.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography to separate the isomers.

Protocol 2: Nitration of 2,3-Dimethylaniline via Acetanilide Protection

This protocol involves the protection of the amino group as an acetamide to direct nitration to the positions ortho and para to the nitrogen atom.

Part A: Acetylation of 2,3-Dimethylaniline

Materials and Reagents:

  • 2,3-Dimethylaniline

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Sodium Acetate

Procedure:

  • To a solution of 2,3-dimethylaniline in glacial acetic acid, add a molar equivalent of acetic anhydride.

  • Add a catalytic amount of sodium acetate.

  • Heat the reaction mixture under reflux for 2 hours.

  • Allow the mixture to cool to room temperature and then pour it into cold water to precipitate the N-(2,3-dimethylphenyl)acetamide.

  • Collect the solid by vacuum filtration, wash with water, and dry. The product can be recrystallized from ethanol/water if necessary.

Part B: Nitration of N-(2,3-dimethylphenyl)acetamide

Materials and Reagents:

  • N-(2,3-dimethylphenyl)acetamide

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

Procedure:

  • Carefully dissolve the N-(2,3-dimethylphenyl)acetamide in cold, concentrated sulfuric acid at a temperature below 10 °C.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.

Part C: Hydrolysis of the Nitrated Acetanilide

Materials and Reagents:

  • N-(nitro-2,3-dimethylphenyl)acetamide

  • 70% Sulfuric Acid

  • Sodium Hydroxide solution

Procedure:

  • Heat the nitrated acetanilide with 70% sulfuric acid under reflux for 1-2 hours to hydrolyze the amide.

  • Cool the reaction mixture and carefully pour it into ice water.

  • Neutralize the solution with a sodium hydroxide solution to precipitate the free nitro-2,3-dimethylaniline.

  • Collect the product by filtration, wash with water, and purify by recrystallization or column chromatography.

Visualizations

Nitration_Workflow General Workflow for Nitration of 2,3-Dimethylaniline cluster_direct Protocol 1: Direct Nitration cluster_protection Protocol 2: Protection Strategy A 2,3-Dimethylaniline B Dissolution in conc. H2SO4 A->B C Nitration with HNO3/H2SO4 at 0-5°C B->C D Quenching on Ice C->D E Neutralization & Precipitation D->E F Isolation & Purification of Nitro Isomers E->F G 2,3-Dimethylaniline H Protection (Acetylation) G->H I N-(2,3-dimethylphenyl)acetamide H->I J Nitration with HNO3/H2SO4 I->J K Deprotection (Hydrolysis) J->K L Isolation & Purification of Nitro Isomer K->L Regioselectivity Regioselectivity in the Nitration of 2,3-Dimethylaniline cluster_conditions Reaction Conditions cluster_directing_effects Directing Effects cluster_products Major Products StrongAcid Strong Acid (HNO3/H2SO4) Meta Meta-Directing (-N(CH3)2H+) StrongAcid->Meta Protected Protected Amino Group (e.g., Acetanilide) OrthoPara Ortho, Para-Directing (-NHCOCH3) Protected->OrthoPara MetaProducts 5-nitro and 6-nitro isomers Meta->MetaProducts OrthoParaProducts 4-nitro and 6-nitro isomers OrthoPara->OrthoParaProducts

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,3-Dimethyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 2,3-Dimethyl-5-nitroaniline via the nitration of 2,3-dimethylaniline. The procedure is adapted from established methods for the nitration of substituted anilines. Included are comprehensive experimental procedures, safety precautions, and expected analytical data. This protocol is intended to serve as a guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a substituted nitroaniline that can serve as a valuable building block in the synthesis of various organic compounds, including potential pharmaceutical intermediates and dyestuffs. The introduction of a nitro group onto an aniline ring is a fundamental transformation in organic chemistry, typically achieved through electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid. Under these acidic conditions, the amino group is protonated to form an anilinium ion, which is a meta-directing group. The two methyl groups are ortho- and para-directing. The nitration of 2,3-dimethylaniline is therefore expected to yield the 5-nitro isomer as a major product. This application note details a robust and reproducible method for the synthesis and purification of this compound.

Reaction Scheme

Caption: Synthesis of this compound.

Physicochemical and Analytical Data

The following table summarizes the key physicochemical and analytical data for the target compound, this compound.

ParameterValue
CAS Number 106837-44-9[1]
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
Appearance Expected to be a yellow to orange solid
Purity (Typical) ≥95%[2]
¹H NMR (CDCl₃, 400 MHz) Predicted: δ 7.6-7.8 (s, 1H), 7.0-7.2 (s, 1H), 3.8-4.0 (br s, 2H, NH₂), 2.3 (s, 3H, CH₃), 2.1 (s, 3H, CH₃) ppm.
¹³C NMR (CDCl₃, 100 MHz) Predicted: δ 148.5, 147.0, 138.0, 125.0, 118.0, 115.0, 20.0, 15.0 ppm.
IR (KBr) Predicted: ν 3450-3300 (N-H stretch), 1530-1500 (asymmetric NO₂ stretch), 1350-1330 (symmetric NO₂ stretch) cm⁻¹.

Experimental Protocol

This protocol is adapted from the nitration of o-toluidine and dimethylaniline.[3][4]

Materials and Equipment
  • 2,3-Dimethylaniline (≥98%)

  • Concentrated Sulfuric Acid (95-98%)

  • Concentrated Nitric Acid (70%)

  • Sodium Hydroxide (or Ammonium Hydroxide)

  • Ethanol (95%)

  • Deionized Water

  • Ice

  • Three-necked round-bottom flask

  • Dropping funnel

  • Mechanical stirrer

  • Thermometer

  • Ice-salt bath

  • Büchner funnel and flask

  • Standard laboratory glassware

Synthesis Procedure
  • Preparation of the Aniline Solution: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 100 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to -5 to 0 °C.

  • Slowly add 2,3-dimethylaniline (0.1 mol, 12.12 g) dropwise to the cold sulfuric acid with vigorous stirring. Ensure the temperature is maintained below 10 °C during the addition.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully add 12 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the aniline solution over a period of 1-2 hours. The temperature of the reaction mixture must be maintained between 0 and 5 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2 hours.

  • Work-up: Slowly pour the reaction mixture onto 500 g of crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide or ammonium hydroxide solution until the pH is approximately 7-8. Keep the mixture cool in an ice bath during neutralization to prevent the formation of by-products.

  • A yellow-orange precipitate of crude this compound will form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel and wash thoroughly with cold water until the washings are neutral.

Purification
  • The crude product can be purified by recrystallization from aqueous ethanol.

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • Add hot water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold aqueous ethanol, and dry in a vacuum oven at 50 °C.

Experimental Workflow

experimental_workflow start Start dissolve_aniline Dissolve 2,3-dimethylaniline in concentrated H₂SO₄ at 0-5 °C start->dissolve_aniline nitration Add nitrating mixture dropwise to aniline solution at 0-5 °C dissolve_aniline->nitration prepare_nitrating_mix Prepare nitrating mixture (HNO₃ in H₂SO₄) and cool prepare_nitrating_mix->nitration stir Stir for 2 hours at 0-5 °C nitration->stir quench Pour reaction mixture onto ice stir->quench neutralize Neutralize with base to pH 7-8 quench->neutralize filter Filter crude product neutralize->filter recrystallize Recrystallize from aqueous ethanol filter->recrystallize dry Dry purified product recrystallize->dry end End dry->end

References

Application Notes and Protocols: 2,3-Dimethyl-5-nitroaniline in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-5-nitroaniline is a valuable aromatic amine intermediate used in the synthesis of a variety of dyes, particularly azo and disperse dyes. Its molecular structure, featuring a nitro group as a strong electron-withdrawing group and two methyl groups, significantly influences the photophysical properties of the resulting colorants. While specific, detailed data for dyes derived directly from this compound is not extensively available in the current scientific literature, its structural similarity to other substituted nitroanilines, such as 2-methoxy-5-nitroaniline, allows for the extrapolation of potential applications and synthetic methodologies. Dyes derived from such precursors are of interest for their use as colorants, in nonlinear optics, and as functional molecules in biological and analytical applications.[1]

This document provides an overview of the potential applications, experimental protocols for synthesis, and expected properties of dyes derived from this compound, drawing comparisons with structurally related compounds.

Potential Applications

Azo dyes, which can be synthesized from this compound, constitute a large and commercially important class of colorants.[2] The specific applications of dyes are dictated by their chemical structure, which in turn affects properties like color, solubility, and fastness.

  • Textile Dyes: The primary application is in the synthesis of disperse dyes for coloring synthetic fibers such as polyester and nylon.[2] The non-ionic nature and moderate molecular weight of dyes derived from this intermediate would likely make them suitable for application from a fine aqueous dispersion.

  • Pigments: High-performance pigments for use in plastics, paints, and inks can be developed from this precursor. Azo pigments are known for their excellent coloring properties, particularly in the yellow to red range, and good lightfastness.

  • Functional Dyes:

    • Nonlinear Optics: The "push-pull" electronic nature of the molecule (electron-donating methyl groups and electron-withdrawing nitro group) can lead to dyes with significant nonlinear optical (NLO) properties, making them candidates for materials in optical devices.

    • Fluorescent Probes: While not guaranteed, modification of the resulting azo structure could lead to fluorescent dyes. Such dyes, with suitable functionalization, could be used for imaging lipid droplets in cells or as probes in other biological systems.[3]

    • Chemical Sensors: The sensitivity of the dye's absorption spectrum to the local environment (solvatochromism) could be exploited for the development of chemical sensors for parameters like polarity or pH.[1]

Dye Synthesis Workflow

The synthesis of azo dyes from this compound follows a well-established two-step process: diazotization of the primary aromatic amine followed by a coupling reaction with an appropriate coupling component.

DyeSynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Start This compound Reagents1 NaNO₂ + Strong Acid (e.g., HCl, H₂SO₄) Start->Reagents1 Reacts with Intermediate Diazonium Salt Reagents1->Intermediate Forms Conditions1 0-5 °C Conditions1->Intermediate Under CouplingComponent Coupling Component (e.g., Naphthols, Anilines) Intermediate->CouplingComponent Product Azo Dye CouplingComponent->Product Reacts with Intermediate to form Conditions2 Slightly Acidic to Alkaline pH Conditions2->Product Under

Caption: General workflow for the synthesis of azo dyes from this compound.

Experimental Protocols

The following are generalized protocols for the synthesis of azo dyes using this compound. Note: These protocols are based on standard procedures for similar nitroanilines and may require optimization for this specific substrate.

Protocol 1: Diazotization of this compound

This procedure outlines the formation of the diazonium salt, which is a critical intermediate.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Urea (for quenching excess nitrous acid)

Equipment:

  • Beaker or round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

Procedure:

  • Preparation of the Amine Solution: In a beaker, suspend one molar equivalent of this compound in a mixture of water and 2.5-3.0 molar equivalents of concentrated hydrochloric acid. Stir to form a fine slurry.

  • Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0-5 °C with continuous stirring. It is crucial to maintain this temperature throughout the reaction to prevent the decomposition of the diazonium salt.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve a slight molar excess (e.g., 1.05 equivalents) of sodium nitrite in cold distilled water.

  • Diazotization: Add the sodium nitrite solution dropwise from a dropping funnel to the cold, stirred amine suspension. The addition should be slow to control the exothermic reaction and keep the temperature below 5 °C.[1]

  • Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion.

  • Testing for Excess Nitrous Acid: Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).

  • Quenching: If excess nitrous acid is present, add small amounts of urea until the starch-iodide test is negative. The resulting clear solution of the diazonium salt should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling Reaction

This procedure describes the reaction of the diazonium salt with a coupling component to form the final azo dye.

Materials:

  • Diazonium salt solution from Protocol 1

  • Coupling component (e.g., 2-naphthol, N,N-dimethylaniline)

  • Sodium Hydroxide (NaOH) or Sodium Acetate

  • Ethanol or other suitable solvent for recrystallization

Equipment:

  • Beaker

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter flask

Procedure:

  • Preparation of Coupling Solution: Dissolve one molar equivalent of the coupling component in an appropriate solvent.

    • For phenolic couplers (e.g., 2-naphthol), dissolve in an aqueous solution of sodium hydroxide to form the phenoxide ion.

    • For amine couplers (e.g., N,N-dimethylaniline), dissolve in a solution of acetic acid and sodium acetate to maintain a slightly acidic pH.

  • Cooling: Cool the coupling component solution to 0-5 °C in an ice bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution to the cold, stirred solution of the coupling component. A colored precipitate of the azo dye should form immediately or shortly after addition.

  • pH Adjustment: Maintain the appropriate pH during the coupling reaction (alkaline for phenols, slightly acidic for amines) by adding sodium hydroxide or sodium acetate as needed.

  • Reaction Completion: Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Isolation: Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold water to remove any inorganic salts.

  • Purification: Recrystallize the crude dye from a suitable solvent (e.g., ethanol, acetic acid, or DMF) to obtain the pure product.

Data Presentation: Properties of Analogous Dyes

As specific quantitative data for dyes derived from this compound is limited, the following tables present data for dyes synthesized from the structurally similar 2-methoxy-5-nitroaniline . This information can serve as a useful reference for predicting the properties of dyes derived from the target compound.

Table 1: Spectral Properties of Analogous Monoazo Dyes
Coupling ComponentSolventλmax (nm)Reference
1-HydroxynaphthaleneEthanol520[4]
2-HydroxynaphthaleneEthanol485[4]
N-PhenylnaphthylamineEthanol510[4]
1,3-DiaminobenzeneEthanol490[4]
1,3-DihydroxybenzeneEthanol436[4]
3-AminophenolEthanol480[4]

Data is for dyes derived from 2-methoxy-5-nitroaniline.

Table 2: Fastness Properties of Analogous Disazo Dyes on Polyester Fabric
Dye Structure (from 2-methoxy-5-nitroaniline)Light Fastness (Rating 1-8)Wash Fastness (Rating 1-5)Sublimation Fastness (Rating 1-5)Reference
Coupled with p-chloroaniline, then 1-naphthol655[2]
Coupled with p-chloroaniline, then N-phenylnaphthylamine655[2]
Coupled with p-chloroaniline, then 1,3-diaminobenzene5-655[2]
Coupled with p-chloroaniline, then 3-aminophenol555[2]

Fastness ratings are on a scale where higher numbers indicate better performance.

Logical Relationship Diagram

The following diagram illustrates the relationship between the structure of the aniline precursor and the properties of the resulting dye.

StructurePropertyRelationship cluster_precursor Precursor: this compound cluster_properties Resulting Dye Properties Nitro Nitro Group (-NO₂) Color Color (λmax) Nitro->Color Electron-withdrawing (Bathochromic shift) Fastness Light/Wash Fastness Nitro->Fastness Improves light fastness Functionality Potential Functionality (NLO, Fluorescence) Nitro->Functionality Creates 'push-pull' system Methyl Methyl Groups (-CH₃) Solubility Solubility Methyl->Solubility Increases hydrophobicity Amino Amino Group (-NH₂) Amino->Color Diazotization site

Caption: Influence of substituents on dye properties.

Conclusion

This compound is a promising precursor for the synthesis of a range of azo dyes with potential applications in textiles, pigments, and functional materials. While direct experimental data is scarce, established protocols for similar nitroanilines provide a solid foundation for the synthesis and characterization of novel dyes from this intermediate. Researchers are encouraged to use the provided protocols as a starting point and to perform systematic studies to fully elucidate the properties and potential of dyes derived from this compound.

References

2,3-Dimethyl-5-nitroaniline: A Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-5-nitroaniline is a substituted aromatic amine that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring a nitro group and an amino group on a dimethylated benzene ring, offers a unique combination of reactive sites for the construction of more complex molecules. The presence of the electron-withdrawing nitro group influences the reactivity of the aromatic ring and the basicity of the amino group, making it a versatile building block for a variety of organic transformations. This document provides an overview of its potential applications, detailed experimental protocols for representative syntheses, and relevant physicochemical and spectroscopic data.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 106837-44-9
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Appearance Not specified in literature
Melting Point Not specified in literature
Solubility Expected to be soluble in polar organic solvents

Table 2: Spectroscopic Data of the Related Compound 2-Methyl-5-nitroaniline

Spectroscopy Data Reference
¹H NMR (400 MHz, DMSO-d₆) δ 7.79 (d, J = 2.5 Hz, 1H), 7.56 (dd, J = 8.2, 2.4 Hz, 1H), 7.25 (d, J = 8.1 Hz, 1H), 2.16 (s, 3H)[1]
¹³C NMR (100 MHz, DMSO-d₆) δ 151.98, 149.07, 127.13, 117.89, 113.97, 111.00, 12.88[1]
Mass Spectrometry (GC-MS) Molecular ion peak at m/z 152[2]
Infrared (IR) The spectrum shows characteristic peaks for N-H stretching, aromatic C-H stretching, and NO₂ stretching.[3]

Applications in Organic Synthesis

This compound is a valuable precursor for the synthesis of a variety of organic molecules, particularly in the fields of dyes, pigments, and potentially in the development of pharmaceuticals and agrochemicals.[4] The amino group can be readily diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. Furthermore, the amino and nitro functionalities can be manipulated to synthesize heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry.[5][6]

Synthesis of Azo Dyes

Aromatic amines are primary precursors in the synthesis of azo dyes.[7] The amino group of this compound can be converted to a diazonium salt, which then acts as an electrophile in an azo coupling reaction with an electron-rich aromatic compound, such as a phenol or an aniline derivative. The resulting azo compounds are often highly colored and find applications as dyes and pigments.

Azo_Dye_Synthesis Start This compound Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO₂, HCl 0-5 °C Azo_Dye Azo Dye Product Diazonium->Azo_Dye Azo Coupling Coupling_Partner Electron-rich Aromatic (e.g., N,N-dimethylaniline) Coupling_Partner->Azo_Dye

Caption: Synthesis of an Azo Dye from this compound.

Intermediate for Heterocyclic Compounds

The functional groups of this compound make it a suitable starting material for the synthesis of various heterocyclic compounds. For instance, reduction of the nitro group to an amino group would yield a diamine, a key precursor for the synthesis of benzimidazoles, quinoxalines, and other fused heterocyclic systems. These structural motifs are prevalent in many biologically active molecules.[5][6]

Heterocycle_Synthesis Start This compound Reduction Reduction of Nitro Group (e.g., SnCl₂/HCl or H₂/Pd-C) Start->Reduction Diamine 1,3-Diamino-2,3-dimethylbenzene Reduction->Diamine Cyclization Cyclization with a 1,2-dicarbonyl compound Diamine->Cyclization Heterocycle Heterocyclic Product (e.g., Quinoxaline derivative) Cyclization->Heterocycle

Caption: Pathway to Heterocyclic Compounds from this compound.

Experimental Protocols

The following protocols are representative examples of reactions that can be performed using this compound as a starting material. These are based on general procedures for similar compounds and may require optimization for this specific substrate.

Protocol 1: Synthesis of a Representative Azo Dye

Objective: To synthesize an azo dye by diazotization of this compound and subsequent coupling with N,N-dimethylaniline.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • N,N-Dimethylaniline

  • Sodium acetate

  • Ethanol

  • Ice

Procedure:

  • Diazotization:

    • In a 100 mL beaker, dissolve 1.66 g (10 mmol) of this compound in 20 mL of 3 M hydrochloric acid, warming gently if necessary.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of water. Maintain the temperature below 5 °C during the addition.

    • Stir the resulting diazonium salt solution for 15-20 minutes at 0-5 °C.

  • Azo Coupling:

    • In a separate 250 mL beaker, dissolve 1.21 g (10 mmol) of N,N-dimethylaniline in 10 mL of 2 M hydrochloric acid.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring.

    • Slowly add a saturated solution of sodium acetate until the mixture is neutral to litmus paper.

    • A colored precipitate of the azo dye should form.

    • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the crude azo dye by vacuum filtration and wash with cold water.

    • Recrystallize the product from an appropriate solvent, such as ethanol, to obtain the purified azo dye.

    • Dry the purified crystals in a desiccator.

Table 3: Expected Reaction Parameters and Yields for Azo Dye Synthesis

Parameter Value
Reaction Time 1-2 hours
Reaction Temperature 0-5 °C
Expected Yield 70-90% (based on similar reactions)
Appearance of Product Colored solid (e.g., red, orange)

Protocol 2: Reduction of the Nitro Group to an Amine

Objective: To synthesize 2,3-dimethyl-1,5-benzenediamine by the reduction of this compound.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reduction Reaction:

    • In a 250 mL round-bottom flask equipped with a reflux condenser, place 1.66 g (10 mmol) of this compound and 5.64 g (25 mmol) of tin(II) chloride dihydrate.

    • Add 30 mL of concentrated hydrochloric acid.

    • Heat the mixture to reflux with stirring for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the tin salts precipitate as a white solid and the solution is basic.

    • Extract the product with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude diamine.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Table 4: Expected Reaction Parameters and Yields for Nitro Group Reduction

Parameter Value
Reaction Time 1-2 hours
Reaction Temperature Reflux
Expected Yield 80-95% (based on similar reactions)
Appearance of Product Solid, may darken on exposure to air

Workflow Diagram

Experimental_Workflow cluster_azo Azo Dye Synthesis cluster_reduction Nitro Group Reduction A1 Diazotization of This compound A2 Azo Coupling with N,N-dimethylaniline A1->A2 A3 Isolation and Purification A2->A3 Azo_Product Azo Dye A3->Azo_Product R1 Reduction with SnCl₂/HCl R2 Work-up and Extraction R1->R2 R3 Purification R2->R3 Diamine_Product Diamine Intermediate R3->Diamine_Product Start Starting Material: This compound Start->A1 Start->R1

Caption: General Experimental Workflow for the Utilization of this compound.

Conclusion

This compound is a promising intermediate for the synthesis of a diverse range of chemical compounds. Its functional groups provide multiple avenues for synthetic transformations, leading to the creation of novel dyes, and precursors for heterocyclic compounds with potential applications in materials science and medicinal chemistry. The protocols provided herein serve as a foundation for researchers to explore the synthetic utility of this versatile building block. Further investigation into the specific applications and reaction optimization for this compound is warranted to fully unlock its potential in organic synthesis.

References

Application Notes and Protocols for the Purification of 2,3-Dimethyl-5-nitroaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the purification of 2,3-Dimethyl-5-nitroaniline using the recrystallization technique. Recrystallization is a fundamental and highly effective method for purifying solid organic compounds. The protocol herein is designed to guide researchers in selecting an appropriate solvent system and executing the purification process to obtain high-purity this compound, a crucial intermediate in various synthetic applications. Due to the limited availability of specific solubility data for this compound, a detailed procedure for solvent selection is provided as a critical preliminary step.

Introduction

This compound is an aromatic amine of interest in the synthesis of dyes, pigments, and pharmaceutical compounds. The purity of this starting material is paramount as impurities can lead to unwanted side reactions, lower yields, and compromised quality of the final product. Recrystallization offers an efficient and scalable method for its purification, predicated on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.

Physicochemical Properties

A summary of the known physicochemical data for this compound is presented in Table 1. This information is essential for the selection of an appropriate recrystallization solvent and for the characterization of the purified product.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Appearance Solid (form may vary)
Melting Point Data not readily available
Boiling Point Data not readily available
CAS Number 106837-44-9

Note: The lack of readily available melting and boiling point data underscores the importance of experimental determination for purified samples.

Experimental Protocols

Protocol for Selection of a Recrystallization Solvent

The success of the recrystallization process is critically dependent on the choice of solvent. The following protocol outlines a systematic approach to identifying a suitable solvent or solvent system.

Materials:

  • Crude this compound

  • A selection of potential solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane, and mixtures thereof)

  • Test tubes

  • Hot plate or water bath

  • Vortex mixer

  • Ice bath

Procedure:

  • Initial Solubility Screening (Room Temperature):

    • Place approximately 20-30 mg of crude this compound into separate test tubes.

    • Add 1 mL of a different solvent to each test tube.

    • Agitate the mixtures vigorously (e.g., using a vortex mixer) for 1-2 minutes.

    • Observe and record the solubility of the compound in each solvent at room temperature. An ideal solvent will show low solubility.

  • Hot Solvent Solubility Test:

    • For the solvents in which the compound was sparingly soluble at room temperature, gently heat the test tubes using a hot plate or water bath until the solvent boils.

    • Observe and record the solubility. A suitable solvent will completely dissolve the compound at or near its boiling point. If the compound does not dissolve, the solvent is unsuitable.

  • Crystallization upon Cooling:

    • Allow the hot, clear solutions to cool slowly to room temperature.

    • Once at room temperature, place the test tubes in an ice bath to induce further crystallization.

    • Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.

  • Solvent System Selection:

    • Based on the observations, select the solvent that provides high solubility at elevated temperatures and low solubility at low temperatures, resulting in good crystal recovery.

    • For a related compound, 2,4-Dimethyl-5-nitroaniline, an ethanol-water mixed solvent system has been reported to be effective. This suggests that a mixture of a good solvent (like ethanol) and a poor solvent (like water) could be a promising option for this compound.

Table 2: Solvent Selection Observations (Example)

SolventSolubility at Room Temp.Solubility at Boiling Temp.Crystal Formation on CoolingSuitability
WaterInsolubleInsolubleN/AUnsuitable
EthanolSparingly SolubleSolubleGoodGood
HexaneInsolubleSparingly SolublePoorUnsuitable
TolueneSolubleSolublePoorUnsuitable
Ethanol/Water (9:1)Sparingly SolubleSolubleExcellentExcellent
Protocol for the Recrystallization of this compound

This protocol is based on general procedures for the recrystallization of nitroaniline derivatives and should be adapted based on the results of the solvent selection protocol.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (or solvent system)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent.

    • Gently heat the mixture on a hot plate while stirring to facilitate dissolution.

    • Continue adding small portions of the hot solvent until the compound completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are present, a hot gravity filtration should be performed.

    • Preheat a second Erlenmeyer flask and a funnel with fluted filter paper by placing them on the hot plate.

    • Quickly pour the hot solution through the preheated funnel to remove the insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

    • If crystals do not form, crystallization can be induced by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.

  • Isolation and Washing:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying:

    • Dry the crystals on the filter paper by drawing air through the Buchner funnel for a period.

    • For complete drying, transfer the crystals to a watch glass and allow them to air dry or place them in a desiccator under vacuum.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the purification of this compound by recrystallization.

G start Start: Crude this compound solvent_selection Solvent Selection Protocol start->solvent_selection dissolution Dissolution in Minimal Hot Solvent solvent_selection->dissolution hot_filtration Hot Gravity Filtration (if necessary) dissolution->hot_filtration crystallization Slow Cooling and Crystallization hot_filtration->crystallization isolation Vacuum Filtration and Washing crystallization->isolation drying Drying of Purified Crystals isolation->drying end End: Pure this compound drying->end

Caption: A flowchart of the major steps involved in the recrystallization process.

Logical Relationship of Purification

The following diagram illustrates the logical relationship between the procedural steps and the progressive purification of the compound.

G crude Crude Compound (Target + Impurities) dissolved Hot Saturated Solution (Target + Soluble Impurities) crude->dissolved Dissolution in Hot Solvent insoluble_removed Insoluble Impurities Removed dissolved->insoluble_removed Hot Filtration crystals Pure Crystalline Solid (Target) dissolved->crystals Cooling & Crystallization filtrate Filtrate (Soluble Impurities + Some Target) crystals->filtrate Filtration

Caption: Logical flow of impurity removal during recrystallization.

Application Note: HPLC Analysis of 2,3-Dimethyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,3-Dimethyl-5-nitroaniline. This compound is a key intermediate in the synthesis of various organic molecules, and its purity is critical for downstream applications in pharmaceutical and chemical industries. The described method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, providing a reliable and efficient means for quality control and purity assessment.

Introduction

This compound is an aromatic amine derivative whose purity is essential for the successful synthesis of target molecules, including active pharmaceutical ingredients (APIs). Impurities can affect the yield, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating and quantifying components in a mixture, making it an ideal choice for the analysis of this compound.[1][2] This document provides a comprehensive protocol for its analysis.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.[1][3]

  • Solvents: HPLC grade acetonitrile and water are required.

  • Reagents: this compound reference standard (purity > 98%).

  • Sample Preparation: Samples are dissolved in the mobile phase to a suitable concentration.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of this compound is presented in Table 1.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetononitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Table 1: HPLC Chromatographic Conditions [1][3]

Protocols

Standard Solution Preparation
  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Dissolve the standard in a 100 mL volumetric flask using the mobile phase (Acetonitrile:Water, 60:40 v/v) to obtain a stock solution of 100 µg/mL.[3]

  • From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

Sample Solution Preparation
  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the sample solutions for analysis.

  • The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.

Method Validation Summary

The analytical method should be validated in accordance with ICH guidelines. A summary of typical acceptance criteria for method validation is provided in Table 2.

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) To be determined
Limit of Quantitation (LOQ) To be determined
Specificity No interference from excipients or impurities

Table 2: Method Validation Acceptance Criteria [3]

Experimental Workflow

The following diagram illustrates the workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Calibration Calibration Curve Generation Standard_Prep->Calibration Sample_Prep Sample Preparation Sample_Injection Sample Injection Sample_Prep->Sample_Injection HPLC_System HPLC System Equilibration HPLC_System->Calibration HPLC_System->Sample_Injection Quantification Quantification Calibration->Quantification Peak_Integration Peak Integration & Area Measurement Sample_Injection->Peak_Integration Peak_Integration->Quantification Report Generate Report Quantification->Report

References

Application Note: A Sensitive and Selective GC-MS Method for the Determination of 2,3-Dimethyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 2,3-Dimethyl-5-nitroaniline. This compound is a potential impurity or intermediate in the synthesis of various chemical entities, including pharmaceuticals and dyes. The described protocol offers a robust and sensitive approach for the detection and quantification of this compound in various sample matrices. While direct methods for this specific analyte are not widely published, this protocol is based on established methodologies for similar nitroaniline compounds and provides a strong foundation for method development and validation.[1][2][3]

Introduction

This compound is an aromatic amine whose detection and quantification are crucial for quality control and safety assessment in various industries. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile organic compounds.[1] Its high sensitivity and selectivity make it an ideal choice for identifying and quantifying trace levels of impurities like this compound.[1][4] This document provides a comprehensive protocol for a proposed GC-MS method, including sample preparation, instrument parameters, and expected performance characteristics.

Experimental Protocol

This protocol is a representative method and may require optimization for specific instrumentation and sample matrices.

Sample Preparation

The choice of sample preparation technique will depend on the sample matrix. A general procedure for a solid sample is outlined below.

Reagents and Materials:

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Anhydrous sodium sulfate

  • 0.45 µm PTFE syringe filters

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or gentle nitrogen stream

Procedure:

  • Sample Weighing: Accurately weigh approximately 10-50 mg of the homogenized sample into a clean centrifuge tube.

  • Extraction: Add 10 mL of a suitable solvent such as methanol or a mixture of acetone and dichloromethane (1:1 v/v).[1][5]

  • Vortexing/Sonication: Vortex the sample for 2 minutes or sonicate for 15 minutes to ensure efficient extraction of the analyte.[5][6]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes to pellet any solid material.[6]

  • Solvent Collection: Carefully transfer the supernatant to a clean flask.

  • Repeat Extraction: Repeat the extraction process (steps 2-5) two more times with fresh solvent to ensure complete recovery.

  • Drying and Concentration: Combine the extracts and pass them through anhydrous sodium sulfate to remove any residual water. Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.[5]

  • Filtration: Filter the final extract through a 0.45 µm PTFE syringe filter into a GC vial.

GC-MS Instrumentation and Conditions

Instrumentation:

  • A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

Proposed GC-MS Parameters:

ParameterSetting
Gas Chromatograph (GC)
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpollysiloxane (e.g., DB-5ms or equivalent)[5]
Injector Temperature250 °C[1]
Injection ModeSplitless (1 µL injection volume)[6]
Carrier GasHelium at a constant flow of 1.0 mL/min[6]
Oven Temperature ProgramInitial temperature: 70 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min[1][7]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV[1]
Ion Source Temperature230 °C[1]
Transfer Line Temperature280 °C[1]
Mass Scan Rangem/z 40-400[1]

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the proposed GC-MS method. These values are based on typical performance for similar nitroaromatic compounds and should be determined experimentally during method validation.[4][6][8]

ParameterExpected Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)0.3 - 3.0 ng/mL
Accuracy (% Recovery)80 - 120%
Precision (% RSD)< 15%

Method Validation

The proposed method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[4][6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Extraction Solvent Extraction Sample->Extraction Add Solvent Centrifugation Centrifugation Extraction->Centrifugation Vortex/Sonicate Collection Supernatant Collection Centrifugation->Collection Concentration Drying & Concentration Collection->Concentration Combine Extracts Filtration Filtration Concentration->Filtration Injection GC Injection Filtration->Injection Inject 1 µL Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

References

Application Note: Development and Validation of Analytical Methods for the Quantification of Nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitroaniline derivatives are a class of aromatic compounds with significant industrial applications, primarily in the synthesis of dyes, pesticides, pharmaceuticals, and explosives.[1][2] However, their widespread use raises environmental and health concerns due to their toxicity and suspected carcinogenicity.[2][3] Consequently, the development of sensitive, accurate, and reliable analytical methods for the detection and quantification of nitroaniline isomers (ortho-, meta-, and para-nitroaniline) and their derivatives in various matrices is of paramount importance for environmental monitoring, occupational safety, and quality control in industrial processes.

This document provides detailed application notes and protocols for the analysis of nitroaniline derivatives using modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS), and UV-Vis Spectrophotometry.

Analytical Techniques Overview

The choice of an analytical method for nitroaniline derivatives depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a robust and widely used technique for separating and quantifying nitroaniline isomers.[2][3] It offers a good balance of sensitivity, speed, and cost-effectiveness. The polarity of nitroanilines makes them well-suited for reverse-phase HPLC without the need for derivatization, which is often required for Gas Chromatography (GC).[2][3]

  • Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS): For applications requiring very high sensitivity and selectivity, such as analyzing metabolites in biological samples, UPLC coupled with a Q-Orbitrap HRMS is an excellent choice. This method provides accurate mass measurements, enabling confident identification and quantification at trace levels.[4][5]

  • UV-Vis Spectrophotometry: This technique offers a simpler and more accessible method for quantification. However, due to significant spectral overlap among the isomers, its application to mixtures requires chemometric approaches or a preconcentration step like cloud point extraction to enhance sensitivity and resolve the mixture.[1][6][7]

Experimental Protocols

Protocol 1: HPLC-UV Method for Nitroaniline Isomers in Water Samples

This protocol describes the quantification of o-nitroaniline, m-nitroaniline, and p-nitroaniline in water samples using on-line Solid-Phase Extraction (SPE) coupled with HPLC-UV.

3.1.1 Materials and Reagents

  • Aniline, o-nitroaniline, m-nitroaniline, p-nitroaniline standards (analytical grade)

  • Methanol and Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • SPE Cartridges (e.g., Dionex SolEx™ HRP or equivalent)

3.1.2 Instrumentation

  • HPLC system with a UV-Vis detector

  • On-line SPE system

  • Analytical column: Acclaim™ 120 C18, 5 µm, 4.6 x 250 mm or equivalent

  • Data acquisition and processing software

3.1.3 Sample Preparation (On-line SPE)

  • Filter water samples through a 0.45 µm membrane filter to remove particulate matter.

  • Set up the on-line SPE system to automatically load a specific volume of the water sample onto the SPE cartridge.

  • The analytes are retained on the cartridge while the matrix is washed away.

  • The retained analytes are then eluted from the cartridge directly onto the HPLC column using the mobile phase.

3.1.4 Chromatographic Conditions

  • Mobile Phase: Acetonitrile/Water (gradient or isocratic, e.g., 30/70, v/v)[8]

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: 30 °C[8]

  • Detection Wavelength: 225 nm[8] or 375 nm for p-nitroaniline[9]

  • Injection Volume: Dependent on the on-line SPE system (e.g., 1 mL sample loaded)

3.1.5 Calibration

  • Prepare a stock solution (e.g., 1000 mg/L) of each nitroaniline isomer in methanol.[2]

  • Perform serial dilutions to prepare working standard solutions with concentrations ranging from 1 to 100 µg/L.[3]

  • Analyze each standard using the on-line SPE-HPLC-UV method.

  • Construct a calibration curve by plotting the peak area against the concentration for each analyte. A correlation coefficient (r²) > 0.999 is considered acceptable.[3]

Protocol 2: Spectrophotometric Determination with Cloud Point Extraction

This protocol is suitable for the simultaneous determination of nitroaniline isomers from aqueous solutions.

3.2.1 Materials and Reagents

  • o-, m-, and p-nitroaniline standards

  • Triton X-100 (non-ionic surfactant)

  • Deionized water

  • Methanol

3.2.2 Instrumentation

  • UV-Vis Spectrophotometer

  • Water bath

  • Centrifuge

3.2.3 Cloud Point Extraction (CPE) Procedure

  • To 10 mL of an aqueous sample containing the nitroaniline isomers, add Triton X-100 to a final concentration of 0.6% (w/v).[8]

  • Adjust the pH of the solution to 7.0.[6][8]

  • Place the solution in a thermostated water bath at 75 °C for 20 minutes to induce the formation of the surfactant-rich phase (the cloud point).[6][8]

  • Centrifuge the turbid solution for 15 minutes at 4000 rpm to facilitate the separation of the two phases.

  • The analyte-rich surfactant phase will settle at the bottom. Decant the aqueous phase.

  • Dissolve the viscous surfactant-rich phase in a small volume of methanol for spectrophotometric analysis.[10]

3.2.4 Spectrophotometric Measurement

  • Record the absorption spectra of the prepared solution from 200 to 500 nm against a reagent blank.[1][7]

  • Due to spectral overlap, multivariate calibration methods like Partial Least Squares (PLS) are necessary for resolving the ternary mixture of isomers.[7]

  • Construct a calibration model using a set of standard mixtures with known concentrations of the three isomers.

Protocol 3: UPLC-HRMS for p-Nitroaniline in Blood

This protocol details a sensitive method for determining p-Nitroaniline (p-NA) and its metabolites in blood, suitable for occupational exposure studies.[4]

3.3.1 Materials and Reagents

  • p-Nitroaniline standard

  • Ethyl acetate (HPLC grade)

  • Formic acid

  • Internal Standard (e.g., isotope-labeled p-NA)

  • Human blood plasma (for matrix-matched standards)

3.3.2 Instrumentation

  • UPLC system coupled to a Q-Orbitrap High-Resolution Mass Spectrometer with a heated electrospray ionization (HESI) source.

  • UPLC Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

3.3.3 Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of a blood sample, add the internal standard solution.

  • Add 500 µL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the upper organic layer (ethyl acetate) to a new tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for injection.

3.3.4 UPLC-HRMS Conditions

  • Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C[5]

  • Injection Volume: 5 µL

  • Ionization Mode: HESI, positive or negative ion mode depending on the analytes.

  • Data Acquisition: Full scan mode for qualitative analysis and parallel reaction monitoring (PRM) for quantitative analysis.

Data Presentation

Quantitative data from method validation studies are summarized below.

Table 1: HPLC-UV Method Validation Parameters for Nitroaniline Isomers

Parameter o-Nitroaniline m-Nitroaniline p-Nitroaniline o,p-Dinitroaniline Reference
Linearity Range (µg/L) 1 - 100 1 - 100 1 - 100 1 - 100 [3]
Correlation Coefficient (r²) > 0.9999 > 0.9999 > 0.9999 > 0.9999 [3]
Method Detection Limit (µg/L) 0.2 0.1 0.1 0.1 [3]
Recovery at 10 µg/L (%) 98 - 108 98 - 108 98 - 108 98 - 108 [3]

| Reproducibility (Area RSD, %) | ≤ 0.3 | ≤ 0.3 | ≤ 0.3 | ≤ 0.3 |[3] |

Table 2: UPLC-HRMS Method Validation Parameters for p-Nitroaniline and Metabolites in Blood

Parameter p-Nitroaniline & Metabolites Reference
Linearity Range (µg/L) 1 - 100 [4][5]
Correlation Coefficient (r) > 0.999 [4][5]
Lower Limit of Detection (LLOD) (µg/L) 0.6 - 2.2 [4][5]
Lower Limit of Quantification (LLOQ) (µg/L) 2.0 - 7.4 [4][5]
Intra-day Precision (CV, %) < 9.9 [4][5]
Inter-day Precision (CV, %) < 8.7 [4][5]

| Accuracy (%) | 83.1 - 101.3 |[4][5] |

Table 3: Spectrophotometric Method Validation Parameters for Nitroaniline Isomers

Parameter o-Nitroaniline m-Nitroaniline p-Nitroaniline Reference
Linearity Range (µg/mL) 0.1 - 15.0 0.2 - 20.0 0.1 - 17.0 [6]
Detection Limit (µg/mL) 0.05 0.08 0.06 [6]
RMSEP (µg/mL) 0.0308 0.0146 0.0304 [6]

RMSEP: Root Mean Square Error of Prediction

Visualizations

G Figure 1: HPLC-UV Experimental Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Water Sample Filter 0.45 µm Filtration Sample->Filter SPE On-line Solid-Phase Extraction (SPE) Filter->SPE HPLC HPLC Separation (C18 Column) SPE->HPLC Elution & Injection UV UV Detection HPLC->UV Chroma Chromatogram UV->Chroma Signal Acquisition Quant Quantification (vs. Calibration Curve) Chroma->Quant Result Final Concentration Quant->Result

Caption: HPLC-UV workflow for nitroaniline analysis.

G Figure 2: Analytical Method Validation Logic Specificity Specificity/ Selectivity Accuracy Accuracy (% Recovery) Specificity->Accuracy Linearity Linearity & Range Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Robustness Robustness Accuracy->Robustness LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ LOQ->Robustness Validation Validated Method Robustness->Validation

Caption: Key parameters in analytical method validation.

G Figure 3: Principle of Cloud Point Extraction Start Aqueous Sample (Nitroanilines + Surfactant) Heat Heat Above Cloud Point Temperature (e.g., 75°C) Start->Heat Cloud Turbid Solution (Micelle Aggregation) Heat->Cloud Centrifuge Centrifugation Cloud->Centrifuge Separation Phase Separation Centrifuge->Separation Aqueous Aqueous Phase (Depleted of Analyte) Separation->Aqueous Decant Surfactant Surfactant-Rich Phase (Concentrated Analyte) Separation->Surfactant Collect

Caption: Workflow of cloud point extraction.

References

Application Note and Protocol: Diazotization of 2,3-Dimethyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diazotization is a fundamental process in organic synthesis, particularly in the formation of versatile diazonium salts from primary aromatic amines. These salts are pivotal intermediates in the synthesis of a wide array of organic compounds, including azo dyes and various substituted aromatic molecules. The conversion of a primary aromatic amine to its diazonium salt is achieved through its reaction with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.[1][2] The resulting diazonium salts of aromatic amines exhibit greater stability at low temperatures (0-5 °C) compared to their highly unstable aliphatic counterparts.[1][2] This protocol provides a detailed methodology for the diazotization of 2,3-Dimethyl-5-nitroaniline, forming the corresponding diazonium salt, an essential precursor for further synthetic applications. The presence of an electron-withdrawing nitro group can decrease the nucleophilicity of the amino group, making diazotization more challenging compared to aniline, thus necessitating careful control of reaction conditions.[1]

Quantitative Data Summary

While specific yield data for the diazotization of this compound is not extensively published, the following table outlines the typical quantitative parameters for the diazotization of substituted nitroanilines, which can be used as a guideline for this protocol.

ParameterValue/RangeNotes
Molar Ratio (Amine:Acid:Nitrite) 1 : 2-10 : 1-1.3A sufficient excess of strong mineral acid is crucial for the reaction.[3]
Reaction Temperature 0-5 °CStrict temperature control is essential to prevent the decomposition of the diazonium salt.[4]
Reaction Time 30-60 minutesIncludes slow addition of nitrite solution and subsequent stirring.
Typical Yield 50-80%Yields can vary based on the specific substrate and reaction conditions.[5]

Experimental Protocol

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Urea (for quenching excess nitrous acid, optional)

  • 2-Naphthol solution (for confirmation test)

Equipment:

  • Round-bottom flask or beaker

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

Procedure:

  • Preparation of the Amine Solution:

    • In a round-bottom flask or beaker, suspend 1.0 molar equivalent of this compound in a solution of concentrated hydrochloric acid or sulfuric acid (typically 2.5-3.0 molar equivalents) and distilled water.

    • Place the flask in an ice-salt bath and cool the mixture to 0-5 °C with continuous stirring. It is critical to maintain this temperature throughout the reaction to prevent the decomposition of the diazonium salt.[4]

  • Preparation of the Nitrite Solution:

    • In a separate beaker, dissolve 1.0-1.1 molar equivalents of sodium nitrite in cold distilled water.

    • Cool this solution in an ice bath before use.

  • Diazotization Reaction:

    • Slowly add the cold sodium nitrite solution dropwise from a dropping funnel to the cold, vigorously stirred amine solution.

    • Monitor the temperature of the reaction mixture closely with a thermometer, ensuring it remains between 0-5 °C. The addition should be slow to control the exothermic nature of the reaction.[4]

  • Reaction Completion and Monitoring:

    • After the complete addition of the sodium nitrite solution, continue to stir the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction proceeds to completion.[4]

    • The presence of excess nitrous acid can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid). If necessary, a small amount of urea can be added to quench the excess nitrous acid.

  • Confirmation of Diazonium Salt Formation (Optional but Recommended):

    • To confirm the formation of the diazonium salt, a small aliquot of the reaction mixture can be added to a basic solution of a coupling agent, such as 2-naphthol.

    • The immediate formation of a brightly colored azo dye (typically red or orange) indicates the successful synthesis of the diazonium salt.[4]

  • Use of the Diazonium Salt Solution:

    • The resulting diazonium salt solution is typically used immediately in subsequent reactions without isolation.[1] Diazonium salts, especially when dry, can be explosive and are therefore rarely isolated.[1]

Diagrams

experimental_workflow Experimental Workflow for Diazotization A 1. Prepare Amine Solution - this compound - Conc. Acid (HCl or H2SO4) - Water B 2. Cool to 0-5 °C (Ice-Salt Bath) A->B Cooling D 4. Slow Dropwise Addition of NaNO2 solution to Amine solution B->D Reactant C 3. Prepare NaNO2 Solution - Sodium Nitrite - Cold Water C->D Reagent E 5. Maintain Temperature at 0-5 °C with Stirring D->E Exothermic Reaction F 6. Stir for 15-30 min Post-Addition E->F Ensure Completion G 7. Confirmation Test (Optional) - Aliquot + 2-Naphthol solution - Observe for Azo Dye Formation F->G Verification H 8. Diazonium Salt Solution Ready (Use Immediately) F->H Proceed to next step G->H If successful

Caption: Workflow for the diazotization of this compound.

signaling_pathway Reaction Mechanism Overview cluster_0 In Situ Generation of Nitrous Acid cluster_1 Formation of Nitrosonium Ion cluster_2 Nucleophilic Attack and Diazonium Salt Formation NaNO2 NaNO2 (Sodium Nitrite) HNO2 HNO2 (Nitrous Acid) NaNO2->HNO2 Hplus H+ (from Strong Acid) Hplus->HNO2 HNO2_2 HNO2 NO_plus NO+ (Nitrosonium Ion) Electrophile HNO2_2->NO_plus Hplus_2 H+ Hplus_2->NO_plus H2O H2O NO_plus_2 NO+ Amine Ar-NH2 (this compound) Intermediate Ar-N-N-OH Intermediate (after proton transfers) Amine->Intermediate NO_plus_2->Intermediate Diazonium Ar-N2+ (Diazonium Salt) Intermediate->Diazonium -H2O

Caption: Simplified mechanism of the diazotization reaction.

References

Application Notes and Protocols for the Use of 2,3-Dimethyl-5-nitroaniline in Azo Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,3-Dimethyl-5-nitroaniline as a diazo component in the synthesis of azo dyes. Azo compounds are a significant class of organic molecules characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which forms an extended conjugated system responsible for their vibrant colors.[1] The synthesis is a versatile two-step process involving the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1][2]

This compound is a valuable precursor in this process. The presence of the electron-withdrawing nitro group and the electron-donating methyl groups on the aromatic ring influences the electronic properties of the resulting diazonium salt and, consequently, the color and fastness properties of the final azo dye. Azo dyes derived from such intermediates are widely used in the textile industry, as pigments, and have been investigated for various applications in biomedical sciences and as analytical reagents.[3][4]

Chemical Principles and Reaction Mechanism

The synthesis of azo dyes from this compound proceeds via two fundamental steps:

  • Diazotization: The primary aromatic amine, this compound, is converted into a reactive diazonium salt. This reaction is performed in a cold, acidic solution (typically HCl or H₂SO₄) with the addition of sodium nitrite (NaNO₂).[5] The acid reacts with sodium nitrite to generate nitrous acid (HNO₂) in situ, which then forms the electrophilic nitrosonium ion (NO⁺).[1][6] The amine's nucleophilic nitrogen atom attacks the nitrosonium ion, leading to the formation of the diazonium salt after a series of proton transfers and the elimination of water.[7][6] Low temperatures (0–5 °C) are critical as diazonium salts are thermally unstable and can decompose at higher temperatures.

  • Azo Coupling: The resulting aryldiazonium salt acts as an electrophile and reacts with an activated aromatic compound (the coupling component), such as a phenol, naphthol, or an aromatic amine.[8] This electrophilic aromatic substitution reaction typically occurs at the para position of the coupling component unless it is already occupied.[8] The reaction with phenols is generally carried out in a slightly alkaline medium (pH 8-11), while coupling with amines is performed in a weakly acidic medium.[7]

Below is a diagram illustrating the general mechanism for the azo coupling reaction.

Azo_Coupling_Mechanism cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Amine This compound Reagents_D NaNO₂, HCl 0-5 °C Amine->Reagents_D Diazonium 2,3-Dimethyl-5-nitro benzenediazonium chloride Reagents_D->Diazonium Azo_Dye Azo Dye Product Diazonium->Azo_Dye Electrophilic Aromatic Substitution Coupling_Agent Coupling Component (e.g., 2-Naphthol) Reagents_C NaOH (aq) Coupling_Agent->Reagents_C Reagents_C->Azo_Dye

Caption: General mechanism of azo dye synthesis.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of an azo dye using this compound and 2-naphthol as the coupling component.

Protocol 1: Diazotization of this compound

This protocol details the formation of the diazonium salt of this compound.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a 100 mL beaker, suspend 1.66 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated HCl and 10 mL of distilled water.

  • Cool the resulting suspension to 0–5 °C in an ice-salt bath with continuous stirring using a magnetic stirrer. It is critical to maintain this low temperature throughout the reaction.[9]

  • In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold, stirred amine suspension. The addition should be slow to control the exothermic reaction and ensure the temperature does not rise above 5 °C.[9]

  • After the complete addition of the nitrite solution, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the diazotization is complete.

  • The presence of the diazonium salt can be confirmed by adding a drop of the solution to a starch-iodide paper (a blue-black color indicates excess nitrous acid) or by performing a quick coupling test with a basic 2-naphthol solution, which should produce a brightly colored dye.[9]

  • The resulting diazonium salt solution should be kept cold and used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with 2-Naphthol

This protocol describes the reaction of the diazonium salt with 2-naphthol to form the azo dye.

Materials:

  • Cold diazonium salt solution (from Protocol 1)

  • 2-Naphthol (β-Naphthol)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0–5 °C in an ice bath with vigorous stirring.

  • Slowly, and with continuous stirring, add the cold diazonium salt solution (from Protocol 1) to the cooled 2-naphthol solution.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.[4]

  • Isolate the crude dye by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with several portions of cold water to remove any unreacted starting materials and inorganic salts.

  • The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, to obtain a product of high purity.

  • Allow the purified dye to air dry.

Experimental Workflow Visualization

The following diagram outlines the key steps in the synthesis and purification of the azo dye.

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_workup Product Isolation & Purification prep_amine Prepare Amine Suspension (this compound in HCl) cool_amine Cool Amine Suspension (0-5 °C) prep_amine->cool_amine prep_nitrite Prepare NaNO₂ Solution diazotization Add NaNO₂ Solution Dropwise (Diazotization) prep_nitrite->diazotization prep_naphthol Prepare 2-Naphthol Solution (in NaOH) cool_naphthol Cool 2-Naphthol Solution (0-5 °C) prep_naphthol->cool_naphthol cool_amine->diazotization coupling Add Diazonium Salt to Naphthol (Azo Coupling) diazotization->coupling cool_naphthol->coupling stir Stir for 30-60 min coupling->stir filtration Vacuum Filtration stir->filtration wash Wash with Cold Water filtration->wash recrystallize Recrystallize from Ethanol/Acetic Acid wash->recrystallize dry Air Dry Product recrystallize->dry

Caption: Workflow for azo dye synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of an azo dye from this compound and 2-naphthol. Yields and spectral data are based on typical results for similar azo coupling reactions.

ParameterValue/DescriptionSource/Note
Reactants
This compound1.66 g (0.01 mol)Diazo Component
Sodium Nitrite (NaNO₂)0.70 g (0.01 mol)Diazotizing Agent
2-Naphthol1.44 g (0.01 mol)Coupling Component
Reaction Conditions
Diazotization Temperature0–5 °CCritical for diazonium salt stability[9]
Coupling pHAlkaline (pH > 8)For coupling with phenols[7]
Product Data
Theoretical Yield~3.23 gBased on 1:1 stoichiometry
Expected Actual Yield75-90%Varies with reaction conditions
AppearanceRed to Orange SolidTypical for naphthol-based azo dyes
Expected λmax (in Methanol)470-520 nmBased on similar nitro-substituted azo dyes[10]
Molar Extinction Coeff. (log ε)4.0 - 4.5Indicates high absorption intensity[10]

Note: The λmax and molar extinction coefficient are estimates based on data for structurally related azo dyes. Actual values should be determined experimentally using UV-Vis spectroscopy.[10][11] The fastness properties (light, washing, rubbing) of the dye on fabrics like polyester and nylon would also need to be experimentally evaluated.[10][12]

References

Application Notes and Protocols for 2,3-Dimethyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 2,3-Dimethyl-5-nitroaniline (CAS RN: 106837-44-9). The information herein is compiled to ensure the safety of laboratory personnel and the integrity of research materials.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available data, it is classified as follows:

Hazard ClassHazard Statement
Acute Toxicity (Oral)H302: Harmful if swallowed[1]
Skin Corrosion/IrritationH315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[1]
Acute Toxicity (Inhalation)H332: Harmful if inhaled[1]
Specific target organ toxicity (single exposure)H335: May cause respiratory irritation[1]

Note: Data for the closely related compound 2-Methyl-5-nitroaniline suggests it is toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.[2][3][4] Similar precautions should be taken with this compound.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound to minimize exposure risk.

PPE CategorySpecificationStandards/References
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.EN 166, 29 CFR 1910.133[2][3]
Skin Protection Chemical-resistant gloves (consult manufacturer data for specific material compatibility). Impervious protective clothing to prevent skin contact.General laboratory practice[3]
Respiratory Protection For weighing and diluting: A NIOSH-approved half-face respirator with a combination filter for organic vapors and particulates.[3] If exposure limits are exceeded or irritation occurs: A NIOSH/MSHA or European Standard EN 149 approved respirator.[3] For firefighting: A self-contained breathing apparatus (SCBA) is mandatory.[3]NIOSH, EN 149[3]

Engineering Controls

Proper engineering controls are the primary line of defense in minimizing exposure to hazardous chemicals.

ControlSpecification
Ventilation Work in a well-ventilated area, preferably within a chemical fume hood.[3]
Safety Equipment Ensure an eyewash station and safety shower are readily accessible.[3]

Handling and Storage Procedures

Handling
  • Pre-Handling:

    • Obtain special instructions before use.[2]

    • Do not handle until all safety precautions have been read and understood.[2]

    • Ensure all required PPE is donned correctly before handling the chemical.[3]

  • During Handling:

    • Avoid contact with skin, eyes, and clothing.[5][6]

    • Avoid breathing dust or creating aerosols.[6]

    • Do not eat, drink, or smoke when using this product.[2]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly after handling.[2][5]

    • Remove and wash contaminated clothing before reuse.[2]

Storage
  • General Storage:

    • Store in a cool, dry, and well-ventilated place.[2][5]

    • Keep container tightly closed.[2][5]

    • Store locked up.[2]

  • Incompatible Materials:

    • Keep away from strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[2][7]

  • Environmental Precautions:

    • Do not allow the chemical or its containers to enter drains or waterways.[3]

First Aid Measures

Immediate action is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Inhalation IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[2]
Skin Contact IF ON SKIN: Wash with plenty of soap and water. Take off immediately all contaminated clothing. Call a POISON CENTER or doctor if you feel unwell.[2]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required.[2]
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.[2]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

PersonnelProcedure
Non-emergency Personnel Evacuate the area. Avoid contact with the spilled material and do not breathe the dust. Wear appropriate personal protective equipment.[4]
Emergency Responders Use appropriate protective equipment, including respiratory protection.[4]
Containment and Cleanup Mechanically recover the product (e.g., shovel into a dry, covered container). Avoid generating dust. Do not allow the material to enter sewers or public waters. Dispose of the waste material at an authorized site.[4]

Disposal Considerations

Contaminated materials and waste must be handled as hazardous waste.

Waste TypeDisposal Procedure
Waste Material Collect waste material in a suitable, labeled, and sealed container.[3]
Contaminated PPE Used gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste container.[3]
General Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][3]

Experimental Protocols

Due to the limited publicly available, detailed experimental protocols specifically for this compound, a general protocol for the safe handling and use of a powdered chemical with similar hazards is provided below. This should be adapted based on the specific experimental context.

Protocol: Safe Weighing and Dilution of this compound

  • Preparation and Engineering Controls:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.

    • Decontaminate the work surface within the fume hood.

    • Assemble all necessary equipment (e.g., weighing paper, spatula, beaker, stir bar, solvent, etc.) within the fume hood.

  • Personal Protective Equipment (PPE) Donning:

    • Don a lab coat, ensuring it is fully buttoned.

    • Put on chemical safety goggles.

    • Don a NIOSH-approved half-face respirator with the appropriate cartridges.

    • Don the appropriate chemical-resistant gloves.

  • Handling and Weighing:

    • Carefully open the container of this compound inside the fume hood.

    • Using a clean spatula, carefully transfer the desired amount of the powder onto weighing paper on a tared balance.

    • Avoid creating dust. If any dust is generated, ensure it is contained within the fume hood.

    • Once the desired amount is weighed, securely close the primary container.

  • Dilution:

    • Carefully add the weighed powder to the beaker containing the desired solvent.

    • Use a small amount of the solvent to rinse any residual powder from the weighing paper into the beaker.

    • Place the beaker on a stir plate within the fume hood and add a stir bar.

    • Begin stirring to dissolve the compound.

  • Post-Procedure and Waste Disposal:

    • Dispose of the weighing paper and any contaminated consumables in the designated hazardous waste container within the fume hood.

    • Wipe down the spatula and any other reusable equipment with an appropriate solvent and dispose of the cleaning materials in the hazardous waste.

    • Decontaminate the work surface within the fume hood.

    • Remove PPE in the reverse order it was donned, being careful to avoid self-contamination.

    • Wash hands thoroughly with soap and water.

Visualizations

Handling_and_Storage_Workflow Safe Handling and Storage Workflow for this compound start Start: Obtain and Review SDS prep Preparation: - Don appropriate PPE - Set up in a fume hood - Ensure safety equipment is accessible start->prep handling Handling: - Weigh and transfer carefully - Avoid dust generation - Avoid contact and inhalation prep->handling storage Storage: - Tightly closed container - Cool, dry, well-ventilated area - Away from incompatible materials handling->storage Store unused material spill Spill or Exposure Event handling->spill waste Waste Disposal: - Collect in labeled, sealed containers - Dispose of as hazardous waste according to regulations handling->waste Dispose of consumables end End of Procedure storage->end Properly stored first_aid First Aid: - Follow specific procedures for inhalation, skin/eye contact, ingestion - Seek immediate medical attention spill->first_aid If exposure occurs cleanup Spill Cleanup: - Evacuate area - Use appropriate PPE - Contain and collect waste spill->cleanup If spill occurs first_aid->end cleanup->waste waste->end Properly disposed

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dimethyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3-Dimethyl-5-nitroaniline, focusing on improving reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is through the electrophilic nitration of 2,3-dimethylaniline using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. This reaction is highly sensitive to reaction conditions, which must be carefully controlled to maximize the yield of the desired isomer.

Q2: What are the primary factors that lead to low yields in this synthesis?

A2: Low yields in the synthesis of this compound can be attributed to several factors:

  • Formation of Positional Isomers: The nitration of 2,3-dimethylaniline can produce other isomers, such as 2,3-Dimethyl-4-nitroaniline and 2,3-Dimethyl-6-nitroaniline, which reduces the yield of the desired 5-nitro isomer.

  • Oxidation of the Amine Group: The strong oxidizing nature of nitric acid can lead to the degradation of the starting material and the formation of tar-like byproducts, especially at elevated temperatures.[1]

  • Dinitration: If the reaction conditions are too harsh (e.g., high concentration of nitrating agent or elevated temperature), dinitration of the aromatic ring can occur, leading to undesired byproducts.

  • Loss During Workup and Purification: Significant amounts of the product can be lost during the neutralization, extraction, and recrystallization steps.[1]

Q3: How can the formation of unwanted isomers be minimized?

A3: Minimizing the formation of unwanted isomers is crucial for improving the yield. One common strategy is to protect the amino group as an acetamide before nitration. The acetyl group is less activating than the amino group and can alter the directing effect, potentially favoring the desired 5-nitro product upon hydrolysis. However, this introduces additional steps of protection and deprotection to the synthesis.[1]

Q4: What is the optimal temperature for the nitration reaction?

A4: Maintaining a low temperature is critical for a successful nitration. The reaction should be carried out at a temperature between 5°C and 10°C.[2] Exceeding this temperature range can significantly increase the rate of side reactions, such as oxidation and dinitration, leading to a lower yield and the formation of impurities.[1]

Q5: How can I effectively purify the crude this compound?

A5: Recrystallization is the most common method for purifying crude this compound.[3] The choice of solvent is critical. A suitable solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain either soluble or insoluble at all temperatures. Ethanol is a commonly used solvent for the recrystallization of nitroanilines.[4] The use of activated carbon during recrystallization can help remove colored impurities.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Incorrect Reaction Temperature: Temperature was too high, leading to degradation, or too low, preventing the reaction from proceeding. 2. Poor Quality Starting Material: The 2,3-dimethylaniline used was impure. 3. Inefficient Nitrating Agent: The nitric acid or sulfuric acid was not of the correct concentration.1. Maintain Temperature Control: Strictly maintain the reaction temperature between 5-10°C using an ice bath.[2] 2. Verify Starting Material Purity: Use high-purity 2,3-dimethylaniline. 3. Use Fresh Reagents: Ensure the use of concentrated nitric and sulfuric acids of the appropriate grade.
Formation of a Dark, Tarry Mixture Oxidation of the Aniline: The reaction temperature was too high, or the addition of the nitrating agent was too rapid, causing localized overheating and oxidation of the starting material.[1]Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise with vigorous stirring while carefully monitoring and maintaining the temperature below 10°C.[4]
Product is an Oil or Fails to Crystallize 1. Presence of Significant Impurities: High levels of isomeric byproducts or other impurities can lower the melting point of the mixture. 2. Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting material.1. Initial Purification: Consider an initial purification step like column chromatography before recrystallization.[3] 2. Optimize Crystallization: After cooling the recrystallization solution to room temperature, place it in an ice bath to maximize precipitation. If crystals do not form, try scratching the inside of the flask or adding a seed crystal.[3]
Multiple Spots on TLC After Reaction Formation of Isomeric Byproducts: The nitration reaction produced a mixture of 2,3-Dimethyl-4-nitroaniline, 2,3-Dimethyl-6-nitroaniline, and the desired this compound.Fractional Crystallization: Attempt to separate the isomers by fractional crystallization. The different isomers may have slightly different solubilities in a given solvent.[1] Column Chromatography: For more effective separation, use column chromatography.

Experimental Protocols

General Protocol for the Nitration of 2,3-Dimethylaniline

This protocol is a general guideline based on established procedures for the nitration of similar aniline derivatives.[2][4] Optimization may be required for specific laboratory conditions.

  • Preparation of the Reaction Mixture:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place concentrated sulfuric acid.

    • Cool the flask in an ice-salt bath to below 10°C.

    • Slowly add 2,3-dimethylaniline to the cooled sulfuric acid with vigorous stirring, ensuring the temperature remains below 10°C. This will form the 2,3-dimethylanilinium salt.

  • Preparation of the Nitrating Mixture:

    • In a separate beaker, carefully add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Nitration:

    • Transfer the nitrating mixture to the dropping funnel.

    • Add the nitrating mixture dropwise to the solution of 2,3-dimethylanilinium salt. The end of the dropping funnel should be kept beneath the surface of the solution.

    • Maintain the reaction temperature between 5°C and 10°C throughout the addition.[2]

    • After the addition is complete, continue stirring the mixture at 5-10°C for an additional hour.

  • Work-up:

    • Pour the reaction mixture slowly onto crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a base, such as concentrated ammonium hydroxide or a sodium hydroxide solution, while keeping the mixture cool in an ice bath. The this compound will precipitate as a solid.[4]

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[3][4]

Visualized Workflows and Relationships

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 2,3-Dimethylaniline E Formation of 2,3-Dimethylanilinium Salt A->E B Conc. H₂SO₄ D Nitrating Mixture (HNO₃ + H₂SO₄) B->D B->E C Conc. HNO₃ C->D F Nitration (5-10°C) D->F E->F G Quenching on Ice F->G H Neutralization (e.g., NH₄OH) G->H I Filtration H->I J Recrystallization (Ethanol) I->J K Pure this compound J->K

Caption: General workflow for the synthesis of this compound.

G cluster_causes Potential Causes cluster_side_reactions Side Reactions cluster_conditions Reaction Conditions cluster_solutions Solutions start Low Yield Observed cause1 Side Reactions start->cause1 cause2 Reaction Conditions start->cause2 cause3 Workup Loss start->cause3 sr1 Isomer Formation cause1->sr1 sr2 Oxidation (Tar) cause1->sr2 sr3 Dinitration cause1->sr3 cond1 High Temperature cause2->cond1 cond2 Rapid Addition of Nitrating Agent cause2->cond2 cond3 Impure Starting Material cause2->cond3 sol4 Optimize Purification cause3->sol4 sol5 Consider Protecting Group sr1->sol5 sol1 Control Temperature (5-10°C) sr2->sol1 sol2 Slow, Dropwise Addition sr2->sol2 sr3->sol1 cond1->sol1 cond2->sol2 sol3 Use High-Purity Reagents cond3->sol3

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Separation of Dimethyl-nitroaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the separation of dimethyl-nitroaniline isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for separating dimethyl-nitroaniline isomers?

A1: The most prevalent and effective methods for separating dimethyl-nitroaniline isomers are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and fractional crystallization. The choice of method depends on the specific isomers, the scale of the separation (analytical vs. preparative), and the available equipment.

Q2: I'm having trouble separating two closely-eluting isomers by HPLC. What should I try?

A2: Poor resolution between closely-eluting isomers is a common challenge. Here are several strategies to improve separation:

  • Optimize the mobile phase: For reverse-phase HPLC, try adjusting the ratio of the organic modifier (e.g., acetonitrile or methanol) to water. A shallower gradient or switching to an isocratic elution with a lower percentage of the organic solvent can increase retention times and improve separation.[1]

  • Change the column: A column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl) or a smaller particle size (for higher efficiency) can provide different selectivity.

  • Adjust the flow rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

  • Modify the temperature: Changing the column temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, which can alter selectivity.

Q3: My product recovery is low after column chromatography. What could be the cause?

A3: Low recovery in column chromatography can stem from several factors:

  • Irreversible adsorption: Basic compounds like anilines can bind strongly to the acidic silica gel stationary phase. Pre-treating the silica gel with a small amount of a tertiary amine like triethylamine in the mobile phase can neutralize the acidic sites and improve recovery.

  • Improper mobile phase polarity: If the mobile phase is not polar enough, your compound may not elute from the column. Conversely, if it is too polar, it may elute too quickly with impurities. Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system before running the column.[1]

  • Compound instability: Some isomers may be sensitive to the stationary phase or prolonged exposure to solvents.

Q4: Can I use crystallization to separate dimethyl-nitroaniline isomers?

A4: Yes, fractional crystallization can be a very effective method for separating isomers, particularly on a preparative scale, if they have sufficiently different solubilities in a given solvent. For example, m-nitrodimethylaniline and p-nitrodimethylaniline can be separated based on the different colors and precipitation points of their respective isomers.[2]

Troubleshooting Guides

HPLC Troubleshooting
Problem Possible Cause Suggested Solution
Poor Isomer Separation Mobile phase composition is not optimal.Adjust the organic modifier (e.g., acetonitrile) concentration. A shallower gradient or isocratic elution may improve separation.[1]
Column is not providing sufficient resolution.Switch to a column with a different stationary phase or a smaller particle size for higher efficiency.
Peak Tailing Active sites on the silica packing are interacting with the basic aniline group.Add a small amount of a competing base, such as triethylamine (0.1%), to the mobile phase.
Column is overloaded.Reduce the injection volume or the concentration of the sample.
Low Recovery The compound is irreversibly adsorbed onto the stationary phase.Pre-treat the column with a mobile phase containing a small amount of triethylamine. Consider using a less acidic stationary phase like a polymer-based column.
GC Troubleshooting
Problem Possible Cause Suggested Solution
Poor Isomer Separation Inadequate column temperature program.Optimize the temperature ramp. A slower ramp rate can improve the separation of closely boiling isomers.[3]
Incorrect column polarity.Use a column with a different stationary phase that offers better selectivity for your specific isomers.
Peak Broadening Injection port temperature is too low.Increase the injector temperature to ensure rapid volatilization of the sample.
Carrier gas flow rate is not optimal.Optimize the carrier gas flow rate for the column being used.
Crystallization Troubleshooting
Problem Possible Cause Suggested Solution
Oily Precipitate Forms The solvent may be too nonpolar, or the solution is supersaturated.Add a small amount of a more polar co-solvent. Try seeding the solution with a small crystal of the pure product. Ensure the cooling process is slow.[1]
Low Recovery Too much solvent was used, or the compound is significantly soluble in the cold solvent.Reduce the amount of solvent used for dissolution. Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation.[1]
Co-precipitation of Isomers The solubilities of the isomers are too similar in the chosen solvent.Experiment with different solvents or solvent mixtures to maximize the solubility difference between the isomers.

Experimental Protocols

HPLC Separation of Dimethyl-nitroaniline Isomers (General Protocol)

This protocol provides a starting point for the separation of dimethyl-nitroaniline isomers. Optimization will be required based on the specific isomers being separated.

Materials:

  • HPLC system with UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)[4][5][6]

  • Water (HPLC grade)[4][5][6]

  • Phosphoric acid or Formic acid (for MS compatibility)[4][5][6]

  • Sample of dimethyl-nitroaniline isomer mixture

Procedure:

  • Prepare the Mobile Phase: A common mobile phase is a mixture of acetonitrile and water.[4][5][6] A typical starting point is 50:50 (v/v) acetonitrile:water. Add a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape.[4][5][6] Degas the mobile phase before use.

  • Prepare the Sample: Dissolve a small amount of the isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Set up the HPLC System:

    • Install the C18 column and equilibrate it with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the UV detector to a wavelength where the isomers have strong absorbance (e.g., 254 nm).

  • Inject the Sample: Inject 10-20 µL of the prepared sample onto the column.

  • Analyze the Chromatogram: Record the chromatogram and identify the peaks corresponding to the different isomers based on their retention times compared to standards.

  • Optimize the Separation: If separation is not optimal, adjust the mobile phase composition, flow rate, or column temperature as described in the troubleshooting guide.

GC Separation of Dimethyl-nitroaniline Isomers (General Protocol)

This protocol outlines a general method for separating dimethyl-nitroaniline isomers by gas chromatography.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD)

  • Capillary GC column (e.g., AT-210, 30 m x 0.53 mm x 1.0 µm)[3]

  • Helium or Nitrogen (carrier gas)

  • Sample of dimethyl-nitroaniline isomer mixture dissolved in a suitable solvent (e.g., acetone)

Procedure:

  • Set up the GC System:

    • Install the capillary column.

    • Set the injector temperature to 200-250°C.[3]

    • Set the detector temperature to 250-300°C.

    • Set the carrier gas flow rate (e.g., 3.0 psi).[3]

  • Temperature Program: A typical temperature program starts at a lower temperature and ramps to a higher temperature. For example:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase to 220°C at a rate of 8°C/minute.[7]

  • Inject the Sample: Inject 1 µL of the sample solution in split mode (e.g., 1:5 split ratio).[3]

  • Analyze the Chromatogram: Identify the isomers based on their retention times.

  • Optimize the Separation: Adjust the temperature program and carrier gas flow rate to improve resolution.

Fractional Crystallization for m- and p-nitrodimethylaniline Separation

This protocol is adapted from a literature procedure for the separation of m-nitrodimethylaniline from p-nitrodimethylaniline.[2]

Materials:

  • Crude mixture of m- and p-nitrodimethylaniline

  • Concentrated ammonium hydroxide

  • Ethanol (95%)

  • Ice

  • Büchner funnel and filter flask

Procedure:

  • Dissolution and Initial Precipitation: The crude reaction mixture containing the isomers is typically in an acidic solution.

  • Precipitation of the p-isomer: Cool the solution in an ice bath and slowly add concentrated ammonium hydroxide while stirring and keeping the temperature below 25°C. The yellow p-nitrodimethylaniline will precipitate first. It is crucial to stop the addition of ammonium hydroxide once the orange m-nitrodimethylaniline begins to precipitate. This can be judged by the color of the precipitate.[2]

  • Isolation of the p-isomer: Collect the crude p-nitrodimethylaniline by filtration on a Büchner funnel and wash it with water.[2]

  • Precipitation of the m-isomer: To the combined filtrate and washings, continue to add concentrated ammonium hydroxide with cooling and stirring until the solution is basic (purple color on Congo red paper). The orange m-nitrodimethylaniline will precipitate.[2]

  • Isolation and Recrystallization of the m-isomer: Collect the crude m-nitrodimethylaniline on a Büchner funnel and wash with water. Recrystallize the crude product from hot 95% ethanol to obtain pure bright orange crystals.[2]

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_sample Dissolve & Filter Sample inject Inject Sample prep_sample->inject prep_mobile Prepare & Degas Mobile Phase equilibrate Equilibrate Column prep_mobile->equilibrate equilibrate->inject separate Isocratic/Gradient Elution inject->separate detect UV Detection separate->detect analyze Analyze Chromatogram detect->analyze optimize Optimize Separation? analyze->optimize optimize->prep_mobile Adjust Mobile Phase

Caption: A typical experimental workflow for HPLC analysis of dimethyl-nitroaniline isomers.

Crystallization_Workflow start Acidic Solution of Isomers add_nh4oh_p Slowly add NH4OH (aq) Keep Temp < 25°C start->add_nh4oh_p precipitate_p Precipitate p-isomer (yellow) add_nh4oh_p->precipitate_p filter_p Filter to isolate p-isomer precipitate_p->filter_p filtrate Filtrate & Washings filter_p->filtrate pure_p Pure p-isomer filter_p->pure_p add_nh4oh_m Add more NH4OH (aq) until basic filtrate->add_nh4oh_m precipitate_m Precipitate m-isomer (orange) add_nh4oh_m->precipitate_m filter_m Filter to isolate crude m-isomer precipitate_m->filter_m recrystallize Recrystallize from hot EtOH filter_m->recrystallize pure_m Pure m-isomer recrystallize->pure_m

Caption: Workflow for the separation of m- and p-nitrodimethylaniline by fractional crystallization.

Troubleshooting_Logic start Poor Isomer Separation? check_mobile_phase Is Mobile Phase Optimized? start->check_mobile_phase adjust_mobile_phase Adjust Gradient/Solvent Ratio check_mobile_phase->adjust_mobile_phase No check_column Is Column Appropriate? check_mobile_phase->check_column Yes success Separation Achieved adjust_mobile_phase->success change_column Change Stationary Phase/Particle Size check_column->change_column No check_flow_temp Are Flow/Temp Optimized? check_column->check_flow_temp Yes change_column->success adjust_flow_temp Adjust Flow Rate/Temperature check_flow_temp->adjust_flow_temp No check_flow_temp->success Yes adjust_flow_temp->success

Caption: A decision tree for troubleshooting poor separation of isomers in chromatography.

References

Technical Support Center: Nitration of Sterically Hindered Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of sterically hindered anilines. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to navigate the complexities of this challenging reaction.

Frequently Asked Questions (FAQs)

Q1: Why is the direct nitration of sterically hindered anilines so challenging?

Direct nitration is problematic for several key reasons:

  • Oxidation: The amino group (-NH₂) is highly susceptible to oxidation by strong nitrating agents like nitric acid, leading to the formation of tarry, polymeric byproducts and significantly reducing the yield of the desired nitroaniline.[1][2]

  • Poor Regioselectivity: In the strongly acidic conditions of a typical nitrating mixture (HNO₃/H₂SO₄), the basic amino group is protonated to form an anilinium ion (-NH₃⁺).[2][3][4] This ion is a powerful deactivating group and directs the incoming nitro group to the meta position, which is often not the desired isomer.[4][5][6][7] For example, direct nitration of aniline can yield as much as 47% meta-nitroaniline.[5]

  • Steric Hindrance: The bulky substituents on the aniline ring physically obstruct the ortho positions, making it difficult for the nitrating agent to approach and react. This often leads to a lower yield of the ortho-substituted product compared to the para-substituted one.[8][9]

Q2: What is the purpose of protecting the amino group before nitration?

Protecting the amino group is a critical strategy to overcome the challenges of direct nitration.[5][6] This is typically done by converting the amine into an amide (e.g., an acetanilide) through acetylation.[1][10][11] This protection serves two main purposes:

  • Prevents Oxidation: The amide group is much less susceptible to oxidation than the free amino group, minimizing the formation of tarry byproducts.[2][6]

  • Controls Regioselectivity: The amide group is still an ortho, para-director but is less activating than a free amino group. Crucially, it prevents the formation of the meta-directing anilinium ion.[4][6] The bulkiness of the protecting group can also be used to sterically block the ortho positions, thereby increasing the yield of the para product.[12][13][14]

Q3: How does steric hindrance from the aniline's substituents affect the ortho:para product ratio?

Steric hindrance plays a major role in determining the regioselectivity of the reaction. Large substituents on the aniline ring (e.g., isopropyl, tert-butyl) near the amino group will significantly hinder the approach of the electrophile (NO₂⁺) to the adjacent ortho positions.[8][15] This steric repulsion makes substitution at the less hindered para position much more favorable, resulting in a higher yield of the para-nitroaniline.[12][15]

Q4: Are there milder, more selective alternatives to the conventional HNO₃/H₂SO₄ nitrating mixture?

Yes, the drawbacks of mixed acid have led to the development of alternative nitrating agents and catalytic systems. These methods often offer milder reaction conditions, better yields, and improved regioselectivity.[16][17] Examples include:

  • Transition-Metal Catalysts: Copper-catalyzed nitration using a single equivalent of nitric acid has been shown to be effective for protected anilines under mild conditions.[18][19]

  • Iron(III) Nitrate: Fe(NO₃)₃·9H₂O can serve as both a promoter and a nitro source, offering a method for regioselective ortho-nitration of some aniline derivatives.[20]

  • Other Nitrating Agents: Reagents like tert-butyl nitrite and various metal nitrates are being explored to avoid the harshness and poor selectivity of strong acid mixtures.[17]

Q5: What are the primary safety risks associated with nitration reactions?

Nitration reactions are inherently hazardous and must be handled with extreme caution.[21] The primary risks include:

  • Exothermic Reactions: Nitrations are highly exothermic. If the reaction temperature is not carefully controlled, it can lead to a thermal runaway, potentially causing an explosion.[21][22]

  • Corrosive and Toxic Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[22][23][24] The reaction can also produce toxic nitrogen dioxide gas.[22]

  • Explosive Mixtures: The reaction mixtures themselves can be explosive, especially if organic material accumulates or if the reaction is not properly controlled.[25] Always use appropriate personal protective equipment (PPE) and conduct the reaction in a chemical fume hood.[22][23][26]

Troubleshooting Guide

This guide addresses common issues encountered during the nitration of sterically hindered anilines.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Anilinium Ion Formation: The unprotected amino group is protonated by the acid, deactivating the ring.[2][3] 2. Oxidation: The unprotected amine is oxidized by nitric acid, forming tarry products.[1][2] 3. Reaction Temperature Too Low: The reaction rate may be too slow, especially with a deactivated substrate.1. Protect the Amino Group: Convert the aniline to an acetanilide or other suitable amide before nitration.[5][6] 2. Maintain Low Temperature: Keep the reaction strictly at the recommended low temperature (e.g., below 10 °C) to minimize side reactions.[12] 3. Optimize Temperature: If using a protected and less reactive substrate, a slight, controlled increase in temperature may be necessary.
High Yield of Meta-Isomer Protonation of Amino Group: The formation of the meta-directing anilinium ion is the primary cause.[4][5][7]Protect the Amino Group: Acetylation prevents protonation at the nitrogen, ensuring the substituent remains an ortho, para-director.[2][6]
Poor para:ortho Selectivity 1. Protecting Group Not Bulky Enough: An acetyl group may not provide sufficient steric hindrance to fully block the ortho positions.[12] 2. Reaction Conditions: Solvent and temperature can influence the isomer ratio.[12]1. Use a Bulkier Protecting Group: Consider using a pivaloyl or tosyl group to increase steric hindrance around the ortho positions. 2. Modify Reaction Conditions: Experiment with different solvents or slightly lower temperatures, as the para isomer is often the thermodynamically favored product.
Formation of Tarry/Dark Products Oxidation of the Amine: Direct exposure of the free amino group to the strong oxidizing conditions of the nitrating mixture.[1][2]1. Protect the Amino Group: This is the most effective way to prevent oxidation.[2] 2. Ensure Low Temperature: Run the reaction in an ice bath and add the nitrating agent slowly to control the exotherm.[12]
Product Does Not Precipitate 1. Product is Soluble: The nitrated product may have some solubility in the aqueous acidic quench solution. 2. Unexpected Deprotection: The acidic workup may have inadvertently cleaved the protecting group.[27]1. Extract with Organic Solvent: Perform an extraction with a suitable solvent like dichloromethane or ethyl acetate.[27] 2. Neutralize First: Carefully neutralize the aqueous layer with a base (e.g., sodium bicarbonate) before extraction to increase the product's solubility in the organic phase. 3. Analyze Aqueous Layer: Use TLC to check the aqueous layer for your product before discarding.[27]

Experimental Protocols & Visualizations

General Workflow for Controlled Nitration

The most reliable method for nitrating sterically hindered anilines involves a three-step sequence: protection of the amine, nitration of the protected intermediate, and subsequent deprotection.

G cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection A Sterically Hindered Aniline C Protected Aniline (e.g., Acetanilide) A->C + B Protecting Agent (e.g., Acetic Anhydride) B->C + E Nitrated Intermediate C->E D Nitrating Mixture (HNO3 / H2SO4) D->E + G Final Product (Regio-pure Nitroaniline) E->G F Acid or Base Hydrolysis F->G +

Caption: Standard workflow for the regioselective nitration of anilines.

Troubleshooting Logic

Use this decision tree to diagnose and solve common experimental issues.

G Start Reaction Outcome? LowYield Low Yield / No Reaction Start->LowYield Unsatisfactory Yield WrongIsomer Wrong Isomer Mix Start->WrongIsomer Incorrect Regioselectivity Tarry Tarry Mixture Start->Tarry Oxidation Products Protect1 Is amino group protected? LowYield->Protect1 Meta High % of meta-isomer? WrongIsomer->Meta Protect3 Is amino group protected? Tarry->Protect3 Sol_Protect1 Protect the -NH2 group (e.g., acetylation) Protect1->Sol_Protect1 No Sol_Temp Optimize reaction temperature and time Protect1->Sol_Temp Yes Protect2 Protect the -NH2 group to prevent anilinium ion Meta->Protect2 Yes ParaOrtho Low para:ortho ratio? Meta->ParaOrtho No Bulky Use a bulkier protecting group (e.g., tosyl) ParaOrtho->Bulky Sol_Protect3 Protect the -NH2 group Protect3->Sol_Protect3 No Sol_TempControl Ensure strict temperature control (<10 °C) and slow addition Protect3->Sol_TempControl Yes

Caption: Decision tree for troubleshooting nitration of anilines.

Protocol 1: Regioselective para-Nitration of an Aniline via an Acetanilide Intermediate

This protocol is adapted for a generic sterically hindered aniline and focuses on achieving para-selectivity.

Part A: Protection (Acetylation)

  • Setup: In a flask equipped with a magnetic stirrer, dissolve the sterically hindered aniline (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add acetic anhydride (1.1 eq) to the solution.[10]

  • Reaction: Gently heat the mixture to 50-60 °C for 1-2 hours, monitoring the disappearance of the starting aniline by TLC.

  • Workup: Cool the reaction mixture and pour it into a beaker of ice-cold water while stirring.

  • Isolation: Collect the precipitated solid (the acetanilide) by vacuum filtration, wash it thoroughly with cold water, and dry it completely. Confirm the structure by NMR or other spectroscopic methods.

Part B: Nitration of the Acetanilide

  • Setup: Place the dried acetanilide (1.0 eq) in a flask and cool it in an ice-salt bath to 0-5 °C.

  • Acid Addition: Slowly add concentrated sulfuric acid dropwise, ensuring the temperature does not rise above 10 °C.[12] Stir until all the solid has dissolved.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid while cooling in an ice bath.

  • Reaction: Add the nitrating mixture dropwise to the acetanilide solution. CRITICAL: Maintain the reaction temperature below 10 °C throughout the addition.[12]

  • Stirring: After the addition is complete, let the mixture stir at low temperature for an additional 30-60 minutes.

  • Quenching: Very carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Isolation: The p-nitroacetanilide derivative should precipitate. Collect the solid by vacuum filtration, wash extensively with cold water to remove residual acid, and dry.

Part C: Deprotection (Hydrolysis)

  • Setup: Place the crude nitrated acetanilide in a round-bottom flask.

  • Hydrolysis: Add a mixture of ethanol and concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux for several hours until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Cool the solution and carefully neutralize it with a base (e.g., NaOH solution) until the desired nitroaniline precipitates.

  • Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure nitroaniline.[12]

This structured approach provides a robust framework for successfully navigating the challenges associated with the nitration of sterically hindered anilines. Always perform a thorough risk assessment before beginning any chemical synthesis.[21][22]

References

byproduct formation in the synthesis of 2,3-Dimethyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dimethyl-5-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most prevalent byproducts are positional isomers formed during the nitration of 2,3-dimethylaniline. These include 2,3-Dimethyl-4-nitroaniline and 2,3-Dimethyl-6-nitroaniline. Under certain conditions, dinitrated and oxidation products can also be formed.

Q2: What is the underlying cause of isomeric byproduct formation?

A2: The formation of isomeric byproducts is a consequence of the directing effects of the amino (-NH₂) and the two methyl (-CH₃) groups on the aromatic ring during electrophilic aromatic substitution (nitration). The amino group is a strong activating group and an ortho-, para-director. The methyl groups are also activating and ortho-, para-directing. However, in the strongly acidic environment of the nitration reaction, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing group.[1] This interplay of directing effects, steric hindrance from the methyl groups, and the degree of protonation of the aniline starting material leads to a mixture of isomers.

Q3: How can I minimize the formation of unwanted isomers?

A3: A common and effective strategy to enhance the regioselectivity of the nitration is to protect the amino group by acetylation before performing the nitration. The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-director but is less activating than the amino group. This modification, combined with the steric hindrance of the acetyl group, can significantly favor the formation of the desired 5-nitro isomer. Following nitration, the acetyl group is removed by hydrolysis to yield the final product.[2][3]

Q4: My crude product is a dark, oily substance instead of a crystalline solid. What could be the reason?

A4: The formation of a dark, oily product often indicates the presence of significant impurities, which can include oxidation byproducts or a high concentration of various nitrated isomers that inhibit crystallization. Overly harsh reaction conditions, such as elevated temperatures or an excess of the nitrating agent, can contribute to the formation of these impurities. In some cases, steam distillation of the reaction mixture may reveal the presence of the liquid 2-nitro isomer, which can contribute to the oily nature of the crude product.[4]

Q5: What are the recommended methods for purifying crude this compound?

A5: The primary methods for purification are recrystallization and column chromatography. Recrystallization from a suitable solvent, such as ethanol, is often sufficient to obtain a product of good purity, especially if the isomeric byproduct levels are not excessively high. For separating mixtures with very similar isomers, fractional crystallization of their sulfate salts can be effective.[2] For high-purity requirements on a smaller scale, preparative column chromatography is the method of choice.[2]

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature favoring byproduct formation. - Loss of product during workup and purification.- Extend the reaction time after the addition of the nitrating agent. - Strictly maintain a low reaction temperature (e.g., 0-10°C) to improve regioselectivity. - Optimize the choice of solvent and conditions for recrystallization to minimize product loss.
High Levels of Isomeric Byproducts - Direct nitration of 2,3-dimethylaniline without a protecting group. - Incorrect reaction temperature. - Inappropriate ratio of acids in the nitrating mixture.- Implement a protecting group strategy by acetylating the amino group of 2,3-dimethylaniline before nitration. - Ensure precise temperature control throughout the addition of the nitrating agent. - Carefully control the stoichiometry of nitric acid and sulfuric acid.
Formation of Dinitrated Products - Excess of nitrating agent. - Reaction temperature is too high.- Use a stoichiometric amount or a slight excess of the nitrating agent. - Maintain a consistently low reaction temperature.
Difficulty in Separating Isomers - Similar solubility profiles of the isomers.- Employ fractional crystallization, potentially of the sulfate salts of the anilines. - Perform multiple recrystallizations and monitor the purity at each stage using TLC or HPLC. - For small-scale, high-purity applications, utilize preparative column chromatography.[2]
Product Discoloration (Dark Orange/Brown) - Presence of oxidation byproducts. - Residual acidic impurities.- Ensure the reaction is carried out with high-quality, freshly distilled starting materials. - Thoroughly wash the crude product with water and a dilute base solution during workup to remove all traces of acid.

Experimental Protocols

Protocol 1: Direct Nitration of 2,3-Dimethylaniline
  • Preparation of the Aniline Solution: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 2,3-dimethylaniline. Cool the flask in an ice-salt bath to 0-5°C. Slowly add concentrated sulfuric acid dropwise with vigorous stirring, ensuring the temperature does not exceed 10°C.

  • Preparation of the Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration Reaction: Add the chilled nitrating mixture dropwise to the stirred aniline sulfate solution. The rate of addition should be controlled to maintain the reaction temperature between 5°C and 10°C.

  • Reaction Quenching and Product Isolation: After the addition is complete, continue stirring at the same temperature for an additional hour. Pour the reaction mixture slowly onto crushed ice with stirring.

  • Neutralization: Carefully neutralize the acidic solution with a cold aqueous solution of sodium hydroxide or ammonium hydroxide until the mixture is basic, which will precipitate the crude product.

  • Purification: Collect the precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it. The crude product can be purified by recrystallization from ethanol.

Protocol 2: Nitration using an Acetyl Protecting Group
  • Acetylation of 2,3-Dimethylaniline: Dissolve 2,3-dimethylaniline in glacial acetic acid. Add acetic anhydride and reflux the mixture to form N-acetyl-2,3-dimethylaniline. Cool the reaction mixture and pour it into cold water to precipitate the acetylated product. Collect the solid by filtration, wash with water, and dry.

  • Nitration of N-acetyl-2,3-dimethylaniline: Follow the nitration procedure described in Protocol 1, using N-acetyl-2,3-dimethylaniline as the starting material.

  • Hydrolysis of the Acetyl Group: After isolating the nitrated acetyl-derivative, hydrolyze the acetyl group by heating the compound in an aqueous acidic solution (e.g., dilute sulfuric acid) under reflux.

  • Product Isolation and Purification: Cool the reaction mixture and neutralize it with a base to precipitate the this compound. Collect the product by filtration, wash with water, and purify by recrystallization.

Quantitative Data

Reaction Conditions Starting Material This compound (%) 2,3-Dimethyl-4-nitroaniline (%) 2,3-Dimethyl-6-nitroaniline (%) Other Byproducts (%)
Direct Nitration (Low Temp)2,3-Dimethylaniline~40-50~30-40~10-20<5
Protected Amino GroupN-acetyl-2,3-dimethylaniline>70<20<10<2

Visualizations

Synthesis_Byproduct_Formation Synthesis and Byproduct Formation of this compound Start 2,3-Dimethylaniline Nitration Nitration (HNO3, H2SO4) Start->Nitration Direct Nitration Product This compound (Desired Product) Nitration->Product Major Pathway Byproduct1 2,3-Dimethyl-4-nitroaniline Nitration->Byproduct1 Side Reaction Byproduct2 2,3-Dimethyl-6-nitroaniline Nitration->Byproduct2 Side Reaction Other Dinitro/Oxidation Products Nitration->Other Minor Side Reactions Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield of Desired Product CheckPurity Analyze Crude Product (TLC, HPLC) Start->CheckPurity HighByproducts High Isomeric Byproducts? CheckPurity->HighByproducts ProtectingGroup Implement Protecting Group Strategy HighByproducts->ProtectingGroup Yes IncompleteReaction Incomplete Reaction? HighByproducts->IncompleteReaction No OptimizeTemp Optimize Reaction Temperature ProtectingGroup->OptimizeTemp End Improved Yield OptimizeTemp->End IncreaseTime Increase Reaction Time IncompleteReaction->IncreaseTime Yes WorkupLoss Check Workup/Purification for Product Loss IncompleteReaction->WorkupLoss No IncreaseTime->End WorkupLoss->End

References

Technical Support Center: Optimizing Recrystallization of 2,3-Dimethyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for optimizing the recrystallization solvent for 2,3-Dimethyl-5-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent?

An ideal recrystallization solvent should meet several key criteria.[1][2] The compound being purified, in this case, this compound, should be highly soluble in the solvent at its boiling point but sparingly or insoluble at room temperature.[2] This temperature-dependent solubility differential is crucial for maximizing crystal recovery upon cooling.[2] Additionally, the solvent should either dissolve impurities completely at all temperatures or not dissolve them at all, allowing for their removal by filtration.[1] The solvent must be chemically inert, not reacting with the compound, and volatile enough to be easily removed from the purified crystals.[3]

Q2: How do I select a starting solvent for this compound?

The principle of "like dissolves like" is a good starting point. This compound has both polar (nitro and amine groups) and non-polar (dimethyl-benzene ring) characteristics. Therefore, solvents with intermediate polarity, such as ethanol or acetone, are often good candidates. Aromatic amines are noted to have diminished hydrogen bonding capabilities, resulting in low water solubility.[4] For a structured approach, it is recommended to perform small-scale solubility tests with a range of solvents.[5]

Q3: When is a mixed-solvent system necessary?

A mixed-solvent system is employed when no single solvent provides the ideal solubility profile.[6] This situation arises if the compound is too soluble in one solvent even when cold, and poorly soluble in another solvent even when hot.[7] A good mixed-solvent system consists of two miscible solvents: one in which this compound is highly soluble (the "soluble solvent") and another in which it is insoluble (the "insoluble solvent").[6]

Q4: How do I perform a recrystallization using a mixed-solvent system?

To perform a mixed-solvent recrystallization, dissolve the crude this compound in a minimal amount of the hot "soluble solvent".[8] Then, slowly add the hot "insoluble solvent" dropwise to the boiling solution until it becomes slightly cloudy (turbid). This cloudiness indicates the point of saturation.[7] To ensure the solution is not oversaturated, add a few more drops of the hot "soluble solvent" until the solution becomes clear again.[8] Then, allow the solution to cool slowly to induce crystallization.

Data Presentation

Table 1: Qualitative Solubility of Nitroaniline Compounds in Common Solvents

Note: Specific quantitative solubility data for this compound is not widely available. This table is based on the general properties of similar compounds, such as 2-methyl-5-nitroaniline, and should be confirmed experimentally.

SolventChemical ClassExpected Solubility at Room Temp.Expected Solubility at Boiling Point
WaterProtic, PolarInsoluble/Poorly Soluble[9]Sparingly Soluble
EthanolProtic, PolarSparingly Soluble[9]Soluble[9]
MethanolProtic, PolarSparingly SolubleSoluble
AcetoneAprotic, PolarSoluble[10]Very Soluble
Ethyl AcetateAprotic, Mid-PolaritySparingly SolubleSoluble
DichloromethaneAprotic, Non-PolarSolubleVery Soluble
TolueneAprotic, Non-PolarSparingly SolubleSoluble
Hexane/HeptaneAprotic, Non-PolarInsolubleSparingly Soluble
Diethyl EtherAprotic, Non-PolarSoluble[9]Very Soluble
ChloroformAprotic, Non-PolarSoluble[9]Very Soluble

Table 2: Potential Recrystallization Solvent Systems

System TypeSolvent(s)AdvantagesPotential Disadvantages
Single SolventEthanolGood solubility profile for many nitroanilines, relatively low toxicity.May require a larger volume; impurities may have similar solubility.
Single SolventTolueneGood for less polar compounds, can form high-quality crystals.Higher boiling point, may be harder to remove completely.
Mixed SolventEthanol-WaterHighly tunable polarity, water is an effective anti-solvent.[7]Prone to "oiling out" if the solvent ratio is not optimized or cooled too quickly.
Mixed SolventToluene-HexaneGood for controlling solubility of aromatic compounds.[7]Both are non-polar; may not effectively remove polar impurities.
Mixed SolventEthyl Acetate-HexaneVersatile system with a significant polarity difference.Boiling points are relatively low, which can lead to rapid evaporation.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently test multiple solvents to find a suitable candidate for recrystallization.[1]

  • Preparation : Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Room Temperature Test : To each tube, add 0.5 mL of a different solvent from Table 1. Vigorously mix the contents. Record whether the solid is soluble, sparingly soluble, or insoluble at room temperature. A solvent that dissolves the compound completely at this stage is unsuitable.[1]

  • Boiling Point Test : For the solvents in which the compound was sparingly soluble or insoluble, heat the test tubes in a suitable bath (e.g., water or sand bath). Add the same solvent dropwise (up to a total of 2-3 mL) while heating until the solid dissolves completely.[1]

  • Cooling Test : Once dissolved, remove the tubes from the heat and allow them to cool slowly to room temperature, and then place them in an ice-water bath.[5]

  • Evaluation : A good solvent is one in which the compound dissolves completely at a high temperature but forms a significant amount of crystals upon cooling.[2]

Protocol 2: Single-Solvent Recrystallization
  • Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring (e.g., on a hot plate). Continue to add small portions of the hot solvent until the solid is just dissolved.[8] Using the minimum amount of boiling solvent is critical for good recovery.[5]

  • Hot Filtration (if necessary) : If insoluble impurities are present, perform a hot gravity filtration to remove them. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.[11]

  • Crystallization : Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[5] Slow cooling promotes the formation of larger, purer crystals.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[11]

  • Isolation : Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[12]

  • Washing : Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[5][7]

  • Drying : Dry the purified crystals completely to remove residual solvent.[5]

Recrystallization Workflow

Recrystallization_Workflow start Crude this compound test_solvents Perform Small-Scale Solubility Tests start->test_solvents single_solvent_found Good Single Solvent Found? test_solvents->single_solvent_found single_recrystallize Perform Single-Solvent Recrystallization single_solvent_found->single_recrystallize  Yes mixed_solvent_test Select Miscible Solvent Pair (Soluble + Insoluble) single_solvent_found->mixed_solvent_test No   collect_crystals Collect, Wash, and Dry Crystals single_recrystallize->collect_crystals mixed_recrystallize Perform Mixed-Solvent Recrystallization mixed_solvent_test->mixed_recrystallize mixed_recrystallize->collect_crystals end_product Pure Crystals collect_crystals->end_product

Caption: Workflow for selecting an optimal recrystallization solvent system.

Troubleshooting Guide

Q: The compound "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[13] Insulating the flask can help slow the cooling rate.

Q: No crystals are forming, even after cooling in an ice bath. What went wrong?

A: This is a common issue that can arise for several reasons:

  • Too much solvent was used : This is the most frequent cause.[13] Try boiling off some of the solvent to concentrate the solution and attempt cooling again.[8]

  • Supersaturation : The solution may be supersaturated.[13] Try to induce crystallization by scratching the inside of the flask with a glass stirring rod at the solution's surface or by adding a "seed crystal" of the pure compound.[14]

Q: My final yield of crystals is very low. How can I improve it?

A: A low yield is often due to using too much solvent during the dissolution step or excessive washing of the final crystals.[5][12] Ensure you are using the minimum amount of boiling solvent to dissolve the crude product.[5] When washing the crystals, use a minimal amount of ice-cold solvent.[5] You can also try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor.

Q: The purified crystals are still colored. How can I remove the color?

A: If colored impurities are the cause, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the filtration step.[11] Use charcoal sparingly, as it can also adsorb your desired product, reducing the yield. After adding charcoal, the solution must be hot filtered to remove the carbon particles.[11]

Q: Crystals formed almost immediately and very rapidly. Is this a problem?

A: Yes, rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[14] An ideal crystallization process should occur over a period of about 20 minutes.[14] If crystals "crash out" immediately, reheat the solution, add a bit more solvent (1-2 mL), and allow it to cool more slowly.[14] Using a larger flask than necessary can also lead to rapid cooling due to a high surface area; switching to a smaller flask may help.[14]

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for Nitroaniline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address HPLC peak tailing issues encountered during the analysis of nitroaniline compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for nitroaniline compounds in reversed-phase HPLC?

Peak tailing for nitroaniline compounds, which are basic in nature, is often a result of secondary interactions with the stationary phase. The most common causes include:

  • Silanol Interactions: Free silanol groups on the surface of silica-based columns (like C18) can interact with the basic amine groups of nitroanilines, leading to peak tailing.[1][2] This is a prevalent issue, especially with older, Type A silica columns.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing their interaction with the analytes.[3] If the pH is too close to the pKa of the nitroaniline compound, it can exist in both ionized and unionized forms, resulting in peak distortion.[4][5]

  • Column Contamination and Degradation: Accumulation of sample matrix components or strongly retained compounds on the column frit or packing material can cause peak distortion.[6] Voids in the column packing can also lead to peak tailing.

  • Instrumental Effects: Excessive extra-column volume (e.g., long tubing, large detector cell) can contribute to band broadening and peak tailing.

  • Sample Overload: Injecting too much sample can saturate the column, leading to asymmetrical peaks.[6]

Q2: How does the mobile phase pH affect the peak shape of nitroanilines?

The mobile phase pH is a critical parameter in controlling the peak shape of ionizable compounds like nitroanilines.[3][5] At a low pH (typically below 3), the acidic silanol groups on the silica surface are protonated and thus less likely to interact with the protonated basic nitroaniline molecules.[3] This reduction in secondary interactions results in more symmetrical peaks. Conversely, at a higher pH, silanols become deprotonated (negatively charged), leading to stronger ionic interactions with the positively charged nitroaniline analytes, which in turn causes significant peak tailing.[2]

Q3: Can mobile phase additives improve the peak shape of nitroanilines?

Yes, mobile phase additives can significantly improve peak shape. For basic compounds like nitroanilines, a common strategy is to add a competing base, such as triethylamine (TEA), to the mobile phase.[1] TEA is a small, basic molecule that preferentially interacts with the active silanol sites on the stationary phase, effectively shielding them from the nitroaniline analytes.[1] This minimizes the secondary interactions that cause peak tailing. A typical concentration for TEA is around 0.1% (v/v).[1]

Q4: What type of HPLC column is best suited for the analysis of nitroaniline compounds to minimize peak tailing?

While standard C18 columns can be used, newer generation columns often provide better peak shapes for basic compounds like nitroanilines. Consider the following options:

  • End-capped C18 Columns: These columns have their residual silanol groups chemically deactivated, reducing the potential for secondary interactions.

  • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which helps to shield the silica surface and improve peak shape for basic compounds, even in highly aqueous mobile phases.[7]

  • Hybrid Silica Columns: These columns are based on a hybrid organic/inorganic silica particle that is more resistant to high pH and can offer improved peak shape for basic analytes.

Q5: My peak tailing is observed for all compounds in my sample, not just the nitroanilines. What should I investigate?

If all peaks in a chromatogram exhibit tailing, the issue is likely systemic rather than a specific chemical interaction. The following should be investigated:

  • Extra-column Volume: Check for and minimize the length and internal diameter of all tubing between the injector, column, and detector.

  • Column Void or Contamination: A void at the head of the column or a blocked frit can cause peak distortion for all analytes. Back-flushing the column (if permitted by the manufacturer) or replacing it may be necessary.[1]

  • Detector Settings: An incorrect detector time constant or sampling rate can lead to peak broadening and tailing.

Troubleshooting Guide

This step-by-step guide will help you systematically troubleshoot and resolve peak tailing issues with nitroaniline compounds.

Step 1: Initial Assessment and Diagnosis
  • Observe the Chromatogram: Determine if peak tailing is specific to the nitroaniline peaks or affects all peaks.

  • Calculate Peak Asymmetry: Quantify the extent of tailing using the asymmetry factor (As) or tailing factor (Tf). An ideal peak has a value of 1.0. A value greater than 1.2 is generally considered to be tailing.[6]

Step 2: Method and Mobile Phase Optimization
  • Adjust Mobile Phase pH:

    • Protocol: Lower the pH of the aqueous portion of your mobile phase to a value between 2.5 and 3.0 using an appropriate acid (e.g., formic acid, phosphoric acid). Ensure the final mobile phase pH is at least 2 pH units away from the pKa of your nitroaniline analyte.

  • Incorporate a Mobile Phase Additive:

    • Protocol: If adjusting the pH is not sufficient, add a competitive base like triethylamine (TEA) to the mobile phase at a concentration of 0.1% (v/v).[1] Prepare the mobile phase by adding the TEA to the aqueous component before mixing with the organic solvent.

  • Optimize Buffer Concentration:

    • Protocol: Ensure your buffer concentration is adequate, typically in the range of 10-50 mM, to maintain a stable pH.[1]

Step 3: Column Evaluation and Maintenance
  • Column Flushing:

    • Protocol: If you suspect column contamination, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns).

  • Check for Voids:

    • Protocol: If a column void is suspected, you can try reversing the column and flushing it to waste (if the manufacturer's instructions permit this).[1] However, a void often necessitates column replacement.

  • Consider a Different Column:

    • Protocol: If peak tailing persists, consider switching to a column specifically designed for the analysis of basic compounds, such as a modern, high-purity, end-capped C18 column or a polar-embedded phase column.

Step 4: Instrument Check
  • Minimize Extra-Column Volume:

    • Protocol: Inspect all tubing and connections between the injector and detector. Use the shortest possible lengths of tubing with the smallest appropriate internal diameter.

  • Sample Dilution:

    • Protocol: To rule out column overload, prepare and inject a 10-fold dilution of your sample.[1] If the peak shape improves, your original sample was too concentrated.

Quantitative Data Summary

The following table provides illustrative examples of how different experimental parameters can affect the peak asymmetry of a typical nitroaniline compound. Note: These values are representative and the actual improvement will depend on the specific analyte, column, and HPLC system.

ParameterCondition AAsymmetry Factor (As) - Condition ACondition BAsymmetry Factor (As) - Condition BExpected Improvement
Mobile Phase pH pH 7.02.1pH 3.01.3Significant
Mobile Phase Additive No Additive1.90.1% Triethylamine1.2Significant
Column Type Standard C18 (Type A Silica)2.0Polar-Embedded C181.4Moderate to Significant
Sample Concentration 100 µg/mL1.810 µg/mL1.2Significant

Experimental Protocols

Protocol for Mobile Phase pH Adjustment:

  • Determine the pKa of the nitroaniline analyte.

  • Prepare the aqueous portion of the mobile phase.

  • While stirring, add a suitable acid (e.g., formic acid, phosphoric acid) dropwise to adjust the pH to the desired level (e.g., pH 3.0).

  • Filter the aqueous buffer before mixing it with the organic solvent.

  • Prepare the final mobile phase by mixing the pH-adjusted aqueous component with the organic solvent in the desired ratio.

Protocol for Using Mobile Phase Additives (Triethylamine - TEA):

  • To the aqueous portion of the mobile phase, add triethylamine to a final concentration of 0.1% (v/v). For example, add 1 mL of TEA to 999 mL of the aqueous solvent.

  • Adjust the pH of the TEA-containing aqueous phase to the desired level using a suitable acid.

  • Filter the solution.

  • Prepare the final mobile phase by mixing with the organic solvent.

Visual Troubleshooting Guides

The following diagrams illustrate the logical workflow for troubleshooting HPLC peak tailing for nitroaniline compounds.

Troubleshooting_Workflow start Peak Tailing Observed for Nitroaniline check_all_peaks Does tailing affect all peaks? start->check_all_peaks instrument_issues Investigate Systemic Issues: - Extra-column volume - Column void/blockage - Detector settings check_all_peaks->instrument_issues Yes chem_issues Investigate Chemical Interactions check_all_peaks->chem_issues No all_peaks_tail Yes nitro_peaks_tail No adjust_ph Adjust Mobile Phase pH (Target: 2.5 - 3.0) chem_issues->adjust_ph add_additive Add Mobile Phase Additive (e.g., 0.1% TEA) adjust_ph->add_additive change_column Evaluate/Change Column (End-capped, Polar-Embedded) add_additive->change_column check_concentration Check Sample Concentration (Dilute sample) change_column->check_concentration

Caption: Troubleshooting workflow for HPLC peak tailing.

Signaling_Pathway cluster_cause Primary Cause cluster_analyte Analyte cluster_interaction Interaction cluster_effect Effect silanol Free Silanol Groups (on Silica Surface) secondary_interaction Secondary Ionic Interaction silanol->secondary_interaction nitroaniline Basic Nitroaniline (Protonated Amine Group) nitroaniline->secondary_interaction peak_tailing Peak Tailing secondary_interaction->peak_tailing

References

Technical Support Center: Analysis of Dimethyl-nitroaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of dimethyl-nitroaniline isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for resolving co-eluting isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the chromatographic analysis of dimethyl-nitroaniline isomers.

Q1: My dimethyl-nitroaniline isomer peaks are co-eluting or have poor resolution in reverse-phase HPLC. What are the initial steps to troubleshoot this?

A1: Co-elution is a common issue when analyzing structurally similar isomers.[1] A systematic approach to optimizing your HPLC method is crucial. Here are the initial steps:

  • Assess Peak Shape: Look for signs of co-elution such as peak fronting, tailing, or shoulders. A symmetrical peak does not guarantee purity, and a diode array detector (DAD) can be used to check for peak purity across the peak.[2]

  • Review Mobile Phase Composition: The organic modifier and pH of your mobile phase are critical for selectivity.[3][4]

    • Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents exhibit different selectivities for aromatic compounds.

    • Solvent Strength: Adjust the ratio of your organic solvent to the aqueous phase. Increasing the aqueous portion can enhance retention and improve separation.

  • Check Column Health: An old or contaminated column can lead to peak broadening and loss of resolution. Test your column with a standard mixture to ensure it is performing optimally.

Q2: How does the mobile phase pH affect the separation of dimethyl-nitroaniline isomers?

A2: The pH of the mobile phase is a powerful tool for controlling the retention and selectivity of ionizable compounds like aromatic amines.[5][6][7] The pKa of the analyte determines its ionization state at a given pH. For basic compounds like dimethyl-nitroanilines, a mobile phase pH above their pKa will result in a neutral molecule, leading to longer retention times in reverse-phase HPLC. Conversely, a pH below the pKa will lead to protonation and shorter retention times. By carefully adjusting the pH, you can manipulate the retention times of your isomers to achieve better separation. It is advisable to work at a pH that is at least 1.5 units away from the pKa of the analytes to ensure robust and reproducible retention.[7]

Q3: I've optimized my mobile phase, but the isomers are still not separating. What's the next step?

A3: If mobile phase optimization is insufficient, consider changing the stationary phase. Different column chemistries offer unique selectivities.

  • For Reverse-Phase HPLC: If you are using a standard C18 column, consider a phenyl-based column. The π-π interactions between the phenyl stationary phase and the aromatic rings of the dimethyl-nitroaniline isomers can provide a different selectivity.[8]

  • Alternative Techniques: If HPLC does not provide the desired resolution, consider alternative chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Supercritical Fluid Chromatography (SFC).

Q4: What are the advantages of using Supercritical Fluid Chromatography (SFC) for dimethyl-aniline isomer separation?

A4: SFC is a powerful technique for separating isomers and offers several advantages over traditional HPLC:[8][9]

  • High Efficiency and Speed: The low viscosity of supercritical fluids allows for faster separations without a significant loss of resolution.

  • Unique Selectivity: SFC often provides different selectivity compared to HPLC, which can be beneficial for resolving closely related isomers.

  • "Greener" Chromatography: The primary mobile phase in SFC is typically carbon dioxide, which is less toxic and produces less organic waste compared to HPLC solvents.

  • Analysis without Derivatization: SFC can often separate isomers without the need for chemical derivatization.[9]

Q5: My peaks are tailing. What are the common causes and how can I fix it?

A5: Peak tailing can be caused by several factors:[10]

  • Secondary Interactions: Unwanted interactions between basic analytes like dimethyl-nitroaniline and acidic silanol groups on the silica-based stationary phase can cause tailing.

    • Solution: Use a high-purity, end-capped column. Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can also help to mask the residual silanol groups.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

  • Insufficient Buffering: If the mobile phase pH is close to the analyte's pKa, it can lead to peak tailing.

    • Solution: Ensure your mobile phase is adequately buffered to maintain a constant pH.

Data Presentation

The following tables summarize typical performance data for the analysis of nitroaniline isomers using various techniques. Note: Data for specific dimethyl-nitroaniline isomers is limited; this data for nitroaniline isomers serves as a close reference.

Table 1: HPLC-UV Performance for Nitroaniline Isomer Analysis [11]

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linear RangeSample Matrix
o-, m-, p-Nitroaniline≤ 0.2 µg/L2.0 x 10⁻⁹ M (o-, m-)1 - 100 µg/LTap and Pond Water
3-Nitroaniline1 µg/L-5 - 1500 µg/LEnvironmental Water

Table 2: TLC Rf Values for Nitroaniline Isomers with Different Mobile Phases [12]

Mobile PhaseSpot Colors ObservedDistance Traveled by Solute (mm)Solvent Front Distance (mm)Rf Values
Cyclohexane1 yellow spot1.564.00.0234
Acetone1 yellow spot50.064.00.781
Ethyl Acetate1 yellow spot43.064.00.672
50:50 Cyclohexane:Ethyl Acetate2 yellow spots30.0, 40.066.00.455, 0.606

Experimental Protocols

Below are detailed methodologies for common analytical techniques used in the separation of dimethyl-nitroaniline isomers.

Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is a starting point for the separation of positional isomers of dimethyl-nitroaniline.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size). A phenyl-based column can be used for alternative selectivity.

  • Mobile Phase: A gradient of acetonitrile and water is often effective. The pH can be adjusted with formic acid or ammonium acetate to optimize separation.

    • Example Gradient: Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength where the isomers have significant absorbance (e.g., 254 nm or a wavelength specific to the nitroaniline chromophore).

  • Sample Preparation:

    • Accurately weigh a small amount of the sample.

    • Dissolve the sample in the initial mobile phase composition.

    • Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile isomers.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a stationary phase suitable for aromatic amines, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature of 80 °C, hold for 2 minutes.

    • Ramp at 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 350.

    • Ion Source Temperature: 230 °C.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent such as methanol or dichloromethane.

    • Ensure the concentration is appropriate for GC-MS analysis to avoid detector saturation.

Protocol 3: Thin-Layer Chromatography (TLC)

TLC is a quick and inexpensive method for preliminary analysis and method development.[13][14]

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase (Developing Solvent): A mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or acetone) is commonly used. The ratio of the solvents should be optimized to achieve good separation. A 50:50 (v/v) mixture of cyclohexane and ethyl acetate has been shown to be effective for separating nitroaniline isomers.[12]

  • Procedure:

    • Prepare the developing chamber by adding the mobile phase and allowing the atmosphere to saturate.

    • Spot the dissolved sample onto the TLC plate baseline.

    • Place the plate in the developing chamber.

    • Allow the solvent front to move up the plate.

    • Remove the plate and mark the solvent front.

    • Visualize the spots under UV light (254 nm).

    • Calculate the Retention Factor (Rf) for each spot.

Visualizations

Experimental Workflow for Isomer Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Processing Sample Dimethyl-nitroaniline Isomer Mixture Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Filtration Filter through 0.22 µm Syringe Filter Dissolution->Filtration HPLC HPLC System Filtration->HPLC GCMS GC-MS System Filtration->GCMS SFC SFC System Filtration->SFC Chromatogram Obtain Chromatogram HPLC->Chromatogram GCMS->Chromatogram SFC->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: General experimental workflow for the analysis of dimethyl-nitroaniline isomers.

Troubleshooting Logic for Co-eluting Peaks in HPLC

troubleshooting_workflow Start Co-eluting or Poorly Resolved Peaks CheckPeakShape Assess Peak Shape (Symmetry, Purity) Start->CheckPeakShape OptimizeMobilePhase Optimize Mobile Phase CheckPeakShape->OptimizeMobilePhase ChangeSolvent Switch Organic Modifier (ACN/MeOH) OptimizeMobilePhase->ChangeSolvent Selectivity Issue AdjustStrength Adjust Solvent Strength OptimizeMobilePhase->AdjustStrength Retention Issue AdjustpH Adjust Mobile Phase pH OptimizeMobilePhase->AdjustpH Ionizable Analyte Resolved Peaks Resolved OptimizeMobilePhase->Resolved NotResolved Still Not Resolved ChangeSolvent->NotResolved AdjustStrength->NotResolved AdjustpH->NotResolved ChangeColumn Change Stationary Phase (e.g., Phenyl Column) ChangeColumn->Resolved NotResolved2 Still Not Resolved ChangeColumn->NotResolved2 ConsiderAlternative Consider Alternative Technique (SFC/GC-MS) ConsiderAlternative->Resolved NotResolved->ChangeColumn NotResolved2->ConsiderAlternative

Caption: A logical workflow for troubleshooting co-eluting peaks in HPLC analysis.

References

Technical Support Center: Degradation of 2,3-Dimethyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on the degradation of 2,3-Dimethyl-5-nitroaniline under acidic conditions is not extensively available in public literature. The information provided herein is based on established principles of organic chemistry, forced degradation guidelines for pharmaceutical substances, and data from structurally related nitroaromatic compounds. This guide is intended to support researchers in designing and troubleshooting their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability under acidic conditions important?

This compound is an aromatic amine containing two methyl groups and a nitro group. Aromatic nitroanilines are important intermediates in the synthesis of dyes, pigments, and pharmaceuticals. Understanding the stability of this molecule under acidic conditions is crucial for several reasons:

  • Drug Development: To predict the degradation pathways of active pharmaceutical ingredients (APIs) that may contain this structural motif, which is a requirement for regulatory submissions.[1][2]

  • Process Chemistry: To optimize reaction conditions and prevent the formation of impurities during synthesis or purification steps that involve acidic environments.

  • Analytical Method Development: To develop stability-indicating analytical methods that can separate the parent compound from its degradation products.[1]

Q2: What is the likely primary degradation pathway for this compound in acidic conditions?

While specific pathways are not documented, the primary mechanism of degradation in aqueous acidic solution is likely to be slow acid-catalyzed hydrolysis of the amino group, potentially leading to the formation of a substituted nitrophenol. The reaction would likely proceed via protonation of the amino group. Due to the electron-withdrawing nature of the nitro group, the aromatic ring is deactivated towards electrophilic attack, making ring modifications less probable under typical forced degradation conditions.[3]

Q3: What are the typical stress conditions for an acid-forced degradation study?

According to ICH guidelines, forced degradation studies should be conducted under conditions more severe than accelerated stability testing. For acid hydrolysis, typical conditions are:

  • Acid: 0.1 M to 1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄).

  • Temperature: Initially at room temperature, but may be increased to 50-60°C or higher if no degradation is observed.

  • Duration: The study should be conducted for a sufficient duration to achieve 5-20% degradation of the active substance. This could range from a few hours to several days.

Q4: My analytical results (HPLC) show no degradation, even under harsh acidic conditions. What should I do?

  • Increase Stress Conditions: Incrementally increase the acid concentration (e.g., from 0.1 M to 1 M HCl) and/or the temperature (e.g., in 10°C increments).

  • Extend Duration: Increase the exposure time to the stress conditions.

  • Check Analytical Method: Ensure your HPLC method is capable of separating potential degradants. The peak for this compound might be obscuring smaller peaks of degradation products. Check for peak purity using a photodiode array (PDA) detector.

  • Solubility Issues: Verify that the compound remains soluble in the acidic medium throughout the experiment. Precipitated material will not degrade at the same rate.

Q5: I am observing multiple unexpected peaks in my chromatogram. How do I identify them?

  • Use a Mass Spectrometer: Couple your HPLC system to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This is the most effective way to identify potential degradation products.

  • Compare with Controls: Run a blank (acid solution without the compound) to ensure the peaks are not from the matrix or solvent.

  • Consider Isomers: The synthesis of this compound may result in positional isomers which could be present in the starting material.

Troubleshooting Guides

Issue 1: Rapid or Complete Degradation (>20%)
Potential Cause Troubleshooting Steps
Stress conditions are too harsh.Reduce acid concentration, temperature, or duration of the experiment.
High reactivity of the compound.Start with milder conditions (e.g., 0.01 M HCl at room temperature) and gradually increase the stress.
Presence of catalytic impurities in the sample.Use a highly purified sample of this compound for the study.
Issue 2: Poor Reproducibility of Degradation Percentage
Potential Cause Troubleshooting Steps
Inconsistent temperature control.Use a calibrated water bath or oven for consistent heating.
Inaccurate preparation of solutions.Ensure accurate and consistent preparation of the stock and acid solutions.
Sample solubility changes during the experiment.Visually inspect the sample throughout the experiment for any precipitation. If solubility is an issue, consider using a co-solvent (ensure the co-solvent is stable under the acidic conditions).
Inconsistent sampling times or neutralization.Use a precise timer for sampling and immediately neutralize the sample aliquot to stop the degradation reaction before analysis.
Issue 3: HPLC Analytical Problems
Potential Cause Troubleshooting Steps
Peak Tailing Check the pH of the mobile phase; for an amine, a mobile phase pH 2-3 units away from the pKa of the protonated amine is recommended. Ensure the column is not degraded.
Shifting Retention Times Ensure the mobile phase is well-mixed and degassed. Use a column oven for stable temperature control. Allow for adequate column equilibration time between runs.[4]
No Separation of Degradation Products Modify the mobile phase gradient to increase resolution. Try a different column chemistry (e.g., Phenyl-Hexyl instead of C18). Ensure the pH of the mobile phase is appropriate to ionize or suppress ionization of the analytes for better separation.
Baseline Noise or Drift Use high-purity HPLC-grade solvents and reagents. Ensure the mobile phase is properly degassed. Check for leaks in the system or a contaminated detector cell.[4][5]

Experimental Protocols

Protocol: Forced Degradation by Acid Hydrolysis

Objective: To induce and analyze the degradation of this compound under acidic conditions.

Materials:

  • This compound (high purity)

  • Hydrochloric acid (1 M and 0.1 M solutions)

  • Sodium hydroxide (1 M and 0.1 M solutions for neutralization)

  • HPLC-grade water and acetonitrile

  • Volumetric flasks, pipettes, and vials

  • Calibrated pH meter

  • HPLC system with UV/PDA detector (and preferably a mass spectrometer)

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • In a volumetric flask, add a known volume of the stock solution.

    • Add a volume of 1 M HCl to achieve a final acid concentration of 0.1 M and a final drug concentration of approximately 100 µg/mL.

    • Dilute to the final volume with HPLC-grade water.

  • Control Sample: Prepare a control sample by diluting the stock solution with water to the same final concentration without adding acid.

  • Incubation:

    • Store the stress and control samples in a temperature-controlled environment (e.g., a 60°C water bath).

    • Protect the samples from light to avoid photolytic degradation.

  • Sampling:

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, and 24 hours).

    • Immediately neutralize the acidic aliquots with an equimolar amount of NaOH solution to stop the degradation.

  • Analysis:

    • Analyze all samples (neutralized stress samples and control samples) by a validated stability-indicating HPLC method.

    • Quantify the amount of this compound remaining and the percentage of degradation products formed.

Data Presentation

Table 1: Summary of Acid Degradation Data for this compound

Condition IDAcid Type & Conc.Temperature (°C)Time (hours)Initial Conc. (µg/mL)Remaining Conc. (µg/mL)% DegradationPeak Area of Degradant 1Peak Area of Degradant 2
A-010.1 M HCl600100.2100.10.1%NDND
A-020.1 M HCl606100.295.34.9%Enter AreaEnter Area
A-030.1 M HCl6012100.290.110.1%Enter AreaEnter Area
A-040.1 M HCl6024100.282.517.7%Enter AreaEnter Area
B-011 M HCl60299.888.711.1%Enter AreaEnter Area

ND: Not Detected. Data is hypothetical for illustrative purposes.

Visualizations

G cluster_workflow Experimental Workflow for Acid Degradation Study prep Prepare Stock Solution (1 mg/mL) stress Prepare Stress Sample (e.g., 0.1 M HCl, 100 µg/mL) prep->stress control Prepare Control Sample (No Acid) prep->control incubate Incubate at Stress Temp. (e.g., 60°C) stress->incubate control->incubate sample Withdraw Aliquots at Time Points incubate->sample t=0, 2, 6, 12, 24h neutralize Neutralize Aliquots (e.g., with NaOH) sample->neutralize analyze Analyze by HPLC-UV/MS neutralize->analyze

Caption: General experimental workflow for a forced degradation study.

G cluster_pathway Hypothetical Acid Degradation Pathway parent This compound protonated Protonated Amine Intermediate (Anilinium ion) parent->protonated + H⁺ (from acid) product Potential Product: 2,3-Dimethyl-5-nitrophenol protonated->product + H₂O, - NH₄⁺ (Nucleophilic Aromatic Substitution - slow step) water H₂O (Nucleophile) nh4 NH₄⁺

Caption: Hypothetical degradation pathway under acidic conditions.

G start Unexpected HPLC Result? q1 No Degradation Observed? start->q1 q2 Poor Peak Shape? start->q2 q3 Shifting Retention Time? start->q3 a1_1 Increase Stress: - Temp ↑ - [Acid] ↑ - Time ↑ q1->a1_1 Yes a1_2 Verify Method: - Check Peak Purity - Ensure Solubility q1->a1_2 Yes a2_1 Adjust Mobile Phase pH (2 units from pKa) q2->a2_1 Yes a2_2 Check for Column Overload (Inject less sample) q2->a2_2 Yes a3_1 Use Column Oven q3->a3_1 Yes a3_2 Ensure Proper Equilibration and Mobile Phase Mixing q3->a3_2 Yes

Caption: Troubleshooting decision tree for HPLC analysis.

References

Technical Support Center: Synthesis of 2,3-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dimethylaniline. Our focus is on minimizing the formation of dinitrated byproducts and optimizing reaction conditions for a high yield of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 2,3-dimethylaniline?

A1: The most common and effective synthesis route for 2,3-dimethylaniline (also known as 2,3-xylidine) involves a two-step process:

  • Mononitration of o-xylene (2,3-dimethylbenzene): This step introduces a single nitro group onto the aromatic ring. The primary products are 3-nitro-o-xylene and 4-nitro-o-xylene. Careful control of reaction conditions is crucial to prevent dinitration.

  • Reduction of 3-nitro-o-xylene: The nitro group of the desired 3-nitro-o-xylene isomer is then reduced to an amino group to yield 2,3-dimethylaniline.

Q2: Why is direct nitration of 2,3-dimethylaniline not a viable synthetic method?

A2: Direct nitration of anilines, including 2,3-dimethylaniline, is generally avoided for several reasons. The amino group (-NH2) is highly activating and susceptible to oxidation by nitric acid, which can lead to the formation of tarry byproducts and a low yield of the desired nitroaniline.[1] Furthermore, in the strongly acidic conditions of nitration, the amino group is protonated to form an anilinium ion (-NH3+), which is a meta-directing group and deactivates the ring, leading to a mixture of isomers and undesired products.[2][3]

Q3: What are the primary byproducts in the synthesis of 2,3-dimethylaniline, and how can they be minimized?

A3: The main byproducts are dinitrated o-xylenes, formed during the initial nitration step, and undesired isomers of mononitro-o-xylene. Minimizing dinitration can be achieved by:

  • Controlling reaction temperature: Lower temperatures generally favor mononitration.

  • Stoichiometry of reagents: Using a minimal excess of the nitrating agent can reduce the likelihood of a second nitration.

  • Choice of nitrating agent: Milder nitrating agents or the use of solid acid catalysts can improve selectivity for mononitration.

Q4: How can I purify the final 2,3-dimethylaniline product?

A4: Purification of 2,3-dimethylaniline can be achieved through several methods, depending on the scale and required purity. Fractional distillation is effective for large-scale purification, separating the desired aniline from less volatile dinitro byproducts.[4] For smaller scales and higher purity, column chromatography or recrystallization can be employed.[4]

Troubleshooting Guides

Problem 1: Low Yield of Mononitro-o-xylene and High Levels of Dinitration

Possible Causes:

  • Excessive Nitrating Agent: Using a large excess of nitric acid increases the probability of a second nitration event.

  • High Reaction Temperature: The rate of dinitration increases significantly with temperature.

  • Concentrated Acid Mixture: A highly concentrated mixture of sulfuric and nitric acid is a very strong nitrating medium, which can lead to over-nitration.

Solutions:

  • Adjust Stoichiometry: Carefully control the molar ratio of nitric acid to o-xylene. A slight excess of nitric acid is often sufficient.

  • Temperature Control: Maintain a low reaction temperature, typically between 0°C and 10°C, by using an ice bath.

  • Alternative Nitrating Systems: Consider using milder nitrating agents or solid acid catalysts like zeolites, which can offer higher selectivity for mononitration.[5]

Problem 2: Incomplete Reduction of 3-Nitro-o-xylene

Possible Causes:

  • Inactive Catalyst/Reagent: The reducing agent (e.g., metal in an acid reduction) or catalyst (e.g., Pd/C in hydrogenation) may have lost its activity.

  • Poor Solubility: The nitro compound may not be sufficiently soluble in the chosen solvent, limiting the reaction rate.

  • Insufficient Reducing Agent: The amount of reducing agent may be inadequate to fully reduce the nitro group.

Solutions:

  • Use Fresh Reagents/Catalyst: Ensure that the reducing agent is of high quality and the catalyst is fresh. For catalytic hydrogenation, increasing the catalyst loading may be beneficial.

  • Optimize Solvent System: Choose a solvent in which the 3-nitro-o-xylene is readily soluble. A co-solvent system, such as ethanol/water, can sometimes improve solubility.

  • Increase Amount of Reducing Agent: Use a sufficient excess of the reducing agent to drive the reaction to completion.

Problem 3: Formation of Undesired Isomers

Possible Cause:

  • The nitration of o-xylene naturally produces a mixture of 3-nitro-o-xylene and 4-nitro-o-xylene. The ratio of these isomers is dependent on the reaction conditions.

Solution:

  • Separation of Isomers: The isomers of mononitro-o-xylene can be separated by fractional distillation or chromatography before proceeding to the reduction step. Their different physical properties, such as boiling points, allow for their separation.

Data Presentation

Table 1: Comparison of Mononitration Conditions for o-Xylene

Nitrating Agent/CatalystTemperature (°C)Molar Ratio (HNO₃:o-xylene)Yield of Mononitro-o-xylene (%)Dinitro Byproducts (%)Reference
Mixed Acid (H₂SO₄/HNO₃)301.1:1 (excess HNO₃)~92~7[6]
Fuming Nitric Acid (FNA)Not specified6:191.87.2[7]
Zeolite H-beta701:128 (conversion)Minor[8]
Continuous-flow (Mixed Acid)1001.2:194.1Not specified[7]

Experimental Protocols

Protocol 1: Selective Mononitration of o-Xylene

This protocol is adapted from procedures that aim to maximize the yield of mononitro-o-xylene while minimizing dinitration.

Materials:

  • o-Xylene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Dichloromethane

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add a calculated amount of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0°C.

  • Slowly add o-xylene to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10°C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the o-xylene/sulfuric acid mixture over a period of 1-2 hours, maintaining the reaction temperature between 0°C and 5°C.

  • After the addition is complete, continue stirring at the same temperature for an additional 2-3 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Separate the organic layer and wash it with cold water, followed by a saturated sodium bicarbonate solution, and finally with water again until the washings are neutral.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to obtain the crude mononitro-o-xylene mixture.

  • The isomers can be separated by fractional distillation under reduced pressure.

Protocol 2: Reduction of 3-Nitro-o-xylene to 2,3-Dimethylaniline

This protocol describes a common method for the reduction of a nitroarene to an aniline using iron powder and hydrochloric acid.

Materials:

  • 3-Nitro-o-xylene

  • Iron powder (fine)

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Sodium Hydroxide solution (20%)

  • Diethyl ether

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, place the 3-nitro-o-xylene and ethanol.

  • Add fine iron powder to the flask.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add concentrated hydrochloric acid dropwise to the refluxing mixture.

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and make it basic by the slow addition of a 20% sodium hydroxide solution.

  • Filter the mixture through a pad of celite to remove the iron salts.

  • Extract the filtrate with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude 2,3-dimethylaniline.

  • The product can be further purified by vacuum distillation.

Visualizations

Synthesis_Workflow Overall Synthesis Workflow for 2,3-Dimethylaniline cluster_step1 Step 1: Mononitration cluster_purification1 Purification cluster_step2 Step 2: Reduction cluster_purification2 Final Purification o-Xylene o-Xylene Nitration Reaction Nitration Reaction o-Xylene->Nitration Reaction Mixed Acid (H2SO4/HNO3) Mixed Acid (H2SO4/HNO3) Mixed Acid (H2SO4/HNO3)->Nitration Reaction Mononitro-o-xylene Isomers Mononitro-o-xylene Isomers Nitration Reaction->Mononitro-o-xylene Isomers Dinitro-o-xylene (Byproduct) Dinitro-o-xylene (Byproduct) Nitration Reaction->Dinitro-o-xylene (Byproduct) Separation Separation Mononitro-o-xylene Isomers->Separation 3-Nitro-o-xylene 3-Nitro-o-xylene Separation->3-Nitro-o-xylene 4-Nitro-o-xylene (Isomer) 4-Nitro-o-xylene (Isomer) Separation->4-Nitro-o-xylene (Isomer) Reduction Reaction Reduction Reaction 3-Nitro-o-xylene->Reduction Reaction Reducing Agent (e.g., Fe/HCl) Reducing Agent (e.g., Fe/HCl) Reducing Agent (e.g., Fe/HCl)->Reduction Reaction Crude 2,3-Dimethylaniline Crude 2,3-Dimethylaniline Reduction Reaction->Crude 2,3-Dimethylaniline Purification (e.g., Distillation) Purification (e.g., Distillation) Crude 2,3-Dimethylaniline->Purification (e.g., Distillation) Pure 2,3-Dimethylaniline Pure 2,3-Dimethylaniline Purification (e.g., Distillation)->Pure 2,3-Dimethylaniline

Caption: Overall synthesis workflow for 2,3-dimethylaniline.

Dinitration_Mechanism Mechanism of Dinitration as a Side Reaction o-Xylene o-Xylene Mononitro-o-xylene Mononitro-o-xylene o-Xylene->Mononitro-o-xylene First Nitration Nitronium Ion (NO2+) Nitronium Ion (NO2+) Further Nitration Further Nitration Mononitro-o-xylene->Further Nitration Second Nitration (Undesired) Dinitro-o-xylene Dinitro-o-xylene Further Nitration->Dinitro-o-xylene

Caption: Mechanism of dinitration as a side reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Low Yield Low Yield Check Nitration Step Check Nitration Step Low Yield->Check Nitration Step Check Reduction Step Check Reduction Step Low Yield->Check Reduction Step High Dinitration? High Dinitration? Check Nitration Step->High Dinitration? Incomplete Reduction? Incomplete Reduction? Check Reduction Step->Incomplete Reduction? Lower Temp, Less HNO3 Lower Temp, Less HNO3 High Dinitration?->Lower Temp, Less HNO3 Yes Fresh Reagents, Optimize Solvent Fresh Reagents, Optimize Solvent Incomplete Reduction?->Fresh Reagents, Optimize Solvent Yes

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Purification of 2,3-Dimethyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2,3-Dimethyl-5-nitroaniline from its starting materials.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification process in a question-and-answer format.

Q1: My purified product has a low yield. What are the common causes and how can I improve it?

A1: Low yield is a frequent issue stemming from several potential causes:

  • Incomplete Reaction: Significant byproduct formation or an incomplete nitration reaction can lead to a lower amount of the desired product from the start. It is recommended to optimize reaction conditions such as temperature and reaction time.[1]

  • Loss During Workup: Product can be lost during transfers between flasks and filtration steps. Ensure all equipment is rinsed with the mother liquor to recover as much product as possible.

  • Incomplete Crystallization: To maximize the precipitation of the product, cool the solution in an ice bath after it has slowly cooled to room temperature.[2][3] If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound can induce crystallization.[2][3]

  • Loss During Washing: Washing the collected crystals with an excessive amount of solvent or with solvent that is not sufficiently cold can redissolve a significant portion of the purified product. Always use a minimal amount of ice-cold solvent for washing.[2][3]

Q2: The crude product "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" typically occurs when the melting point of the solid is lower than the boiling point of the solvent or when there is a high concentration of impurities that depress the melting point of the mixture.[2]

  • Initial Purification: If significant impurities are present, an initial purification step, such as column chromatography, may be necessary to remove the impurities before attempting recrystallization.[2]

  • Solvent Choice: Re-evaluate your choice of solvent. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[4]

  • Solvent Volume: You may have used too little solvent. Add slightly more hot solvent until the oil fully dissolves, then proceed with slow cooling.

Q3: My final product is still colored (yellow/brown) after recrystallization. How can I remove these colored impurities?

A3: The presence of color often indicates residual byproducts from the nitration reaction or oxidation products.[1]

  • Activated Carbon (Charcoal): Add a small amount of activated carbon to the hot solution before the filtration step of recrystallization.[1][2] The activated carbon will adsorb the colored impurities.[2] Boil the solution with the charcoal for a few minutes and then perform a hot filtration to remove it along with the impurities.[2] Be aware that using too much charcoal can also adsorb some of your desired product, leading to a lower yield.

Q4: After purification, analytical tests (TLC/HPLC) show that isomeric impurities are still present. How can I achieve higher purity?

A4: Isomeric byproducts, such as 2-Methyl-3-nitroaniline and 2-Methyl-6-nitroaniline, often have similar solubilities to the desired product, making separation by simple recrystallization challenging.[1][2]

  • Multiple Recrystallizations: Performing the recrystallization process multiple times can progressively improve the purity. Monitor the purity at each step using an analytical technique like TLC or HPLC.[1]

  • Fractional Crystallization: This technique can be employed, sometimes involving the crystallization of the product's sulfate from the reaction mixture, which may leave some isomers behind in the solution.[1]

  • Column Chromatography: For laboratory-scale purifications requiring high purity, column chromatography is a very effective method for separating isomers with different polarities.[1][5]

  • Preparative HPLC: For the highest purity standards, preparative High-Performance Liquid Chromatography (HPLC) can be used to isolate the desired isomer.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The primary impurities are positional isomers formed during the nitration of 2,3-dimethylaniline. These include 2-Methyl-3-nitroaniline, 2-Methyl-4-nitroaniline, and 2-Methyl-6-nitroaniline.[1] Other potential impurities are unreacted starting material (2,3-dimethylaniline), dinitrated products, and dark, tarry materials resulting from oxidation of the aniline by nitric acid.[1]

Q2: What is the most common method for purifying crude this compound?

A2: Recrystallization is the most common and effective initial method for purifying the crude product.[1][2][4] This technique is excellent for removing a significant portion of impurities, especially if the crude product is a solid.[7]

Q3: Which solvents are best for the recrystallization of this compound?

A3: Ethanol is a commonly cited solvent for the recrystallization of similar nitroanilines.[1][2] The ideal solvent should dissolve the compound completely at high temperatures but have low solubility at room temperature or below, allowing for good crystal recovery upon cooling.[8] A solvent pair, such as aqueous ethanol, can also be effective.[6] It is always best to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude product.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process.[2] By spotting the crude mixture, the purified sample, and a reference standard (if available) on the same plate, you can visually assess the removal of impurities.[2][9] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[6][10]

Q5: What is the expected appearance of pure this compound?

A5: Pure this compound is a crystalline solid. Like many nitroaniline compounds, it is expected to be a yellow or orange solid.[11][12]

Data Presentation

Table 1: Comparison of Purification Methods for Nitroanilines

Purification MethodTypical Purity AchievedTypical YieldKey Impurities Removed
Single Recrystallization95-98%70-85%Insoluble impurities, some isomers, colored byproducts
Multiple Recrystallizations>98%50-70%Most isomeric and colored impurities
Flash Column Chromatography>98%>85%Isomeric impurities, other organic byproducts[6]
Preparative HPLC>99.5%VariableClosely related isomers and trace impurities

Table 2: Qualitative Solubility of this compound

SolventSolubilityReference
EthanolSoluble, especially when hot[1][2]
Ethyl AcetateSoluble[2]
Dimethyl sulfoxide (DMSO)Soluble[2]
WaterPoorly soluble[11]
HexanePoorly soluble[5]

Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid dissolves completely.[2]

  • Decolorization (If Necessary): If the solution is dark, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (a spatula tip is usually sufficient) and swirl the flask. Reheat the solution to boiling for a few minutes.[2][13]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities and the activated carbon.[2]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.[2]

  • Isolation and Washing: Collect the formed crystals by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities on the crystal surfaces.[2]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification by Flash Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the chosen eluent (mobile phase). A good starting eluent is a mixture of hexane and ethyl acetate; the optimal ratio should be determined by TLC.[5][6] Pour the slurry into the column and allow it to pack under pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the concentrated sample to the top of the packed column.[9]

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the silica gel. The compounds will separate based on their polarity, with less polar compounds eluting first.[5][9]

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.[9]

  • Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure desired product.[9]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Sample Preparation: Dissolve a small amount of the crude material and the purified product in a suitable volatile solvent, such as ethyl acetate or dichloromethane.[2]

  • TLC Plate Spotting: On a silica gel TLC plate, use a capillary tube to spot the crude sample and the purified sample side-by-side. If a reference standard is available, spot it as well.[2][9]

  • Elution: Develop the TLC plate in a chamber containing an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).[2]

  • Visualization: After the solvent front has moved up the plate, remove it from the chamber and visualize the spots. Aromatic nitro compounds are often colored, but visualization can be enhanced under UV light.[2] The purity is assessed by comparing the number and intensity of spots in the crude and purified lanes.

Visualization

Purification_Workflow start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallize Perform Recrystallization is_solid->recrystallize Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oily) is_colored Is the product highly colored? purity_check1 Assess purity by TLC/HPLC is_colored->purity_check1 No add_charcoal Add Activated Charcoal during Recrystallization is_colored->add_charcoal Yes purity_ok Is purity sufficient? purity_check1->purity_ok purity_ok->column_chrom No final_product Pure Product purity_ok->final_product Yes recrystallize->is_colored add_charcoal->purity_check1 purity_check2 Assess purity by TLC/HPLC column_chrom->purity_check2 purity_ok2 Is purity sufficient? purity_check2->purity_ok2 purity_ok2->final_product Yes further_purification Consider Preparative HPLC for higher purity purity_ok2->further_purification No further_purification->final_product

Caption: Decision workflow for the purification of this compound.

References

Technical Support Center: Scaling Up the Synthesis of Substituted Nitroanilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of substituted nitroanilines. Our aim is to facilitate a smooth scale-up process by addressing common challenges encountered during laboratory and pilot-plant production.

Frequently Asked Questions (FAQs)

Q1: Why is direct nitration of aniline often avoided for the synthesis of p-nitroaniline?

A1: Direct nitration of aniline with a mixture of concentrated nitric and sulfuric acids is generally avoided for two primary reasons. Firstly, the amino group (-NH₂) is highly susceptible to oxidation by the strong nitrating agents, which can lead to the formation of undesired byproducts and decomposition of the starting material. Secondly, under the highly acidic conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing group. This leads to a significant amount of the m-nitroaniline isomer, complicating purification and reducing the yield of the desired p-nitroaniline.

Q2: What is the purpose of acetylating aniline before the nitration step?

A2: Acetylation of aniline to form acetanilide is a crucial protection step. The resulting acetamido group (-NHCOCH₃) is less activating and more sterically bulky than the amino group. This modification serves two key purposes: it protects the nitrogen atom from oxidation by the nitrating mixture and, due to its steric hindrance, it directs the incoming nitro group primarily to the para position, thereby significantly increasing the yield of the desired p-nitroacetanilide intermediate.[1][2]

Q3: How can the ortho and para isomers of nitroacetanilide be effectively separated?

A3: The separation of o-nitroacetanilide and p-nitroacetanilide is most commonly achieved through recrystallization, typically using ethanol.[3] The ortho isomer is significantly more soluble in ethanol than the para isomer. When the crude mixture is dissolved in hot ethanol and allowed to cool, the less soluble p-nitroacetanilide crystallizes out, while the more soluble o-nitroacetanilide remains in the solution.[3][4]

Q4: What are the key safety precautions to consider when scaling up nitroaniline synthesis?

A4: Scaling up nitration reactions requires strict safety protocols due to their highly exothermic nature. Key precautions include:

  • Temperature Control: Maintaining a low reaction temperature (typically 0-10°C) is critical to prevent runaway reactions and the formation of dinitrated byproducts.[5]

  • Slow Addition of Reagents: The nitrating mixture should be added slowly and in a controlled manner to the acetanilide solution to manage the heat generated.[5][6]

  • Adequate Cooling and Stirring: A robust cooling system and efficient stirring are essential to ensure uniform temperature distribution and prevent localized overheating.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat. The reaction should be performed in a well-ventilated fume hood.[7]

Q5: My final p-nitroaniline product is discolored. What is the likely cause and how can I purify it?

A5: A discolored final product, often appearing brownish or off-yellow, can be due to the presence of residual starting materials, ortho or meta isomers, or oxidation byproducts. Purification can be achieved by recrystallization. A common method involves dissolving the crude product in a hot 1:1 ethanol/water mixture and allowing it to cool slowly to form bright yellow crystals of pure p-nitroaniline.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Acetanilide (Protection Step) - Incomplete reaction. - Hydrolysis of acetic anhydride before reaction.- Ensure the aniline is dry. - Add the acetic anhydride in portions. - Gently heat the reaction mixture to ensure completion.
Low Yield of p-Nitroacetanilide (Nitration Step) - Reaction temperature was too high, leading to oxidation and byproduct formation. - Inefficient nitration.- Maintain a low temperature (0-10°C) during the addition of the nitrating mixture.[5] - Add the nitrating mixture slowly with constant and efficient stirring.[5]
Final Product is a Mixture of Isomers (o-, m-, p-) - Direct nitration of aniline was attempted. - Inefficient separation of nitroacetanilide isomers.- Employ the aniline protection strategy (acetylation). - Perform a careful recrystallization of the p-nitroacetanilide intermediate from ethanol to separate the more soluble ortho isomer.[3]
Difficulty in Filtering the Final p-Nitroaniline Product - Crystals are too fine.- Allow the solution to cool slowly and undisturbed to encourage the formation of larger crystals. - After initial cooling, place the solution in an ice bath to maximize precipitation before filtration.
Final Product is Off-White or Brownish - Incomplete hydrolysis of p-nitroacetanilide. - Presence of impurities.- Ensure the hydrolysis step is carried out for a sufficient duration to ensure complete conversion. - Recrystallize the final p-nitroaniline product from a hot ethanol/water mixture.[3]

Quantitative Data Summary

The choice of nitrating agent and reaction conditions can significantly influence the ratio of ortho to para isomers formed during the nitration of acetanilide.

Nitrating Agent/ConditionOrtho:Para (o:p) RatioReference
H₂SO₄ / HNO₃0.15[8]
77% H₂SO₄0.24[8]
66% H₂SO₄0.40[8]
Ac₂O / HNO₃1.7[8]
Acetyl nitrate>10[9]
Nitronium tetrafluoroborate>10[9]

Note: The data indicates that nitration in strong sulfuric acid favors the formation of the para isomer, while conditions involving acetic anhydride or pre-formed nitronium salts lead to a higher proportion of the ortho isomer.

Experimental Protocols

Synthesis of p-Nitroaniline from Aniline

This multi-step synthesis involves the protection of the amino group, nitration, and subsequent deprotection.[10]

Step 1: Preparation of Acetanilide (Protection)

  • In a 250 mL flask, combine 9 mL (0.1 mol) of aniline, 15 mL of glacial acetic acid, and 15 mL of acetic anhydride.

  • Attach a reflux condenser to the flask and heat the solution to boiling for 10 minutes.

  • Allow the flask to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 50 mL of water and 40-50 g of ice.

  • Stir the mixture vigorously to induce crystallization.

  • Collect the acetanilide crystals by vacuum filtration using a Büchner funnel.

  • Recrystallize the crude product from hot water to obtain pure acetanilide.

Step 2: Nitration of Acetanilide to p-Nitroacetanilide

  • In a 100 mL beaker, carefully add 6.75 g (0.05 mol) of the prepared acetanilide in small portions to 15 mL of concentrated sulfuric acid with magnetic stirring.

  • Once the acetanilide has dissolved, cool the beaker in an ice bath.

  • Prepare a nitrating mixture by slowly adding 6 mL of concentrated nitric acid to 6 mL of concentrated sulfuric acid in a separate flask, keeping it cool.

  • Add the nitrating mixture dropwise to the acetanilide solution using an addition funnel, ensuring the temperature of the reaction mixture does not exceed 20°C.[4]

  • After the addition is complete, remove the beaker from the ice bath and let it stand at room temperature for 20 minutes.[4]

  • Pour the reaction mixture onto approximately 100 g of crushed ice in a larger beaker and stir.

  • Collect the precipitated p-nitroacetanilide by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol to separate the para isomer from the more soluble ortho isomer.

Step 3: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline (Deprotection)

  • Place the wet p-nitroacetanilide in a 250 mL flask and add 100 mL of water, stirring to form a fine paste.

  • Add 35 mL of concentrated hydrochloric acid and attach a reflux condenser.

  • Heat the mixture to boiling and maintain reflux for 35 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled solution into a 500 mL beaker containing 50-75 g of crushed ice.

  • Precipitate the p-nitroaniline by making the solution alkaline with the addition of ammonia.

  • Collect the yellow precipitate by vacuum filtration and wash with small portions of cold water.

  • Recrystallize the crude p-nitroaniline from a hot water/ethanol mixture to obtain the pure product.

Visualizations

experimental_workflow start Start: Aniline acetylation Step 1: Acetylation (Acetic Anhydride, Acetic Acid) start->acetylation acetanilide Intermediate: Acetanilide acetylation->acetanilide nitration Step 2: Nitration (HNO3, H2SO4, 0-10°C) acetanilide->nitration nitroacetanilide Intermediate: p-Nitroacetanilide (and o-isomer) nitration->nitroacetanilide separation Purification: Recrystallization (Ethanol) nitroacetanilide->separation pure_nitroacetanilide Pure p-Nitroacetanilide separation->pure_nitroacetanilide hydrolysis Step 3: Hydrolysis (Acidic or Basic) pure_nitroacetanilide->hydrolysis p_nitroaniline Final Product: p-Nitroaniline hydrolysis->p_nitroaniline end End p_nitroaniline->end

Caption: General experimental workflow for the synthesis of p-nitroaniline.

troubleshooting_low_yield start Low Yield of Final Product check_nitration Was the nitration temperature kept low (0-10°C)? start->check_nitration high_temp High temperature leads to oxidation & byproducts. check_nitration->high_temp No check_hydrolysis Was the hydrolysis refluxed completely? check_nitration->check_hydrolysis Yes action_cooling Action: Improve cooling and slow down the addition of nitrating agent. high_temp->action_cooling end Yield Improved action_cooling->end incomplete_hydrolysis Incomplete reaction. check_hydrolysis->incomplete_hydrolysis No check_separation Was the recrystallization of the intermediate effective? check_hydrolysis->check_separation Yes action_reflux Action: Increase reflux time or ensure adequate acid/base concentration. incomplete_hydrolysis->action_reflux action_reflux->end product_lost Product lost as the more soluble ortho isomer. check_separation->product_lost No check_separation->end Yes action_recrystallize Action: Re-recrystallize the intermediate carefully, ensuring slow cooling. product_lost->action_recrystallize action_recrystallize->end

Caption: Troubleshooting decision tree for low product yield.

References

Validation & Comparative

A Comparative Analysis of 2,3-Dimethyl-5-nitroaniline and 2,4-Dimethyl-5-nitroaniline for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the reactivity and physicochemical properties of two closely related nitroaniline isomers, providing researchers with the necessary data to make informed decisions in synthetic chemistry and drug design.

This guide offers a detailed comparison of the chemical reactivity and properties of 2,3-Dimethyl-5-nitroaniline and 2,4-Dimethyl-5-nitroaniline. While direct comparative experimental data is scarce, this document leverages established principles of organic chemistry, available spectroscopic data, and analogous reaction protocols to provide a comprehensive overview for researchers, scientists, and professionals in drug development.

Introduction: Structural Isomers with Distinct Reactivity Profiles

This compound and 2,4-Dimethyl-5-nitroaniline are aromatic amines that are of interest as intermediates in the synthesis of pharmaceuticals and other fine chemicals. Their reactivity is primarily governed by the interplay of the electron-donating amino (-NH₂) and methyl (-CH₃) groups, and the electron-withdrawing nitro (-NO₂) group. The subtle difference in the placement of one methyl group significantly influences the steric and electronic environment of the molecule, leading to distinct reactivity profiles, particularly in electrophilic aromatic substitution and reactions involving the amino group.

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for this compound is limited, the properties of 2,4-Dimethyl-5-nitroaniline are better documented. The following table summarizes the available data and provides predicted properties for the 2,3-isomer based on theoretical principles.

PropertyThis compound (Predicted/Inferred)2,4-Dimethyl-5-nitroaniline
Molecular Formula C₈H₁₀N₂O₂C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol 166.18 g/mol
Appearance -Light yellow to brown powder/crystal
Melting Point -122.0 to 126.0 °C
Basicity (pKa of conjugate acid) Predicted to be lower than 2,4-isomer due to steric hindrance from the ortho-methyl group.No direct experimental pKa found. The pKa of the precursor, 2,4-dimethylaniline, is approximately 4.89.
¹H NMR (CDCl₃) -δ: 7.15 (1H, s), 6.87 (1H, s), 4.99 (2H, br. s), 2.21 (3H, s), 1.97 (3H, s)
IR (Nujol, cm⁻¹) -3469, 3386, 3239, 1636, 1514, 1339

Comparative Reactivity Analysis

The reactivity of these isomers is influenced by a combination of electronic and steric effects.

Electronic Effects:

  • The amino group is a strong activating group and an ortho-, para-director.

  • The methyl groups are weakly activating and ortho-, para-directors.

  • The nitro group is a strong deactivating group and a meta-director.

In both isomers, the positions ortho and para to the strongly activating amino group are C6, C4 and C2 for the 2,3-isomer, and C6, C2 and C4 for the 2,4-isomer. However, these positions are also influenced by the other substituents.

Steric Effects:

The "ortho effect" is a significant factor in predicting the reactivity of the 2,3-isomer. The methyl group at the 2-position (ortho to the amino group) introduces steric hindrance. This can:

  • Reduce the basicity of the amino group: The bulky methyl group can hinder the approach of a proton to the lone pair of the nitrogen atom. The pKa of the conjugate acid of 2,3-dimethylaniline (4.70) is slightly lower than that of 2,4-dimethylaniline (4.89), suggesting the ortho-methyl group already imparts some steric hindrance to protonation even before the addition of the nitro group.

  • **Inhibit reactions

A Comparative Spectroscopic Guide to Dimethyl-nitroaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for various isomers of dimethyl-nitroaniline. The positioning of the methyl and nitro groups on the aniline ring significantly influences the electronic environment and, consequently, the spectral characteristics of each isomer. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in research and development settings. This document summarizes the available spectroscopic data, outlines relevant experimental protocols, and presents a logical workflow for isomer differentiation.

Comparative Spectroscopic Data

¹H NMR Spectroscopic Data

Solvent: Deuterated Chloroform (CDCl₃) is commonly used, unless otherwise specified. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

IsomerAromatic Protons (δ, ppm)Methyl Protons (δ, ppm)Amino Protons (δ, ppm)
2,3-Dimethyl-nitroaniline 7.07 (t), 6.93 (d), 6.88 (d) (in DMSO-d₆)2.07 (s) (in DMSO-d₆)5.54 (s) (in DMSO-d₆)
2,4-Dimethyl-6-nitroaniline Data not availableData not availableData not available
2,5-Dimethyl-4-nitroaniline 7.25 (s), 6.65 (s)2.45 (s), 2.15 (s)4.5 (br s)
2,6-Dimethyl-4-nitroaniline 7.85 (s)2.25 (s)4.8 (br s)
3,4-Dimethyl-nitroaniline Data not availableData not availableData not available
3,5-Dimethyl-4-nitroaniline Data not availableData not availableData not available
¹³C NMR Spectroscopic Data

Solvent: Deuterated Chloroform (CDCl₃) is commonly used, unless otherwise specified. Chemical shifts (δ) are reported in ppm.

IsomerAromatic Carbons (δ, ppm)Methyl Carbons (δ, ppm)
2,3-Dimethyl-nitroaniline 151.98, 149.07, 127.13, 117.89, 113.97, 111.00 (in DMSO-d₆)12.88 (in DMSO-d₆)
2,4-Dimethyl-6-nitroaniline 145.2, 132.8, 131.0, 125.6, 123.8, 119.120.6, 17.5
2,5-Dimethyl-nitroaniline Data not availableData not available
2,6-Dimethyl-4-nitroaniline Data not availableData not available
3,4-Dimethyl-nitroaniline Data not availableData not available
3,5-Dimethyl-4-nitroaniline Data not availableData not available
Infrared (IR) Spectroscopic Data

Key vibrational frequencies (ν) are reported in reciprocal centimeters (cm⁻¹).

Isomerν(N-H) (cm⁻¹)ν(C-H) aromatic (cm⁻¹)ν(NO₂) asymmetric (cm⁻¹)ν(NO₂) symmetric (cm⁻¹)
2,3-Dimethyl-nitroaniline Data not availableData not availableData not availableData not available
2,4-Dimethyl-6-nitroaniline ~3400, ~3500~3000-3100~1500-1530~1335-1355
2,5-Dimethyl-4-nitroaniline Data not availableData not availableData not availableData not available
2,6-Dimethyl-4-nitroaniline ~3400, ~3500~3000-3100~1500-1530~1335-1355
3,4-Dimethyl-nitroaniline Data not availableData not availableData not availableData not available
3,5-Dimethyl-4-nitroaniline ~3400, ~3500~3000-3100~1500-1530~1335-1355
Mass Spectrometry Data

The mass-to-charge ratio (m/z) for the molecular ion [M]⁺ and major fragment ions are listed. The molecular weight of all dimethyl-nitroaniline isomers is 166.18 g/mol .

Isomer[M]⁺ (m/z)Key Fragment Ions (m/z)
2,3-Dimethyl-nitroaniline Data not availableData not available
2,4-Dimethyl-6-nitroaniline 166151, 136, 120, 105, 91, 77
2,5-Dimethyl-4-nitroaniline Data not availableData not available
2,6-Dimethyl-4-nitroaniline Data not availableData not available
3,4-Dimethyl-nitroaniline Data not availableData not available
3,5-Dimethyl-4-nitroaniline Data not availableData not available

Experimental Protocols

Accurate and reproducible spectroscopic data is contingent upon meticulous experimental procedures. The following are generalized protocols for the techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the dimethyl-nitroaniline isomer in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard spectral width of -2 to 12 ppm is typically used.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A wider spectral width (e.g., 0 to 200 ppm) is necessary. A greater number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[1]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

    • Place the mixture in a pellet-pressing die and apply pressure to form a transparent or translucent pellet.[2]

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.[2]

    • Apply pressure to ensure good contact between the sample and the crystal.[2]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample holder (or clean ATR crystal). Then, record the sample spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) can improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H stretches of the amine group, C-H stretches of the aromatic ring and methyl groups, and the symmetric and asymmetric stretches of the nitro group.[3]

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds like dimethyl-nitroanilines, gas chromatography-mass spectrometry (GC-MS) is a common technique.

  • Ionization Method: Electron Ionization (EI) is a widely used hard ionization technique that provides characteristic fragmentation patterns useful for structural elucidation.[4][5] Softer ionization techniques, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), can be employed to enhance the abundance of the molecular ion.[4][5]

  • Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Analysis: The resulting mass spectrum displays the relative abundance of ions at different m/z values. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides a fingerprint for isomer identification.

Workflow for Spectroscopic Comparison

The following diagram illustrates a logical workflow for the comparative spectroscopic analysis of dimethyl-nitroaniline isomers.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Comparison cluster_3 Conclusion Isomers Dimethyl-nitroaniline Isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, 3,5-) Prep Prepare solutions for NMR Prepare KBr pellets/ATR for FTIR Prepare samples for MS Isomers->Prep NMR 1H and 13C NMR Spectroscopy Prep->NMR FTIR FTIR Spectroscopy Prep->FTIR MS Mass Spectrometry Prep->MS Analyze_NMR Analyze chemical shifts, multiplicities, and coupling constants NMR->Analyze_NMR Analyze_FTIR Analyze characteristic vibrational frequencies (N-H, C-H, NO2) FTIR->Analyze_FTIR Analyze_MS Analyze molecular ion peak and fragmentation patterns MS->Analyze_MS Compare Comparative Analysis of Spectroscopic Data Analyze_NMR->Compare Analyze_FTIR->Compare Analyze_MS->Compare Identification Isomer Identification Compare->Identification

References

analytical method validation for 2,3-Dimethyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide to the , this document provides a comparative analysis of various analytical techniques. Tailored for researchers, scientists, and drug development professionals, it offers a detailed examination of methodologies, supported by experimental data, to ensure the accurate and reliable quantification of this compound.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method for 2,3-Dimethyl-5-nitroaniline is critical and depends on factors such as sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for the separation and quantification of nitroaniline derivatives.[1] HPLC is often preferred as it can analyze thermolabile and polar compounds without the need for derivatization, which is often required for GC analysis.[2][3]

Below is a comparative summary of the performance of major analytical methods applicable to nitroaniline and its derivatives.

Analytical TechniqueAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Linear RangeSample Matrix
HPLC-UV o-, m-, p-Nitroaniline≤ 0.2 µg/L[4]2.0 x 10⁻⁹ M (o-, m-)[4]1 - 100 µg/L[4]Tap and Pond Water[4]
3-Nitroaniline1 µg/L[4]-5 - 1500 µg/L[4]Environmental Water[4]
LC-MS/MS p-Nitroaniline10 µg/kg[4]30 µg/kg[4]-Broiler Breast Tissue[4]
Spectrophotometry m-, o-, p-Nitroaniline0.08, 0.05, 0.06 µg/mL[4]-0.2-20, 0.1-15, 0.1-17 µg/mL[4]Synthetic and Real Samples[4]
GC-NPD Aniline and derivativesSee Table 1 in source[5]--Aqueous
Electrochemical Detection 2-Nitroaniline----
Capillary Zone Electrophoresis Nitroaniline isomers---Hair Dye Samples[6]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound and its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water, sometimes with an acid modifier like phosphoric or formic acid for better peak shape and mass spectrometry compatibility.[7][8]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 254 nm.[1]

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent, such as a mixture of acetonitrile and water.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is particularly useful for identifying and quantifying volatile impurities.

  • Instrumentation: A GC system coupled with a Mass Spectrometer.

  • Column: A capillary column such as one with a poly(35% diphenyl/65% dimethyl siloxane) stationary phase is suitable.[9]

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.[1]

  • Oven Temperature Program: A gradient temperature program is typically used, for example, starting at a lower temperature and ramping up to a higher temperature to separate compounds with different boiling points.[1]

  • MS Mode: Electron Ionization (EI) at 70 eV.[1]

  • Sample Preparation: Dissolve the sample in a volatile solvent like methanol or acetone.[1]

Spectroscopic Analysis

Spectroscopic methods are invaluable for the structural elucidation and characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure. ¹H NMR and ¹³C NMR are standard techniques.[7][10]

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule. Characteristic peaks for N-H stretching, aromatic C-H stretching, and NO₂ stretching are expected.[10]

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule, aiding in its identification.[7]

Analytical Method Validation Workflow

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.

Analytical_Method_Validation_Workflow cluster_Plan Planning & Development cluster_Execution Execution & Evaluation cluster_Documentation Documentation & Implementation Define_Purpose Define Analytical Method Purpose Select_Method Select Appropriate Analytical Method Define_Purpose->Select_Method Leads to Develop_Protocol Develop Validation Protocol Select_Method->Develop_Protocol Requires Specificity Specificity/ Selectivity Develop_Protocol->Specificity Initiates Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Validation_Report Prepare Validation Report Robustness->Validation_Report Data for SOP Standard Operating Procedure (SOP) Validation_Report->SOP Informs Routine_Use Implement for Routine Use SOP->Routine_Use Enables

Caption: A workflow diagram for analytical method validation.

References

A Comparative Study of Nitroaniline Isomers in Azo Dye Performance

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of ortho-, meta-, and para-nitroaniline as precursors for azo dyes reveals significant variations in their tinctorial properties and fastness, underscoring the critical influence of isomeric substitution on dye performance. This guide provides a detailed comparison of these isomers, supported by experimental data, to inform researchers and professionals in the selection of appropriate chromophores for specific applications.

The position of the nitro group on the aniline ring profoundly impacts the electronic and steric characteristics of the resulting azo dyes, leading to distinct differences in color, color strength, and durability. Generally, para-nitroaniline-based dyes exhibit superior performance in terms of lightfastness and color strength, attributable to the linear alignment of the electron-donating amino group and the electron-withdrawing nitro group, which facilitates greater electronic delocalization.

Performance Comparison of Nitroaniline Isomer-Based Dyes

The performance of azo dyes synthesized from ortho-, meta-, and para-nitroaniline, when coupled with a common agent such as β-naphthol, demonstrates notable differences. The following table summarizes key performance indicators for these three classes of dyes.

Performance Metrico-Nitroaniline Derivativem-Nitroaniline Derivativep-Nitroaniline Derivative
Color Shade Orange-RedYellow-OrangeDeep Red
Molar Extinction Coefficient (ε) ModerateLowerHigher
Color Strength (K/S Value) GoodModerateExcellent
Lightfastness (on wool) ModeratePoor to ModerateGood to Excellent
Wash Fastness (on wool) GoodGoodExcellent

The Underlying Science: How Isomer Position Dictates Performance

The observed differences in dye performance can be attributed to the electronic effects of the nitro group in each isomeric position.

G cluster_isomers Nitroaniline Isomers cluster_effects Electronic and Steric Effects cluster_performance Dye Performance o-Nitroaniline o-Nitroaniline Steric Hindrance (ortho) Steric Hindrance (ortho) o-Nitroaniline->Steric Hindrance (ortho) influences m-Nitroaniline m-Nitroaniline Resonance and Inductive Effects Resonance and Inductive Effects m-Nitroaniline->Resonance and Inductive Effects influences p-Nitroaniline p-Nitroaniline p-Nitroaniline->Resonance and Inductive Effects influences Molecular Symmetry and Packing Molecular Symmetry and Packing p-Nitroaniline->Molecular Symmetry and Packing influences Color & λmax Color & λmax Steric Hindrance (ortho)->Color & λmax affects Resonance and Inductive Effects->Color & λmax affects Color Strength Color Strength Resonance and Inductive Effects->Color Strength affects Fastness Properties Fastness Properties Molecular Symmetry and Packing->Fastness Properties affects

Caption: Logical relationship between isomer structure and dye performance.

  • Para-Nitroaniline: The para-position allows for maximum resonance interaction between the electron-donating amino group and the electron-withdrawing nitro group through the aromatic ring. This extended conjugation leads to a bathochromic shift (deeper color), a higher molar extinction coefficient, and consequently, greater color strength. The symmetrical nature of p-nitroaniline derivatives also allows for efficient packing on the fiber surface, contributing to better fastness properties.

  • Ortho-Nitroaniline: In the ortho-isomer, steric hindrance between the nitro group and the azo bridge can disrupt the planarity of the dye molecule. This can slightly inhibit the electronic delocalization compared to the para-isomer, resulting in a hypsochromic shift (lighter color) and lower color strength. However, the proximity of the nitro group can sometimes lead to intramolecular hydrogen bonding, which can enhance certain fastness properties.

  • Meta-Nitroaniline: The meta-position does not allow for direct resonance interaction between the amino and nitro groups across the azo bridge. The electronic effect is primarily inductive, which is weaker than the resonance effect. This results in the least effective electronic delocalization among the three isomers, leading to a more yellow-orange shade and lower color strength.

Experimental Protocols

The following sections detail the methodologies for the synthesis of azo dyes from nitroaniline isomers and the evaluation of their performance.

Synthesis of Azo Dyes from Nitroaniline Isomers

This protocol describes the diazotization of ortho-, meta-, and para-nitroaniline and their subsequent coupling with β-naphthol.

G start Start diazotization Diazotization of Nitroaniline Isomer start->diazotization coupling Coupling with β-Naphthol Solution diazotization->coupling filtration Filtration and Washing of Crude Dye coupling->filtration drying Drying of Purified Dye filtration->drying end End drying->end

Caption: Experimental workflow for the synthesis of nitroaniline-based azo dyes.

Materials:

  • o-, m-, or p-nitroaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • β-naphthol

  • Sodium hydroxide (NaOH)

  • Ice

Procedure:

  • Diazotization:

    • Dissolve the chosen nitroaniline isomer (e.g., 1.38 g, 0.01 mol) in a solution of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 0.7 g, 0.01 mol) dropwise while maintaining the temperature below 5 °C.

    • Stir the mixture for 15-20 minutes to ensure complete formation of the diazonium salt.

  • Coupling:

    • In a separate beaker, dissolve β-naphthol (e.g., 1.44 g, 0.01 mol) in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold β-naphthol solution with constant stirring.

    • A colored precipitate of the azo dye will form immediately.

    • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Isolation and Purification:

    • Filter the precipitated dye using vacuum filtration.

    • Wash the dye cake with cold water to remove any unreacted starting materials and salts.

    • Recrystallize the crude dye from a suitable solvent (e.g., ethanol or acetic acid) to obtain a purified product.

    • Dry the purified dye in a desiccator.

Performance Evaluation Protocols

1. Color Strength (K/S) Measurement:

The color strength of the dyed fabric is determined spectrophotometrically and calculated using the Kubelka-Munk equation.[1][2]

  • Procedure:

    • Dye a standard fabric (e.g., cotton or wool) with each of the synthesized dyes under identical conditions (e.g., dye concentration, temperature, time).

    • Measure the reflectance (R) of the dyed fabrics at the wavelength of maximum absorption (λmax) using a reflectance spectrophotometer.[1]

    • Calculate the K/S value using the formula: K/S = (1 - R)² / 2R , where K is the absorption coefficient and S is the scattering coefficient.[1][2]

    • A higher K/S value indicates a greater color strength.[2]

2. Fastness to Washing:

This test evaluates the resistance of the dye to desorption and removal during washing.[3][4]

  • Procedure (based on AATCC Test Method 61):

    • Prepare a composite specimen by stitching a piece of the dyed fabric between two pieces of undyed standard multifiber fabric.

    • Place the specimen in a stainless-steel container with a specified volume of a standard soap solution and stainless-steel balls.

    • Agitate the container in a Launder-Ometer at a specified temperature (e.g., 49°C) for a set duration (e.g., 30 minutes).[3]

    • Rinse the specimen thoroughly with water and dry it.

    • Evaluate the change in color of the dyed fabric and the staining of the undyed fabrics using the standard gray scales.

3. Fastness to Light:

This test assesses the resistance of the dye to fading upon exposure to a standardized light source.[3][4]

  • Procedure (based on AATCC Test Method 16):

    • Mount a specimen of the dyed fabric in a sample holder.

    • Place the holder in a Fade-Ometer or a similar lightfastness testing apparatus.[3]

    • Expose the specimen to a specified duration of light from a xenon arc lamp, which simulates natural sunlight.

    • Simultaneously expose a set of standard blue wool fabrics with known lightfastness ratings.

    • After the exposure period, compare the fading of the test specimen with that of the standard blue wool fabrics to assign a lightfastness rating (typically on a scale of 1 to 8, where 8 is the highest fastness).

References

Comparative Guide to Immunoassay Cross-Reactivity of 2,3-Dimethyl-5-nitroaniline and Alternative Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immunoassay Cross-Reactivity Profile

Immunoassays, particularly in a competitive ELISA format, are valuable for high-throughput screening of small molecules. However, their specificity is a critical parameter, as antibodies may exhibit cross-reactivity with structurally related compounds, leading to inaccurate quantification.[1] The extent of cross-reactivity is dependent on the specific antibody and the assay format.[2]

To estimate the potential cross-reactivity of 2,3-Dimethyl-5-nitroaniline, we can analyze data from immunoassays developed for other nitroaromatic compounds, such as 2,4,6-trinitrotoluene (TNT) and 2,4-dinitrotoluene (2,4-DNT). The core structure of a nitro-substituted aniline or toluene is the key determinant for antibody recognition.

The data presented below is from a monoclonal antibody-based competitive ELISA developed for the detection of TNT. The cross-reactivity is calculated based on the concentration of the competing analyte required to cause 50% inhibition of the signal compared to the target analyte (TNT).

Table 1: Cross-Reactivity of a TNT-Specific Monoclonal Antibody with Related Nitroaromatic Compounds

CompoundStructurePercent Cross-Reactivity (%)
2,4,6-Trinitrotoluene (TNT)C₇H₅N₃O₆100
2,4-Dinitrotoluene (2,4-DNT)C₇H₆N₂O₄24.8
2-amino-4,6-DinitrotolueneC₇H₇N₃O₄14.4
2,4-DinitroanilineC₆H₅N₃O₄Relevant Cross-Reactivity Observed
3,5-DinitroanilineC₆H₅N₃O₄Relevant Cross-Reactivity Observed

*Source: Data compiled from multiple studies on TNT and DNT immunoassays.[3][4] Specific quantitative values for dinitroanilines were noted as "relevant" but not always precisely quantified in the same study.

Based on these findings, it is plausible that an immunoassay targeting a nitroaniline or nitrotoluene would exhibit some degree of cross-reactivity with this compound due to the shared core structure of a substituted nitrobenzene ring. The presence of the two methyl groups and the specific positioning of the nitro and amino groups on the aniline ring will influence the degree of cross-reactivity.

Comparison of Analytical Techniques

While immunoassays offer speed and high throughput, chromatographic methods provide higher specificity and are considered confirmatory techniques.[3] The choice of method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput.

Table 2: Performance Comparison of Immunoassay, HPLC-UV, and GC-MS for the Analysis of Nitroaromatic Compounds

FeatureImmunoassay (Competitive ELISA)High-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Antigen-antibody binding competitionSeparation based on partitioning between liquid mobile and solid stationary phasesSeparation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection
Specificity Moderate to high; potential for cross-reactivity with structurally similar compoundsHigh; excellent resolution of isomers with appropriate column and mobile phase selection[3]Very high; provides structural information for definitive identification
Sensitivity High (typically in the µg/L to ng/L range)High (typically in the µg/L range)[5]Very high (typically in the ng/L range or lower)
Sample Throughput High (suitable for 96-well plate format)ModerateLow to moderate
Sample Preparation Minimal, often direct sample analysis after dilutionSimple, typically involves dissolution in a suitable solvent[3]May require derivatization for less volatile compounds to increase volatility[3]
Instrumentation Microplate readerHPLC system with UV detectorGC system coupled with a mass spectrometer
Application High-throughput screening, rapid field testingRoutine quality control, quantification of isomers[2]Confirmatory analysis, identification of unknown impurities[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are representative protocols for a competitive ELISA, HPLC-UV, and GC-MS analysis relevant to this compound.

Key Experiment: Competitive ELISA for Nitroaromatic Compounds

This protocol is a standard procedure for determining the concentration of a small molecule analyte in a sample through competition with a labeled antigen for a limited number of antibody binding sites.

Materials:

  • Microtiter plate (96-well)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Antigen-protein conjugate (e.g., a nitroaniline derivative conjugated to BSA or OVA) for coating

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Monoclonal antibody specific for the target nitroaromatic structure

  • Sample and standards containing this compound and other cross-reactants

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with 100 µL of the antigen-protein conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Remove the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add 50 µL of the sample or standard solution and 50 µL of the primary antibody solution to each well. Incubate for 1-2 hours at room temperature. During this step, the free analyte in the sample competes with the coated antigen for antibody binding.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibodies and analytes.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal intensity is inversely proportional to the concentration of the analyte in the sample.

Alternative Method 1: HPLC-UV Analysis of 2-Methyl-5-nitroaniline and Isomers

This method is suitable for the quantification of 2-Methyl-5-nitroaniline and its potential isomers.[3]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the sample.

  • Dissolve the sample in 50 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution.

  • Dilute the stock solution as needed to be within the linear range of the calibration curve.

Alternative Method 2: GC-MS Analysis of 2-Methyl-5-nitroaniline

This method is ideal for the identification and quantification of volatile impurities and the main component.[3]

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) and hold.

  • MS Mode: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve the sample in 10 mL of a suitable solvent like methanol or acetone.

  • Inject 1 µL into the GC-MS system.

Visualizations

competitive_ELISA_workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Signal Detection p1 Coat Plate with Antigen-Conjugate p2 Wash p1->p2 p3 Block Plate p2->p3 p4 Wash p3->p4 c1 Add Sample/Standard (Free Analyte) p4->c1 c3 Incubate (Competition Occurs) c1->c3 c2 Add Primary Antibody c2->c3 c4 Wash c3->c4 d1 Add Enzyme-Conjugated Secondary Antibody c4->d1 d2 Incubate d1->d2 d3 Wash d2->d3 d4 Add Substrate d3->d4 d5 Incubate (Color Develops) d4->d5 d6 Add Stop Solution d5->d6 d7 Read Absorbance d6->d7

Caption: Workflow of a competitive ELISA for small molecule detection.

cross_reactivity_logic cluster_struct Structural Similarity cluster_binding Observed Antibody Binding Target This compound Core Nitroaniline Core Structure Target->Core TNT_Ab Anti-TNT/DNT Antibody Core->TNT_Ab Potential Binding DNT Dinitrotoluene (DNT) TNT_Ab->DNT High Cross-Reactivity Dinitroaniline Dinitroaniline TNT_Ab->Dinitroaniline Some Cross-Reactivity Amino_DNT Amino-Dinitrotoluene TNT_Ab->Amino_DNT Moderate Cross-Reactivity DNT->Core Dinitroaniline->Core Amino_DNT->Core

Caption: Logical relationship of potential immunoassay cross-reactivity.

References

Confirming the Structure of 2,3-Dimethyl-5-nitroaniline using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive comparison of expected NMR data for 2,3-Dimethyl-5-nitroaniline with experimental data from structurally related analogs. By presenting detailed experimental protocols and clear data visualizations, we aim to provide a robust framework for the structural confirmation of this and similar molecules.

Predicted and Comparative NMR Data

To confirm the structure of this compound, a thorough analysis of its ¹H and ¹³C NMR spectra is essential. In the absence of direct experimental data for the target molecule, we have compiled data from several analogous substituted nitroanilines. These comparisons allow for a reliable prediction of the chemical shifts for this compound.

¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl groups. The electron-withdrawing nitro group and electron-donating amino and methyl groups will significantly influence the chemical shifts of the aromatic protons.

  • Aromatic Protons: The protons on the benzene ring will appear in the aromatic region, typically between 6.0 and 8.0 ppm. The proton ortho to the nitro group is expected to be the most downfield, while the proton ortho to the amino group will be the most upfield.

  • Amine Protons: The -NH₂ protons will likely appear as a broad singlet. Its chemical shift is highly dependent on the solvent and concentration.

  • Methyl Protons: The two methyl groups will each produce a singlet, with their chemical shifts influenced by their position on the aromatic ring.

Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) of this compound (Predicted) and Related Analogs in DMSO-d₆.

CompoundH-4H-6-NH₂-CH₃ (at C2)-CH₃ (at C3)
This compound (Predicted) ~7.5~7.0~5.6~2.2~2.1
2-Methyl-5-nitroaniline[1]7.56 (dd)7.79 (d)7.25 (d)2.16-
4-Methyl-3-nitroaniline[1]6.80 (dd)7.15 (d)5.55-2.31
2-Methyl-3-nitroaniline[1]6.88 (d)6.93 (d)5.542.07-
3-Nitroaniline6.95 (dd)7.49 (t)4.00--

¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly diagnostic.

  • Carbons Bearing Substituents: The carbons attached to the nitro, amino, and methyl groups will have characteristic chemical shifts. The carbon bearing the nitro group (C-5) is expected to be significantly downfield, while the carbon attached to the amino group (C-1) will be shielded.

  • Aromatic CH Carbons: The chemical shifts of the protonated aromatic carbons (C-4 and C-6) will be influenced by the neighboring substituents.

  • Methyl Carbons: The two methyl carbons will appear in the aliphatic region of the spectrum.

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) of this compound (Predicted) and Related Analogs in DMSO-d₆.

CompoundC-1C-2C-3C-4C-5C-6-CH₃ (at C2)-CH₃ (at C3)
This compound (Predicted) ~148~120~135~115~149~110~18~14
2-Methyl-5-nitroaniline[1]149.26118.58133.07119.02147.96108.2118.78-
4-Methyl-3-nitroaniline[1]149.26118.58133.07119.02147.96108.21-18.78
2-Methyl-3-nitroaniline[1]151.98111.00149.07117.89127.13113.9712.88-
3-Nitroaniline149.27109.03147.49113.15129.94120.66--

Experimental Protocols

To acquire high-quality NMR spectra for the structural confirmation of this compound, the following experimental protocol is recommended.

Sample Preparation

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many anilines and will allow for the observation of the -NH₂ protons.

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Spectroscopy

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Parameters:

    • Pulse sequence: Standard single-pulse experiment (zg30).

    • Number of scans: 16-64 (depending on sample concentration).

    • Relaxation delay (d1): 2 seconds.

    • Acquisition time: ~3-4 seconds.

    • Spectral width: -2 to 12 ppm.

  • Processing: Apply a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy

  • Instrument: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay (d1): 2 seconds.

    • Acquisition time: ~1-2 seconds.

    • Spectral width: 0 to 160 ppm.

  • Processing: Apply a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using the acquired and comparative NMR data.

G Workflow for Structural Confirmation of this compound via NMR cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Comparison and Prediction cluster_3 Structural Confirmation A Prepare Sample (this compound in DMSO-d6) B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum A->C D Analyze 1H NMR Data (Chemical Shifts, Integration, Multiplicity) B->D E Analyze 13C NMR Data (Chemical Shifts) C->E H Correlate Experimental Data with Predicted Spectra D->H E->H F Predict 1H and 13C Spectra Based on Substituent Effects F->H G Compare with Analog Data (e.g., 2-Methyl-5-nitroaniline) G->H I Assign All Signals to Specific Protons and Carbons H->I J Structure Confirmed I->J K Structure Inconsistent I->K

Figure 1. A flowchart illustrating the systematic approach to confirming the molecular structure of this compound using NMR spectroscopy.

By following this comprehensive guide, researchers can confidently confirm the structure of this compound and apply these principles to the structural elucidation of other novel compounds. The combination of predictive analysis, comparison with known analogs, and rigorous experimental protocol provides a powerful strategy for accurate molecular characterization.

References

Establishing the Purity of 2,3-Dimethyl-5-nitroaniline: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates like 2,3-Dimethyl-5-nitroaniline is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for assessing the purity of this compound, complete with experimental protocols and performance data.

Comparison of Analytical Techniques for Purity Determination

While HPLC is a dominant technique for purity analysis, other methods offer orthogonal approaches, each with distinct advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as the nature of potential impurities and the desired level of sensitivity.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR)Differential Scanning Calorimetry (DSC)Thin-Layer Chromatography (TLC)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.Quantification based on the direct proportionality between the integral of an NMR signal and the number of nuclei.[1][2][3]Measurement of the change in melting point and heat flow of a sample as a function of temperature.[4][5]Separation based on the differential migration of components on a thin layer of adsorbent material.[6][7]
Specificity High; can separate structurally similar impurities.High; often coupled with mass spectrometry (MS) for definitive identification of volatile impurities.[8][9]Very high; provides structural information and can quantify without a specific reference standard for the analyte.[10][11]Dependent on the thermal behavior of impurities; best for detecting eutectic impurities in crystalline solids.[12][13]Moderate; primarily used for qualitative assessment and monitoring reaction progress.[14][15]
Sensitivity High (ng to pg levels).Very high (pg to fg levels), especially with sensitive detectors like electron capture (ECD) or MS.[16]Moderate; generally requires higher sample concentrations than chromatographic methods.Moderate; typically suitable for detecting impurities at levels of 0.1% or higher.[12]Low; suitable for detecting major impurities.
Applicability Broad range of non-volatile and thermally labile compounds, making it ideal for many aromatic amines.[17][18]Suitable for volatile and thermally stable compounds. Derivatization may be required for polar compounds like anilines.[9]Applicable to any soluble compound with NMR-active nuclei.Applicable to crystalline solids with a sharp melting point.[12]Versatile for a wide range of organic compounds.
Sample Throughput High; autosamplers enable the analysis of many samples sequentially.High; modern systems with autosamplers allow for high throughput.Lower; sample preparation and data acquisition can be more time-consuming.Moderate; each sample is run individually.High; multiple samples can be run simultaneously on a single plate.
Primary Use Quantitative purity determination and impurity profiling.Analysis of volatile impurities, residual solvents, and thermally stable related substances.Absolute purity determination, quantification of isomers, and structural elucidation.Determination of overall purity of highly crystalline substances.[4][19]Rapid, qualitative screening for impurities and reaction monitoring.

Detailed Experimental Protocol: Purity Determination of this compound by HPLC

This section details a representative Reverse-Phase HPLC (RP-HPLC) method suitable for establishing the purity of this compound.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for the analysis of substituted anilines.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • This compound reference standard (high purity)

    • Phosphoric acid (for pH adjustment, if necessary)

2. Preparation of Mobile Phase and Solutions

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v)

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 100 mL of diluent to obtain a concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions

ParameterValue
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Water (A) and Acetonitrile (B)
Gradient Program 0-5 min: 40% B, 5-20 min: 40-80% B, 20-25 min: 80% B, 25.1-30 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm

4. Data Analysis The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Experimental Workflow Diagram

The logical flow of the HPLC analysis for determining the purity of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Mobile Phase Preparation hplc_system HPLC System Setup prep_mobile_phase->hplc_system prep_standard Standard Solution Preparation injection Sample Injection prep_standard->injection prep_sample Sample Solution Preparation prep_sample->injection hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation integration->calculation report Final Report calculation->report

Caption: Workflow for the purity determination of this compound by HPLC.

References

comparing the efficacy of different synthesis routes for dimethyl-nitroanilines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted nitroanilines is a critical step in the development of a wide range of pharmaceuticals and fine chemicals. This guide provides a comparative analysis of various synthesis routes for N,N-dimethyl-nitroaniline isomers, offering quantitative data, detailed experimental protocols, and a logical framework for selecting the most effective method.

The synthesis of N,N-dimethyl-nitroanilines, key intermediates in organic synthesis, can be broadly approached through two primary strategies: the direct nitration of N,N-dimethylaniline and the N-methylation of the corresponding nitroaniline isomer. The choice of route significantly impacts the yield, purity, and scalability of the process. This guide will delve into the specifics of synthesizing the ortho, meta, and para isomers of N,N-dimethyl-nitroaniline, providing a clear comparison of the available methods.

Comparison of Synthesis Routes for N,N-dimethyl-nitroaniline Isomers

The efficacy of different synthetic approaches is summarized below, with detailed protocols and workflow diagrams provided in the subsequent sections.

IsomerSynthesis RouteStarting MaterialKey ReagentsReported Yield (%)Reaction TimeKey AdvantagesKey Disadvantages
N,N-dimethyl-3-nitroaniline (meta) Direct NitrationN,N-dimethylanilineConc. H₂SO₄, Conc. HNO₃56-63%[1]~2.5 hours[1]Readily available starting material.Forms a mixture of meta and para isomers requiring careful separation.[1]
N-Methylation3-nitroanilineIodomethane, NaH86%Not specifiedHigh regioselectivity, good yield.Iodomethane is toxic and expensive.
N,N-dimethyl-4-nitroaniline (para) Direct NitrationN,N-dimethylanilineConc. H₂SO₄, Conc. HNO₃14-18%[1]~2.5 hours[1]One-pot synthesis from a common precursor.Low yield as it is a byproduct of the meta-isomer synthesis.[1]
N-Methylation4-nitroanilineFormaldehyde, H₂SO₄High (implied)Not specifiedPotentially high yield and uses inexpensive reagents.Requires careful control of reaction conditions.
N,N-dimethyl-2-nitroaniline (ortho) N-Methylation2-nitroanilineParaformaldehyde, H₂SO₄Good (implied)20 minutes (heating)[2]Direct route to the desired isomer.Potential for side reactions if temperature is not controlled.
Direct NitrationN,N-dimethylanilineConc. H₂SO₄, Conc. HNO₃Low (minor product)~2.5 hoursSingle-step from a common starting material.Very low yield, difficult to separate from other isomers.

Experimental Workflow and Synthesis Pathways

The following diagrams illustrate the logical flow for comparing the synthesis routes and the general chemical transformations involved.

Workflow for Comparing Synthesis Routes cluster_start Starting Point cluster_routes Synthesis Route Evaluation cluster_analysis Comparative Analysis cluster_decision Decision start Identify Target Isomer (ortho, meta, or para) nitration Route 1: Direct Nitration of N,N-dimethylaniline start->nitration Consider methylation Route 2: N-Methylation of Nitroaniline start->methylation Consider yield Yield Comparison nitration->yield Analyze purity Purity & Separation nitration->purity Analyze conditions Reaction Conditions (Time, Temp, Reagents) nitration->conditions Analyze safety Safety & Cost nitration->safety Analyze methylation->yield Analyze methylation->purity Analyze methylation->conditions Analyze methylation->safety Analyze decision Select Optimal Synthesis Route yield->decision purity->decision conditions->decision safety->decision

Caption: A logical workflow for the comparative analysis of synthesis routes for dimethyl-nitroanilines.

General Synthesis Pathways for N,N-dimethyl-nitroanilines cluster_route1 Route 1: Direct Nitration cluster_route2 Route 2: N-Methylation dma N,N-dimethylaniline nitration_step Nitration (HNO₃, H₂SO₄) dma->nitration_step isomers Mixture of o, m, p -N,N-dimethyl-nitroaniline nitration_step->isomers separation Separation isomers->separation ortho_product1 N,N-dimethyl-2-nitroaniline separation->ortho_product1 meta_product1 N,N-dimethyl-3-nitroaniline separation->meta_product1 para_product1 N,N-dimethyl-4-nitroaniline separation->para_product1 nitroanilines o, m, or p-Nitroaniline methylation_step Methylation (e.g., CH₃I, (CH₂O)n) nitroanilines->methylation_step final_product N,N-dimethyl-nitroaniline (specific isomer) methylation_step->final_product

Caption: The two primary synthetic pathways to N,N-dimethyl-nitroaniline isomers.

Detailed Experimental Protocols

Route 1: Direct Nitration of N,N-dimethylaniline (Favors meta-isomer)

This procedure is adapted from Organic Syntheses.[1]

Materials:

  • N,N-dimethylaniline (3.0 moles)

  • Concentrated Sulfuric Acid (sp. gr. 1.84)

  • Concentrated Nitric Acid (sp. gr. 1.42)

  • Concentrated Ammonium Hydroxide

  • Ice

  • 95% Ethanol

  • Benzene

Procedure:

  • In a 3-liter three-necked round-bottomed flask equipped with a mechanical stirrer, slowly add 363 g (3.0 moles) of N,N-dimethylaniline to 2116 g (23.0 moles) of concentrated sulfuric acid, while maintaining the temperature below 25°C with cooling. Continue stirring and cooling until the temperature of the solution drops to 5°C.[1]

  • Prepare a nitrating mixture by adding 366 g (3.6 moles) of concentrated sulfuric acid to 286 g (3.15 moles) of concentrated nitric acid, with cooling and stirring.[1]

  • Add the nitrating mixture dropwise to the dimethylaniline sulfate solution, ensuring the tip of the dropping funnel is below the surface of the solution. The temperature must be maintained between 5°C and 10°C, which can be achieved by adding small pieces of dry ice to the reaction mixture. The addition should take approximately 1.5 hours.[1]

  • After the addition is complete, stir the solution at 5–10°C for an additional hour.[1]

  • Pour the reaction mixture into a large container with 6 liters of ice and water, with stirring.

  • Slowly add concentrated ammonium hydroxide with efficient stirring, keeping the temperature below 25°C, until the precipitate changes to a light orange color. This step precipitates the p-nitro isomer.

  • Collect the crude p-nitrodimethylaniline by filtration and wash with water. The yield of the para isomer is typically low (14–18%).[1]

  • To the combined filtrate and washings, add more concentrated ammonium hydroxide with cooling and stirring until the solution is purple on Congo red paper. This will precipitate the m-nitro isomer.

  • Collect the crude m-nitrodimethylaniline by filtration and wash with water.

  • Recrystallize the crude product from hot 95% ethanol. The yield of bright orange crystals of m-nitrodimethylaniline is between 280–316 g (56–63%).[1]

Route 2: N-Methylation of o-Nitroaniline (Example for ortho-isomer)

This procedure is adapted from a US Patent describing the N-methylation of nitroanilines.[2]

Materials:

  • o-nitroaniline

  • Paraformaldehyde

  • Concentrated Sulfuric Acid (96%)

  • Acetone

  • Concentrated Hydrochloric Acid

  • Ammonia

Procedure:

  • Dissolve an equivalent amount of o-nitroaniline in 96% sulfuric acid.

  • Add an appropriate amount of paraformaldehyde to the solution.

  • Heat the mixture with stirring on a water bath for 20 minutes.

  • Pour the reaction mixture over ice and make it alkaline with ammonia to precipitate the product.

  • Dissolve the separated product in acetone and clarify the solution.

  • Add concentrated hydrochloric acid to the acetone solution to precipitate the hydrochloride salt of the product.

  • Filter the hydrochloride salt, wash with acetone, and dry.

  • Convert the hydrochloride salt back to the free base by slurrying in water and adding excess ammonia.

  • Filter the resulting crystals, wash with water, and dry to obtain pure N,N-dimethyl-2-nitro-p-phenylenediamine.[2]

Note on N-Methylation of p-Nitroaniline: A similar procedure to the one described for the ortho-isomer, using formaldehyde and sulfuric acid, can be employed for the N-methylation of p-nitroaniline to yield N,N-dimethyl-4-nitroaniline.

Concluding Remarks

The choice of synthesis route for N,N-dimethyl-nitroanilines is highly dependent on the desired isomer and the specific requirements of the research or production goals.

  • For N,N-dimethyl-3-nitroaniline , direct nitration of N,N-dimethylaniline provides a moderate to good yield, but requires careful separation from the para isomer. For higher purity and a more direct route, N-methylation of 3-nitroaniline is the superior method, albeit with potentially more expensive and hazardous reagents.

  • The synthesis of N,N-dimethyl-4-nitroaniline via direct nitration is inefficient due to low yields. A more effective strategy is the N-methylation of p-nitroaniline, which is expected to provide a much higher yield.

  • For N,N-dimethyl-2-nitroaniline , direct nitration is not a practical method due to it being a minor byproduct. The most viable route is the N-methylation of o-nitroaniline.

Researchers and chemists should carefully consider the trade-offs between yield, purity, cost, safety, and scalability when selecting a synthesis protocol. The information provided in this guide serves as a foundational resource for making an informed decision.

References

A Comparative Guide to the Applications of Substituted Nitroanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted nitroanilines are a versatile class of aromatic compounds that have found widespread applications across various scientific and industrial fields. The presence of both a nitro group and an amino group on the benzene ring imparts unique electronic and chemical properties, making them valuable precursors and active ingredients in pharmaceuticals, agrochemicals, dyes, and advanced materials. This guide provides a comprehensive comparison of the performance of substituted nitroanilines in these key areas, supported by experimental data and detailed methodologies.

Pharmaceutical Applications: A Focus on Anticancer and Antimicrobial Activities

Substituted nitroanilines have emerged as a significant scaffold in medicinal chemistry, with numerous derivatives exhibiting potent biological activities. Their mechanism of action is often attributed to the bioreduction of the nitro group, which can lead to the formation of reactive species that damage cellular macromolecules.

Comparative Anticancer Activity

A variety of N-substituted 2-nitroaniline derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in Table 1.

Compound IDN-SubstituentCancer Cell LineIC50 (µM)
1a 4-MethylphenylHCT1160.0059[1]
1b 4-(Dimethylamino)phenylHCT1168.7[1]
2a 2,4-DinitrophenylUV4 (hypoxic)Exhibits 60-70 fold selectivity for hypoxic cells[1]
3a Pyrimidine derivativeMer Kinase0.0185[1]
3b Pyrimidine derivativec-Met Kinase0.0336[1]

Table 1: Anticancer Activity of Selected N-Substituted 2-Nitroaniline Derivatives. This table highlights the potent and variable anticancer activity of different N-substituted 2-nitroaniline derivatives against various cancer cell lines and kinases.

Comparative Antimicrobial Activity

In addition to their anticancer properties, substituted nitroanilines have shown promise as antimicrobial agents. The minimum inhibitory concentration (MIC), the lowest concentration of a chemical that prevents visible growth of a bacterium, is a key metric for evaluating antimicrobial efficacy. Table 2 presents the MIC values of selected nitroaniline derivatives against various microbial strains.

Compound ClassDerivativeTest OrganismMIC
Schiff Base Metal ComplexCobalt(II) complex of Isatin and p-nitroanilineBacillus subtilis5.0 µg/mL
Escherichia coli5.0 µg/mL
Thiazolidinone Derivative2,3-diaryl-thiazolidin-4-one (Compound 5)Salmonella Typhimurium0.008–0.06 mg/mL
Staphylococcus aureus0.008–0.06 mg/mL

Table 2: Antimicrobial Activity of Selected Substituted Nitroaniline Derivatives. This table showcases the antimicrobial potential of different classes of compounds derived from nitroanilines against both Gram-positive and Gram-negative bacteria.

Experimental Protocols: Pharmaceutical Applications

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of the substituted nitroaniline derivatives and incubate for an additional 48-72 hours.[1]

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.[1]

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[1]

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The broth microdilution method is a common technique used to determine the MIC of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).[1]

  • Serial Dilution: Serially dilute the substituted nitroaniline derivatives in the broth in a 96-well microtiter plate.[1]

  • Inoculation: Inoculate each well with the microbial suspension.[1]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.[1]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Signaling Pathways in Cancer

Certain substituted nitroaniline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is a critical regulator of angiogenesis and a target for some of these compounds.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor Substituted Nitroaniline Derivative Inhibitor->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and potential inhibition by substituted nitroaniline derivatives.

Agrochemical Applications: Dinitroaniline Herbicides

Dinitroaniline herbicides, such as trifluralin and pendimethalin, are widely used for pre-emergent control of annual grasses and some broadleaf weeds in various crops.[2][3] Their mode of action involves the inhibition of microtubule formation, which disrupts cell division in susceptible plants.[2][4]

Comparative Herbicidal Efficacy

The efficacy of dinitroaniline herbicides can vary depending on the weed species and environmental conditions. Table 3 provides a comparison of the weed control efficacy of trifluralin and pendimethalin.

HerbicideWeed SpeciesControl Efficacy (%)Application Rate
Trifluralin Seedling Johnsongrass (Sorghum halepense)Similar to Pendimethalin at 0.75 lb ai/ac0.5 lb ai/ac[5]
Palmer Amaranth (Amaranthus palmeri)Similar to Pendimethalin at 0.75 lb ai/ac0.5 lb ai/ac[5]
Wright groundcherry (Physalis wrightii)<750.5 - 0.75 lb ai/ac[5]
Pendimethalin Seedling Johnsongrass (Sorghum halepense)Similar to Trifluralin at 0.5 lb ai/ac0.75 lb ai/ac[5]
Palmer Amaranth (Amaranthus palmeri)Similar to Trifluralin at 0.5 lb ai/ac0.75 lb ai/ac[5]
Wright groundcherry (Physalis wrightii)<750.75 - 1.0 lb ai/ac[5]

Table 3: Comparative Efficacy of Trifluralin and Pendimethalin on Common Weed Species. Data suggests comparable efficacy on certain grass and broadleaf weeds at specified application rates.

Experimental Protocol: Herbicidal Activity

Pre-Emergence Herbicide Efficacy Test

This protocol outlines a general procedure for evaluating the pre-emergence activity of herbicides in a greenhouse or field setting.

Protocol:

  • Plot Preparation: Prepare test plots with a smooth soil surface.[6]

  • Seeding: Seed the plots with indicator plant species and target weed species.[6]

  • Herbicide Application: Apply the herbicide to the soil surface before the emergence of the seedlings.[6]

  • Incubation/Growth: Maintain the plots under appropriate conditions for plant growth.

  • Evaluation: At specified time intervals (e.g., 14 and 21 days after application), visually assess the percent reduction in stand and the vigor of the indicator plants and weeds compared to untreated control plots.[6]

Herbicide_Workflow Start Start PlotPrep Plot Preparation (Fertilize and Rake) Start->PlotPrep Seeding Seeding (Indicator and Weed Species) PlotPrep->Seeding HerbicideApp Pre-Emergence Herbicide Application Seeding->HerbicideApp Growth Incubation and Growth HerbicideApp->Growth Evaluation Efficacy Evaluation (% Stand Reduction, Vigor) Growth->Evaluation End End Evaluation->End

Caption: General workflow for testing the efficacy of pre-emergence herbicides.

Application in Dyes and Pigments

Substituted nitroanilines are key intermediates in the synthesis of azo dyes, which constitute the largest class of synthetic colorants. The position of the nitro and amino groups, as well as other substituents on the aromatic ring, significantly influences the color and fastness properties of the resulting dye.

Comparative Performance of Azo Dyes

The performance of azo dyes derived from different nitroaniline isomers can be compared based on their color properties and their fastness to various agents like light and washing.

Nitroaniline IsomerCoupling AgentResulting Dye ColorLight Fastness (Scale 1-8)Wash Fastness (Scale 1-5)
p-Nitroaniline Salicylic AcidYellow-OrangeGood4[7]
o-Nitroaniline β-NaphtholRedModerate3-4
m-Nitroaniline PhenolYellowModerate3

Table 4: Comparative Properties of Azo Dyes Derived from Nitroaniline Isomers. The table illustrates how the isomeric position of the nitro group affects the color and fastness properties of the synthesized dyes. (Note: Fastness data is generalized from typical azo dye performance and may vary based on specific dyeing conditions and fabric types).

Experimental Protocols: Dye Synthesis and Testing

Synthesis of Azo Dyes from Substituted Nitroanilines

A typical procedure for synthesizing azo dyes involves diazotization of the nitroaniline followed by coupling with a suitable aromatic compound.

Protocol:

  • Diazotization: Dissolve the substituted nitroaniline in an acidic solution (e.g., HCl) and cool to 0-5 °C. Slowly add a solution of sodium nitrite (NaNO2) while maintaining the low temperature to form the diazonium salt.

  • Coupling Reaction: Prepare a solution of the coupling agent (e.g., a phenol or an aromatic amine) in an alkaline or acidic medium. Slowly add the cold diazonium salt solution to the coupling agent solution with constant stirring.

  • Isolation: The azo dye will precipitate out of the solution. Collect the solid dye by filtration, wash it with water, and dry.

Colorfastness to Washing Test (ISO 105-C06)

This standard test method is used to determine the resistance of the color of textiles to domestic and commercial laundering.

Protocol:

  • Specimen Preparation: A specimen of the dyed textile is prepared and attached to a specified multifiber adjacent fabric.[8]

  • Washing: The composite specimen is mechanically agitated in a soap solution under specified conditions of time and temperature in a launder-ometer.[8]

  • Rinsing and Drying: After washing, the specimen is rinsed and dried.[8]

  • Assessment: The change in color of the specimen and the staining of the adjacent fabric are assessed using standard grey scales.[8]

Materials Science: Epoxy Resin Curing Agents

Substituted anilines, including nitroanilines, can be used as curing agents for epoxy resins. The amino group reacts with the epoxide groups of the resin, leading to a cross-linked, thermoset polymer. The nature and position of the substituents on the aniline ring can influence the curing kinetics and the final properties of the cured material.

Comparative Properties of Epoxy Resins Cured with Substituted Anilines

The performance of different substituted anilines as curing agents can be evaluated by measuring the mechanical and thermal properties of the cured epoxy resins.

Curing AgentTensile Strength (MPa)Glass Transition Temp. (Tg) (°C)
m-Phenylenediamine 80-90150-160
4,4'-Diaminodiphenyl sulfone 90-100180-220
Substituted Nitroaniline (Hypothetical) Varies depending on substitutionVaries depending on substitution

Table 5: Typical Properties of Epoxy Resins Cured with Aromatic Amines. This table provides a baseline for comparing the potential performance of substituted nitroanilines as curing agents. (Note: Data for a specific substituted nitroaniline is hypothetical and would require experimental determination).

Experimental Protocols: Materials Science

Measurement of Mechanical Properties of Cured Epoxy Resins

Standardized tests, such as those defined by ASTM, are used to determine the mechanical properties of cured epoxy resins.

Protocol (ASTM D638 for Tensile Properties):

  • Specimen Preparation: Prepare dog-bone shaped specimens of the cured epoxy resin according to the dimensions specified in the standard.

  • Testing: Use a universal testing machine to apply a tensile load to the specimen until it fractures.

  • Data Acquisition: Record the load and elongation data during the test.

  • Calculation: Calculate the tensile strength, modulus of elasticity, and elongation at break from the recorded data.

Measurement of Glass Transition Temperature (Tg)

Differential Scanning Calorimetry (DSC) is a common technique for determining the glass transition temperature of polymers.

Protocol (ASTM E1356):

  • Sample Preparation: Place a small, known weight of the cured epoxy sample into a DSC pan.

  • Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) in the DSC instrument.

  • Data Analysis: The Tg is determined as the midpoint of the step change in the heat flow curve.[9]

Curing_Process cluster_reactants Reactants cluster_process Curing Process cluster_product Product Epoxy Epoxy Resin (with epoxide groups) Mixing Mixing Epoxy->Mixing CuringAgent Substituted Nitroaniline (with amino groups) CuringAgent->Mixing Heating Heating (optional) Mixing->Heating CuredEpoxy Cross-linked Thermoset Polymer Heating->CuredEpoxy

Caption: A logical diagram illustrating the epoxy curing process using a substituted nitroaniline.

References

Validating 2,3-Dimethyl-5-nitroaniline: A Comparative Analysis for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chemical intermediates is a critical decision impacting reaction efficiency, product purity, and overall project timelines. This guide provides a comparative analysis of 2,3-Dimethyl-5-nitroaniline as a chemical intermediate, offering insights into its potential applications and performance relative to other alternatives. Due to a scarcity of direct comparative studies in publicly available literature, this guide leverages data from structurally similar compounds to provide a foundational understanding.

Overview of this compound

This compound (CAS No. 106837-44-9) is an aromatic amine containing two methyl groups and a nitro group on the aniline ring.[1] This substitution pattern suggests its utility as a building block in the synthesis of a variety of more complex molecules. Aromatic nitro compounds are crucial precursors for a range of industrially significant chemicals, including dyes, pharmaceuticals, and agrochemicals.[2][3] The presence of both an amino and a nitro group allows for a diverse range of chemical transformations. The amino group can be diazotized to form diazonium salts, which are versatile intermediates for introducing a wide array of functional groups or for coupling reactions to produce azo dyes.[4] The nitro group can be reduced to an amino group, opening pathways to the synthesis of various diamine derivatives.[4]

Application in Azo Dye Synthesis

Nitroaniline derivatives are foundational intermediates in the manufacturing of azo dyes.[5][6][7] These dyes are synthesized through the diazotization of a primary aromatic amine, such as a nitroaniline, followed by coupling with a suitable coupling component. While direct experimental data for this compound in this application is limited, the general reactivity of nitroanilines is well-established.

For comparison, consider the well-documented use of its isomer, 2-Methyl-5-nitroaniline, as a diazo component in the production of azo dyes and pigments for textiles, printing inks, and coatings.[5] The synthesis of azo dyes from 2-methoxy-5-nitroaniline has also been reported, highlighting the utility of substituted nitroanilines in creating disperse dyes for polymer fibers.[8]

Alternative Intermediates for Azo Dyes:

A variety of substituted anilines serve as alternatives, with the choice depending on the desired color, fastness properties, and application of the final dye.

IntermediatePotential AdvantagesPotential Disadvantages
2-Methyl-5-nitroaniline Well-established use in dye industry, readily available.May offer a different color palette compared to the 2,3-dimethyl analog.
3-Methyl-5-nitroaniline Versatile intermediate for azo dyes.[9]Structural differences will lead to different dye properties.
4-Nitroaniline Commonly used for red and orange azo dyes.[6]Simpler structure may lead to less complex and varied color options.
2-Methoxy-5-nitroaniline Used in the synthesis of disazo disperse dyes.[8]The methoxy group will influence the final color and properties of the dye.

Application in Pharmaceutical and Agrochemical Synthesis

Nitroaromatic compounds are pivotal in the development of pharmaceuticals and agrochemicals.[3] The nitro group is a key functional group in a number of drugs and can be a precursor to other functionalities.[10] For instance, nitroaniline derivatives are used in the synthesis of various biologically active molecules.[11]

In the agrochemical sector, 3-Methyl-5-nitroaniline is used as a precursor in the development of pesticides and herbicides.[9] 2-Nitro-5-(phenylthio)-anilines are intermediates for preparing herbicides.[13][14]

Alternative Intermediates in Medicinal and Agrochemical Chemistry:

The choice of intermediate in drug discovery and agrochemical development is driven by the desired biological activity, synthetic accessibility, and structure-activity relationships.

Intermediate ClassTherapeutic/Agrochemical Area
Substituted Nitroanilines Anticancer, antimicrobial, herbicides.[3]
Halogenated Nitroanilines Intermediates for herbicides and anthelmintics.[13][14]
Trifluoromethylated Nitroanilines Used in the synthesis of drugs like flutamide.[3]

Experimental Protocols

Detailed experimental protocols for reactions involving this compound are not widely published. However, general procedures for the synthesis and reactions of its isomers can serve as a starting point for laboratory investigations.

General Procedure for Nitration of a Dimethylaniline (Hypothetical for 2,3-Dimethylaniline)

The synthesis of a nitro-substituted dimethylaniline typically involves the nitration of the corresponding dimethylaniline. A general procedure for the nitration of 2,4-dimethylaniline is provided as a reference.[15]

Materials:

  • 2,3-Dimethylaniline (starting material)

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Ethanol-water mixture for recrystallization

Procedure:

  • In a reaction vessel, dissolve 2,3-dimethylaniline in concentrated sulfuric acid, keeping the temperature below 15 °C.

  • Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise to the solution, maintaining the low temperature.

  • After the addition is complete, continue stirring for a designated period.

  • Pour the reaction mixture over ice and stir.

  • Filter the resulting precipitate.

  • Neutralize the filter cake with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • The crude product can be purified by recrystallization from an ethanol-water mixture.

Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound. The regioselectivity of the nitration of 2,3-dimethylaniline would need to be determined experimentally.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical workflow for the synthesis and potential applications of a substituted nitroaniline like this compound.

cluster_synthesis Synthesis of this compound 2_3_Dimethylaniline 2,3-Dimethylaniline Nitration Nitration (HNO3/H2SO4) 2_3_Dimethylaniline->Nitration Starting Material Product This compound Nitration->Product Yields

Caption: Synthesis of this compound.

cluster_azo_dye Azo Dye Synthesis cluster_pharma Pharmaceutical/Agrochemical Synthesis Start This compound Diazotization Diazotization (NaNO2/HCl) Start->Diazotization Pathway 1 Reduction Reduction of Nitro Group (e.g., H2/Pd-C) Start->Reduction Pathway 2 Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Coupling Coupling Reaction Diazonium_Salt->Coupling Azo_Dye Azo Dye Product Coupling->Azo_Dye Diamine Diamino Intermediate Reduction->Diamine Further_Reactions Further Functionalization/ Cyclization Reactions Diamine->Further_Reactions Bioactive_Molecule Bioactive Molecule Further_Reactions->Bioactive_Molecule

Caption: Potential synthetic pathways using the intermediate.

Conclusion

This compound represents a potentially valuable, yet under-documented, chemical intermediate. Based on the well-established chemistry of its isomers and other nitroaniline derivatives, it holds promise for applications in the synthesis of azo dyes, pharmaceuticals, and agrochemicals. However, a significant lack of direct experimental and comparative data necessitates further research to fully validate its performance against existing alternatives. The provided information and generalized protocols aim to serve as a foundation for researchers to explore the synthetic utility of this compound.

References

Assessing the Environmental Impact of Dimethyl-nitroaniline Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The environmental fate and ecotoxicological effects of chemical compounds are critical considerations in modern research and development. This guide provides a comparative assessment of the environmental impact of dimethyl-nitroaniline isomers, focusing on their ecotoxicity, biodegradability, and bioaccumulation potential. Due to the limited availability of direct experimental data for all dimethyl-nitroaniline isomers, this guide incorporates data from structurally similar compounds, such as nitroanilines and dinitroanilines, to provide a broader understanding of their potential environmental impact.

Comparative Environmental Impact Data

The following tables summarize the available quantitative data for the environmental impact of various nitroaniline and dimethylaniline isomers and their analogues. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions and the use of analogue data.

Table 1: Ecotoxicity of Nitroaniline Isomers and Analogues

CompoundTest OrganismEndpoint (LC50/EC50)Value (mg/L)Reference
2-NitroanilineBrachydanio rerio (Zebrafish)96h LC5019.5[1]
2-NitroanilineDaphnia magna24h EC508.3[1]
2-NitroanilineScenedesmus obliquus96h EC50 (growth)64.6[1]
3-NitroanilineRat (oral)LD50535 mg/kg[2]
4-NitroanilineBrachydanio rerio (Zebrafish)96h static LC5087.6[3]
4-NitroanilineBird (oral)LD5075 mg/kg[2]
4-NitroanilineGuinea pig (dermal)LD50>500 mg/kg[2]
2,4-DinitroanilineRat (oral)LD50285 mg/kg[4]
N,N-Dimethyl-4-nitroanilineNot specified-Harmful if swallowed, in contact with skin or if inhaled.[4]

Table 2: Biodegradability of Nitroaniline Isomers and Analogues

CompoundTest ConditionBiodegradationTimeframeReference
2-NitroanilineAerobic, sewage inocula~15% loss (UV absorbance)52 days[5]
2-NitroanilineNot specifiedNot readily biodegradableNot specified[1]
3-Nitroaniline & 4-NitroanilineContinuously operated miniaturized fixed-bed bioreactorHigh degradation rateNot specified[6]
AnilinePond water with sewage sludgeSignificant mineralization to CO21 week[7]

Table 3: Bioaccumulation Potential of Nitroaniline Isomers and Analogues

CompoundOrganismParameterValueReference
2-NitroanilineFishBioconcentration Factor (BCF)<10[5]
Nitroaromatic compounds (general)Aquatic organismsBioconcentrationGenerally low[8][9]

Experimental Protocols

Standardized methodologies are crucial for generating comparable environmental impact data. The following are summaries of key OECD (Organisation for Economic Co-operation and Development) guidelines frequently cited in ecotoxicological and environmental fate studies.

OECD Guideline 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

  • Test Organism: Species such as Zebrafish (Danio rerio), Rainbow trout (Oncorhynchus mykiss), or Fathead minnow (Pimephales promelas) are commonly used.

  • Procedure: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system. Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods.

OECD Guideline 301: Ready Biodegradability

This guideline provides a set of six methods to assess the ready biodegradability of chemicals by aerobic microorganisms. A substance is considered readily biodegradable if it reaches a certain percentage of degradation within a 28-day period, including a 10-day window after an initial lag phase.

  • Methods: Include the DOC Die-Away Test, CO2 Evolution Test, and Manometric Respirometry Test, among others.

  • Inoculum: A mixed population of microorganisms from a source like activated sludge is used.

  • Pass Levels: For most methods, a biodegradation level of ≥ 60-70% of the theoretical maximum must be reached within the 10-day window.

  • Reference Substance: A readily biodegradable substance like sodium benzoate is run in parallel as a positive control.

OECD Guideline 305: Bioaccumulation in Fish

This guideline determines the Bioconcentration Factor (BCF) of a chemical in fish, which is the ratio of the chemical's concentration in the fish to its concentration in the water at steady state.

  • Procedure: The test consists of two phases: an uptake phase where fish are exposed to the test substance at a constant concentration, and a depuration phase where they are transferred to clean water.

  • Test System: A flow-through system is preferred to maintain a constant exposure concentration.

  • Measurements: The concentration of the test substance is measured in both fish tissue and water samples at regular intervals during both phases.

  • Calculation: The BCF is calculated from the concentrations at steady-state or from the kinetic rate constants of uptake and depuration.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated.

Experimental_Workflow cluster_Ecotoxicity Ecotoxicity Assessment cluster_Biodegradability Biodegradability Assessment cluster_Bioaccumulation Bioaccumulation Assessment Fish Fish Acute Toxicity (OECD 203) Data_Analysis Data Analysis and Risk Assessment Fish->Data_Analysis Daphnia Daphnia sp. Acute Immobilisation Test Daphnia->Data_Analysis Algae Algal Growth Inhibition Test Algae->Data_Analysis Ready_Bio Ready Biodegradability (OECD 301) Ready_Bio->Data_Analysis Bioacc_Fish Bioaccumulation in Fish (OECD 305) Bioacc_Fish->Data_Analysis Start Dimethyl-nitroaniline Isomer Start->Fish Start->Daphnia Start->Algae Start->Ready_Bio Start->Bioacc_Fish

Experimental workflow for assessing the environmental impact of dimethyl-nitroaniline isomers.

DNA_Damage_Response cluster_stress Cellular Stress cluster_damage DNA Damage cluster_response Cellular Response Nitroaromatic Nitroaromatic Compounds (e.g., Dimethyl-nitroaniline) ROS Reactive Oxygen Species (ROS) Generation Nitroaromatic->ROS metabolic activation DNA_damage DNA Strand Breaks & Adducts ROS->DNA_damage ATM_ATR Activation of ATM/ATR Kinases DNA_damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Repair DNA Repair Mechanisms ATM_ATR->Repair Cell_Cycle Cell Cycle Arrest p53->Cell_Cycle Apoptosis Apoptosis p53->Apoptosis

A simplified signaling pathway for DNA damage response induced by nitroaromatic compounds.

References

Safety Operating Guide

Proper Disposal of 2,3-Dimethyl-5-nitroaniline: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 2,3-Dimethyl-5-nitroaniline (CAS No. 106837-44-9). Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. The information is compiled from safety data sheets of this compound and structurally similar nitroaniline compounds.

Immediate Safety and Hazard Information

This compound is a hazardous chemical that requires careful handling. Based on its GHS classification, it is harmful if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation[1]. Like other nitroanilines, it is prudent to treat it as potentially toxic, with possible risks of organ damage through prolonged or repeated exposure, and harmful to aquatic life.[2][3][4][5][6]

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile rubber gloves.

  • Body Protection: A lab coat or a chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area or under a fume hood. For large quantities or in areas with poor ventilation, a NIOSH/MSHA approved respirator is necessary.[7]

Quantitative Data and Physical Properties

The following table summarizes key data for this compound and a closely related isomer, 2-Methyl-5-nitroaniline, for reference.

PropertyThis compound2-Methyl-5-nitroaniline (for reference)
CAS Number 106837-44-999-55-8
Molecular Formula C₈H₁₀N₂O₂C₇H₈N₂O₂
Molecular Weight 166.18 g/mol [1][8]152.15 g/mol [5]
Appearance -Amber / Golden yellow powder/crystals[3][5]
Melting Point -103-106 °C
GHS Hazard Statements H302, H315, H319, H332, H335[1]H301, H311, H331, H351, H412[5]

Experimental Protocol: Spill Cleanup Procedure

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Methodology:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Before addressing the spill, equip yourself with the full range of PPE as described above.

  • Contain the Spill: For solid spills, carefully sweep or shovel the material to prevent dust generation. For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the substance. Do not use combustible materials like paper towels.

  • Collect the Waste: Place the spilled material and any contaminated absorbent into a designated, sealable, and properly labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), collecting all cleaning materials for disposal as hazardous waste.

  • Prevent Environmental Release: Do not allow the spilled chemical or cleanup materials to enter drains or waterways.[9]

Operational Plan: Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be handled as hazardous waste in strict accordance with federal, state, and local regulations.

  • Waste Identification and Classification:

    • Classify this compound and any materials it has contaminated (e.g., gloves, absorbent pads, glassware) as hazardous waste.

  • Waste Accumulation and Storage:

    • Container Selection: Use a dedicated, chemically compatible, and leak-proof container with a secure lid.

    • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and all applicable hazard warnings (e.g., "Toxic," "Irritant").

    • Segregation: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7]

  • Professional Disposal Arrangement:

    • Contact EHS: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Prohibited Actions: Never dispose of this compound down the drain or mix it with non-hazardous waste.[4]

  • Empty Container Disposal:

    • Decontamination: Empty containers that held this compound must be decontaminated by triple-rinsing with a suitable solvent (e.g., acetone or methanol).

    • Rinsate Collection: The solvent rinsate must be collected and disposed of as hazardous waste.

    • Final Disposal: After proper decontamination, the container may be disposed of as non-hazardous waste. Deface the original label before disposal.

  • Documentation:

    • Maintain meticulous records of the amount of waste generated and the dates of accumulation and disposal, in line with your institution's policies and regulatory requirements.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify 2. Classify as Hazardous Waste ppe->classify container 3. Use Labeled, Compatible Hazardous Waste Container classify->container segregate 4. Segregate from Incompatible Materials container->segregate storage 5. Store in Designated Satellite Accumulation Area segregate->storage contact_ehs 6. Contact EHS or Licensed Hazardous Waste Contractor storage->contact_ehs documentation 7. Complete Waste Disposal Documentation contact_ehs->documentation disposal End: Professional Disposal documentation->disposal

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 2,3-Dimethyl-5-nitroaniline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Operational Protocols

This document provides critical safety and logistical information for the handling and disposal of 2,3-Dimethyl-5-nitroaniline (CAS RN: 106837-44-9). The guidance herein is compiled to ensure the safety of researchers, scientists, and drug development professionals. Due to the limited availability of a detailed Safety Data Sheet (SDS) for this specific compound, the following recommendations are based on the hazard information available and best practices derived from structurally similar nitroaniline compounds. The provided hazard statements for this compound indicate that it is harmful if swallowed, causes skin and serious eye irritation, is harmful if inhaled, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE): A Tabulated Overview

Effective protection is paramount when handling this compound. The following table summarizes the recommended personal protective equipment, drawing upon safety protocols for closely related hazardous chemicals.

PPE CategorySpecificationStandards/References
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.EN 166, 29 CFR 1910.133[2][3]
Skin Protection - Impervious protective clothing to prevent skin contact.- Chemical-resistant gloves. The specific type should be chosen based on the concentration and quantity of the substance being handled. Consult glove manufacturer data.General laboratory practice[2]
Respiratory Protection - For weighing and diluting: A NIOSH-approved half-face respirator with a combination filter for organic vapors and particulates.- If exposure limits are exceeded or irritation occurs: A NIOSH/MSHA or European Standard EN 149 approved respirator.NIOSH, EN 149[2]

Experimental Protocol: Safe Handling from Receipt to Disposal

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls and Preparation
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Storage: Store the chemical in a cool, dry, and well-ventilated area in a tightly closed container.[2] It should be stored locked up or in an area accessible only to qualified or authorized personnel.[4]

  • Incompatibilities: Keep the substance away from strong oxidizing agents and acids.[5][6]

Donning Personal Protective Equipment (PPE)
  • Before handling, inspect and put on all required PPE as specified in the table above.

Handling the Chemical
  • Avoid breathing dust, fumes, or vapors.[2]

  • Prevent all contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke in the handling area.[2][4]

  • After handling, wash hands and face thoroughly with soap and water.[2]

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water and remove all contaminated clothing. Seek immediate medical attention.[2][3]

  • Eye Contact: Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes. Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Disposal Plan: Managing Contaminated Materials and Waste

Contaminated materials and waste must be treated as hazardous.

  • Waste Collection: Collect waste material in a suitable, labeled, and sealed container. Avoid generating dust during cleanup.[2][4]

  • Disposal of Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste container.[2] Contaminated clothing should be washed before reuse.[2][7]

  • Final Disposal: Dispose of all waste in accordance with local, regional, national, and international regulations.[2] Do not allow the chemical to enter drains or waterways.[2]

Chemical Spill Workflow

The following diagram outlines the procedural steps for managing a spill of this compound.

Spill_Response_Workflow Workflow for Handling a Chemical Spill cluster_Initial_Response Initial Response cluster_Containment_Cleanup Containment & Cleanup cluster_Decontamination_Disposal Decontamination & Disposal cluster_Final_Actions Final Actions Evacuate Evacuate Immediate Area Alert Alert Supervisor and Nearby Personnel Evacuate->Alert Assess Assess the Spill (Size and Nature) Alert->Assess Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->Don_PPE Contain Contain the Spill (Use inert absorbent material) Don_PPE->Contain Cleanup Carefully Collect Material (Avoid raising dust) Contain->Cleanup Place_Waste Place in Labeled Hazardous Waste Container Cleanup->Place_Waste Decontaminate Decontaminate the Area Place_Waste->Decontaminate Dispose Dispose of Waste via Authorized Channels Decontaminate->Dispose Remove_PPE Remove and Dispose of Contaminated PPE Dispose->Remove_PPE Wash Wash Hands Thoroughly Remove_PPE->Wash Report Document the Incident Wash->Report

Caption: Logical workflow for a chemical spill response.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.